Ethyl 3-mercaptopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWLNNCQIHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063922 | |
| Record name | Ethyl 3-mercaptopropionate | |
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Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], clear liquid | |
| Record name | Ethyl 3-mercaptopropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Ethyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
75.00 to 76.00 °C. @ 10.00 mm Hg | |
| Record name | Ethyl 3-mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
density: 1.054 | |
| Record name | Ethyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5466-06-8 | |
| Record name | Ethyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-mercaptopropionate | |
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| Record name | ETHYL 3-MERCAPTOPROPIONATE | |
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| Record name | Propanoic acid, 3-mercapto-, ethyl ester | |
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| Record name | Ethyl 3-mercaptopropionate | |
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| Record name | Ethyl 3-mercaptopropionate | |
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| Record name | ETHYL 3-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 3-mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 3-mercaptopropionate (B1240610)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Ethyl 3-mercaptopropionate, a versatile intermediate in organic synthesis and drug development.
Chemical Structure and Identification
This compound is a carboxylic ester and a thiol, characterized by the presence of both an ester functional group and a sulfhydryl group.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl 3-sulfanylpropanoate |
| CAS Number | 5466-06-8[1][2][3][4][5] |
| Molecular Formula | C5H10O2S[2][3][4][5][6][7][8][9] |
| Molecular Weight | 134.20 g/mol [2][3][4][6][7][8][9] |
| SMILES | CCOC(=O)CCS[3][4] |
| InChI Key | CJQWLNNCQIHKHP-UHFFFAOYSA-N[9] |
| Synonyms | Ethyl 3-mercaptopropanoate, 3-Mercaptopropionic acid ethyl ester, Ethyl β-mercaptopropionate[4][5][9][10] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic unpleasant, skunky, or meaty odor.[1][5] It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents and strong bases.[1][5]
Table 2: Physical and Chemical Properties
| Property | Value | Conditions |
| Appearance | Clear, colorless liquid[2][5] | |
| Odor | Unpleasant, skunky, meaty[1][5] | |
| Boiling Point | 75-76 °C[1][2][11] | at 10 mmHg |
| Density | 1.059 g/mL[1] | at 20 °C |
| Refractive Index | 1.457[1] | at 20 °C |
| Flash Point | 72 °C (161.6 °F)[2][3][5][12] | Closed Cup |
| Solubility (Ethanol) | 683.61 g/L[4] | at 25 °C |
| Solubility (Methanol) | 1250.21 g/L[4] | at 25 °C |
| Vapor Density | 4.63[2][12] |
Synthesis and Reactivity
This compound is primarily synthesized through the esterification of 3-mercaptopropionic acid with ethanol (B145695). It can also be prepared by the addition of hydrogen sulfide (B99878) to ethyl acrylate. The thiol group is reactive and can undergo various chemical transformations, making it a useful building block in organic synthesis.
This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and ethanol using an ionic liquid catalyst in a microchannel reactor.[6]
Materials:
-
3-mercaptopropionic acid (2000 g)
-
Ethanol (3475 g)
-
1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663) (catalyst, 100 g)[6]
-
Microchannel reactor
-
Pumps
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
The catalyst is mixed evenly with 3-mercaptopropionic acid.[6]
-
The ethanol and the 3-mercaptopropionic acid/catalyst mixture are pumped separately into the microchannel reactor.[6]
-
The reaction is carried out at 80 °C with a residence time of 40 seconds.[6] The molar ratio of 3-mercaptopropionic acid to ethanol is maintained at 1:4.[6]
-
A back pressure of 0.3-0.5 MPa is applied.[6]
-
The resulting reaction mixture is collected and allowed to stand for phase separation.[6]
-
The upper organic layer is separated and purified by distillation to yield this compound.[6]
Expected Yield: 94.2%[6]
Caption: Fischer-Speier esterification of 3-mercaptopropionic acid with ethanol.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and polymers.
-
HIV Protease Inhibitors: It is utilized in the preparation of acylaminobutyldecahydroisoquinolines, which have shown activity as HIV protease inhibitors.[1]
-
Antibiotics: The compound is a precursor for the synthesis of new anti-MRSA (Methicillin-resistant Staphylococcus aureus) cephalosporins.[1]
-
Polymer Synthesis: this compound is employed in the synthesis of polymers such as polyurethanes, polyesters, and acrylics.[3][7] It can act as a polymerization initiator, potentially increasing product yields.[3][7]
-
Flavoring Agent: It is also used as a flavoring agent in the food industry.[10]
Safety and Handling
This compound is classified as an irritant to the eyes, skin, and respiratory system.[2][11][12] It is a combustible liquid and has a strong, unpleasant odor.[2][12]
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Measures |
| Irritating to eyes, respiratory system, and skin. [2][11][12] | Wear suitable protective clothing, gloves, and eye/face protection.[2][11] |
| Combustible liquid. [2][12] | Keep away from heat, sparks, and open flames.[2] |
| Stench. [2][12] | Use only in a well-ventilated area.[2] |
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious.[2]
In all cases of exposure, seek medical attention.[2]
Caption: Relationship between hazards and corresponding safety precautions.
References
- 1. This compound | 5466-06-8 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 5466-06-8 | FE62969 [biosynth.com]
- 4. scent.vn [scent.vn]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Propanoic acid, 3-mercapto-, ethyl ester [webbook.nist.gov]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. This compound, 5466-06-8 [thegoodscentscompany.com]
- 12. fishersci.com [fishersci.com]
Synthesis and purification of Ethyl 3-mercaptopropionate in the lab
An in-depth technical guide on the synthesis and purification of Ethyl 3-mercaptopropionate (B1240610) for researchers, scientists, and drug development professionals.
Abstract
Ethyl 3-mercaptopropionate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis and purification are of significant interest in both academic and industrial laboratories. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound via the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695), using sulfuric acid as a catalyst. Additionally, it outlines a comprehensive purification procedure using vacuum distillation to achieve high purity. All quantitative data is summarized, and key processes are visualized to ensure clarity and reproducibility.
Synthesis of this compound
The most common and straightforward laboratory method for synthesizing this compound is the Fischer esterification of 3-mercaptopropionic acid with excess ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess ethanol serves to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.
Reaction Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the 3-mercaptopropionic acid, making the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.
Caption: Fischer esterification of 3-mercaptopropionic acid.
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition:
-
To the flask, add 3-mercaptopropionic acid (0.20 mol, 21.23 g).
-
Add absolute ethanol (1.00 mol, 46.07 g, 58.4 mL). The large excess of ethanol drives the reaction to completion.
-
Slowly and carefully add concentrated sulfuric acid (0.02 mol, 1.96 g, 1.1 mL) with continuous stirring. The addition is exothermic.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the mixture sequentially with:
-
100 mL of cold water to remove excess ethanol and sulfuric acid.
-
100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. (Caution: CO₂ evolution).
-
100 mL of brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous phase.
-
-
Separate the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator to yield the crude this compound.
Purification by Vacuum Distillation
The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the product.
Purification Workflow
The purification process involves setting up a vacuum distillation apparatus, carefully heating the crude product under reduced pressure, and collecting the fraction that distills at the correct boiling point.
Caption: Workflow for the vacuum distillation of this compound.
Experimental Protocol: Purification
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a two-necked flask as the distilling flask to allow for a thermometer and a capillary for ebullition.
-
Distillation:
-
Transfer the crude this compound to the distilling flask.
-
Reduce the pressure of the system to approximately 10-15 mmHg using a vacuum pump.
-
Begin heating the flask gently.
-
Discard the initial fraction (forerun), which may contain volatile impurities.
-
Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 61-63 °C at 10 mmHg.
-
-
Completion: Stop the distillation before all the material has vaporized to prevent the concentration of potentially unstable residues.
-
Characterization: Characterize the purified product by determining its physical constants and using spectroscopic methods (NMR, IR) to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Reactants | |
| 3-Mercaptopropionic Acid | Molar Mass: 106.14 g/mol |
| Ethanol | Molar Mass: 46.07 g/mol ; Density: 0.789 g/mL |
| Product | |
| This compound | Molar Mass: 134.21 g/mol |
| Density: 1.016 g/mL at 25 °C | |
| Boiling Point: 198-200 °C (atm); 61-63 °C (10 mmHg) | |
| Refractive Index (n²⁰/D): 1.447 | |
| Reaction Conditions | |
| Temperature | Reflux (approx. 80-85 °C) |
| Duration | 4-6 hours |
| Yield & Purity | |
| Typical Yield | 75-85% |
| Purity (Post-distillation) | >98% |
Safety and Handling
-
3-Mercaptopropionic Acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
-
This compound: Has a strong stench. Work in a well-ventilated area.
-
Vacuum Distillation: There is a risk of implosion. Use glassware rated for vacuum work and a safety screen.
Physical properties of Ethyl 3-mercaptopropionate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Ethyl 3-mercaptopropionate (B1240610) (CAS No. 5466-06-8), a crucial intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities.
Core Physical Properties
Ethyl 3-mercaptopropionate is a colorless to pale yellow liquid.[1][2] Key physical properties are summarized in the table below, providing a consolidated reference for laboratory and developmental work.
| Physical Property | Value | Conditions |
| Boiling Point | 162 °C | @ 760 mmHg[1][3] |
| 75 - 76 °C | @ 10 mmHg[1][4][5][6] | |
| Density | 1.059 g/mL | @ 20 °C[1][4][6] |
| 1.058 - 1.063 g/mL | @ 20 °C[3] | |
| 1.055 g/cm³ | @ 20 °C[2] | |
| Molecular Formula | C₅H₁₀O₂S | |
| Molecular Weight | 134.19 g/mol | [7] |
| CAS Number | 5466-06-8 | [3][5][7][8] |
Experimental Protocols
Accurate determination of physical properties is fundamental to ensuring the identity, purity, and consistency of chemical substances. Standardized methodologies are crucial for reproducible results.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Methodology based on ASTM D1120: Standard Test Method for Boiling Point of Engine Coolants
While originally designed for engine coolants, the principles of this method are broadly applicable for the determination of the equilibrium boiling point of liquids.[1][4][5][8]
-
Apparatus:
-
A round-bottom flask of suitable size.
-
A heating mantle or other controllable heat source.
-
A condenser (reflux type).
-
A calibrated thermometer or temperature probe positioned to measure the vapor temperature.
-
Boiling chips to ensure smooth boiling.
-
For reduced pressure measurements, a vacuum pump, manometer, and a bleed valve for pressure control are required.
-
-
Procedure:
-
Place a measured volume of this compound into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are secure. If performing a vacuum distillation, connect the apparatus to the vacuum system.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin heating the flask gently.
-
For vacuum distillation, once the system is sealed, slowly evacuate it to the desired pressure.
-
Record the temperature at which a steady reflux is observed and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point at the recorded pressure.
-
For atmospheric pressure, the principle is the same, without the vacuum setup. The liquid is heated until it boils, and the constant temperature of the vapor is recorded as the boiling point.[4]
-
Determination of Density
Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a pycnometer, hydrometer, or a digital density meter.
Methodology based on ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This method utilizes an oscillating U-tube to provide a precise and rapid determination of liquid density.[3][6][7][9][10]
-
Apparatus:
-
A digital density meter equipped with an oscillating U-tube.
-
A temperature-controlled sample cell.
-
Syringes for sample injection.
-
-
Procedure:
-
Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water) at the desired temperature (e.g., 20 °C).
-
Ensure the sample of this compound is free of air bubbles.
-
Inject the sample into the U-tube of the density meter.
-
Allow the temperature of the sample to equilibrate to the set temperature of the instrument.
-
The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.
-
The density value is typically displayed directly by the instrument. Multiple readings should be taken to ensure consistency and accuracy.
-
Logical Relationship of Physical Properties
The following diagram illustrates the fundamental relationship between the substance and its characteristic physical properties.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. vernier.com [vernier.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
Solubility Profile of Ethyl 3-mercaptopropionate: A Technical Guide for Researchers
An in-depth examination of the solubility of ethyl 3-mercaptopropionate (B1240610) in a range of common organic solvents, complete with quantitative data and detailed experimental protocols for solubility determination.
This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize ethyl 3-mercaptopropionate. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of its solubility in various organic solvents, presents quantitative data in a clear, tabular format, and outlines a standard experimental protocol for solubility determination.
Quantitative Solubility Data
The solubility of this compound was determined at 25°C in a variety of organic solvents. The data, expressed in grams per liter (g/L), is summarized in the table below for easy comparison.
| Solvent | Solvent Type | Solubility at 25°C (g/L) |
| Methanol | Polar Protic | 1250.21 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1193.75 |
| Acetonitrile | Polar Aprotic | 884.88 |
| Acetone | Polar Aprotic | 755.53 |
| 1,4-Dioxane | Polar Aprotic (Ether) | 716.32 |
| Ethanol | Polar Protic | 683.61 |
| Morpholine | Polar Aprotic | 685.39 |
| 4-Methylpyridine | Polar Aprotic | 586.98 |
| Isopropanol | Polar Protic | 457.08 |
| Methyl Acetate | Polar Aprotic (Ester) | 441.46 |
| Dimethoxymethane | Polar Aprotic (Ether) | 435.94 |
| n-Propanol | Polar Protic | 424.37 |
| 1,2,4-Trichlorobenzene | Nonpolar | 379.37 |
| n-Butanol | Polar Protic | 356.18 |
| Ethyl Acetate | Polar Aprotic (Ester) | 311.12 |
| Ethylene Carbonate | Polar Aprotic | 309.56 |
| Propanediol Butyl Ether | Polar Aprotic (Ether) | 286.42 |
| Isobutanol | Polar Protic | 276.22 |
| Cyrene | Polar Aprotic | 264.32 |
| tert-Butylamine | Polar Protic | 256.29 |
| 2-Ethoxyethyl Acetate | Polar Aprotic (Ester) | 244.94 |
| Methyl 4-tert-butylbenzoate | Nonpolar | 230.26 |
| Toluene | Nonpolar (Aromatic) | 167.1 |
| Triethyl Orthoformate | Nonpolar | 131.21 |
| 2-Ethylhexyl Acetate | Nonpolar (Ester) | 131.31 |
| n-Dodecanol | Nonpolar | 98.59 |
| p-tert-Butyltoluene | Nonpolar (Aromatic) | 75.25 |
| Water | Polar Protic | 25.14 |
Data sourced from publicly available chemical databases.[1]
Experimental Protocol for Solubility Determination
The following section details a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.[2][3] This method can be followed by gravimetric or spectroscopic analysis to quantify the solute concentration.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)
-
Drying oven
Procedure: Shake-Flask Method
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the selected organic solvent. An excess of the solute is crucial to ensure that equilibrium with the undissolved phase is achieved.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to facilitate this separation.
-
Sample Withdrawal: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid any undissolved solute, it is advisable to use a syringe fitted with a filter.
-
Quantification: Determine the concentration of this compound in the withdrawn aliquot using a suitable analytical method.
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the saturated filtrate into the pre-weighed dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.
-
Once the solvent is fully evaporated, place the dish containing the non-volatile solute in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.
-
The mass of the solute is the final constant weight minus the initial weight of the empty dish. The solubility can then be calculated in g/L.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using a UV-Vis spectrophotometer (if the solute has a chromophore) or an HPLC system to generate a calibration curve of absorbance or peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same spectroscopic method and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
Experimental Workflow Diagram
The logical flow of the solubility determination process is visualized in the following diagram.
Figure 1. Workflow for determining the solubility of a liquid solute in an organic solvent.
References
The Multifaceted Reactivity of the Thiol Group in Ethyl 3-Mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-mercaptopropionate (B1240610) is a versatile bifunctional molecule whose utility in pharmaceutical and materials science is largely dictated by the reactivity of its thiol (-SH) group. This technical guide provides an in-depth exploration of the chemical behavior of this sulfur-containing moiety, offering insights into its acidity, nucleophilicity, and redox properties. Understanding these characteristics is paramount for harnessing the full potential of Ethyl 3-mercaptopropionate in research and development. This document summarizes key quantitative data, provides detailed experimental protocols for common reactions, and presents visual diagrams of important reaction pathways and workflows.
Physicochemical Properties of the Thiol Group
The reactivity of the thiol group in this compound is fundamentally governed by its intrinsic physicochemical properties, most notably its acidity.
Acidity and pKa
Key Reactions Involving the Thiol Group
The thiol group of this compound participates in a variety of important chemical transformations, making it a versatile handle for synthesis and functionalization.
Michael Addition (Thiol-Ene Reaction)
The deprotonated thiolate anion is a strong nucleophile and readily participates in Michael additions to α,β-unsaturated carbonyl compounds. This "thiol-ene" click reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions. These reactions can be initiated by a base or through photoinitiation.
Kinetic studies on the photoinitiated thiol-Michael reaction of butyl 3-mercaptopropionate (a close structural analog of this compound) with ethyl vinyl sulfone have shown that the addition of the thiolate anion to the double bond is the rate-limiting step.
Table 1: Representative Kinetic Data for Thiol-Michael Addition
| Thiol Reactant | Ene Reactant | Catalyst/Initiator | Rate-Limiting Step | Reference |
| Butyl 3-mercaptopropionate | Ethyl vinyl sulfone | Photobase generator | Addition of thiolate anion to the double bond | [1] |
| Glycol di(3-mercaptopropionate) | Ethyl vinyl sulfone | Photobase generator | Addition of thiolate anion to the double bond |
This protocol describes a general procedure for the photo-initiated thiol-ene reaction of this compound with an acrylate (B77674), which can be adapted for specific substrates.
Materials:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
UV lamp (365 nm)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the desired amount of PEGDA in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the photoinitiator (typically 0.1-1 mol% relative to the ene groups) to the solution and stir until fully dissolved.
-
Add an equimolar amount of this compound to the reaction mixture with stirring.
-
Expose the stirred solution to UV light (365 nm) at room temperature.
-
Monitor the reaction progress using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H stretching band (around 2570 cm⁻¹) and the acrylate C=C stretching band (around 1635 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the thioether product.
Caption: Experimental workflow for a photo-initiated thiol-ene reaction.
Disulfide Bond Formation
The thiol group of this compound can be readily oxidized to form a disulfide bond. This reaction is a key process in protein folding and can be utilized in materials science for cross-linking applications. Common oxidizing agents include air (oxygen), hydrogen peroxide, and iodine. The rate of disulfide formation is pH-dependent, as the more nucleophilic thiolate anion is the reactive species.
This protocol outlines a simple method for the air oxidation of this compound to its corresponding disulfide.
Materials:
-
This compound
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 8)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of this compound in the aqueous buffer solution (pH 8). The basic pH facilitates the deprotonation of the thiol to the more reactive thiolate.
-
Stir the solution vigorously in a flask open to the air. Oxygen from the air will act as the oxidizing agent.
-
The reaction can be slow and may take several hours to days. Monitor the formation of the disulfide by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the disulfide product can be isolated by acidification of the solution followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
S-Alkylation
The nucleophilic thiol or thiolate can react with alkyl halides or other electrophiles in an S-alkylation reaction to form thioethers. This is a fundamental and widely used transformation in organic synthesis for the construction of more complex molecules.
This protocol provides a general procedure for the S-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., acetone (B3395972) or acetonitrile)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the alkyl halide (1.0-1.2 equivalents) in the chosen solvent.
-
Add the base (1.5-2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.
-
After completion, filter off the solid base and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure thioether.
Role in Biological Systems: Inhibition of Polyphenol Oxidase
This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[2] This inhibitory action is of significant interest in the food industry and provides a clear example of the thiol group's interaction with a biological target.
The proposed mechanism involves the thiol group of this compound acting as a competitive inhibitor, likely by coordinating to the copper ions in the active site of the PPO enzyme. This prevents the natural phenolic substrates from binding and being oxidized, thus inhibiting the browning process.
Caption: Inhibition of Polyphenol Oxidase (PPO) by this compound.
Conclusion
The thiol group is the cornerstone of this compound's reactivity. Its acidity, potent nucleophilicity, and susceptibility to oxidation enable a diverse array of chemical transformations that are fundamental to its applications in organic synthesis, polymer chemistry, and as a modulator of biological systems. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound in their respective fields, paving the way for new discoveries and innovations in drug development and materials science.
References
In-Depth Technical Guide: The Mechanism of Action of Ethyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-mercaptopropionate (B1240610) (EMP), a sulfur-containing ester, has recently emerged as a research chemical with significant inhibitory effects on polyphenol oxidase (PPO), a key enzyme involved in enzymatic browning. This technical guide provides a comprehensive overview of the mechanism of action of EMP, focusing on its role as a competitive inhibitor of PPO. This document consolidates available quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. While the primary focus of current research has been on PPO inhibition, the potential for antioxidant activity and other biological interactions is also explored.
Core Mechanism of Action: Competitive Inhibition of Polyphenol Oxidase (PPO)
Recent studies have identified Ethyl 3-mercaptopropionate as a potent competitive inhibitor of polyphenol oxidase (PPO).[1][2] PPO is a copper-containing enzyme responsible for the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments in fruits and vegetables.[2] The inhibitory action of EMP is crucial in preventing this browning process, which has significant implications for the food industry and may be indicative of its potential for modulating other biological processes involving similar enzymatic mechanisms.
The mechanism of inhibition is characterized by the direct competition of EMP with the natural substrates of PPO for binding to the enzyme's active site.[1] Molecular modeling and dynamics simulations have revealed that EMP binds to key amino acid residues within the PPO active site, including the copper-coordinating histidines.[1] This binding event is thought to induce a more rigid conformation of the enzyme, thereby hindering its catalytic activity.[1]
Quantitative Data: Inhibitory Potency
The inhibitory efficacy of this compound against PPO has been quantified, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) value provides a standardized measure of this potency.
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound (EMP) | Purified potato PPO | 156.7 ± 17.26 |
| Table 1: Inhibitory potency of this compound against polyphenol oxidase. Data extracted from a 2025 study on the effects of EMP on fresh-cut produce.[1] |
Experimental Protocols
Polyphenol Oxidase (PPO) Inhibition Assay
While the full, detailed experimental protocol from the primary study is not publicly available, a general methodology for assessing PPO inhibition can be constructed based on standard enzymatic assays. This protocol serves as a representative workflow for researchers investigating the inhibitory effects of compounds like EMP on PPO.
Objective: To determine the inhibitory effect of this compound on the activity of polyphenol oxidase.
Materials:
-
Purified Polyphenol Oxidase (PPO) from a suitable source (e.g., potato, mushroom)
-
This compound (EMP)
-
Substrate solution (e.g., catechol, L-DOPA)
-
Phosphate (B84403) buffer (pH 6.5-7.0)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of PPO in a suitable buffer. Prepare a stock solution of the substrate (e.g., 15 mmol/L L-DOPA).
-
Inhibitor Preparation: Prepare a series of dilutions of EMP in the same buffer.
-
Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, the PPO enzyme solution, and a specific concentration of the EMP solution (or buffer for the control).
-
Initiation of Reaction: Add the substrate solution to the reaction mixture to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the product of L-DOPA oxidation) over a set period (e.g., 180 seconds). The rate of increase in absorbance is proportional to the PPO activity.
-
Data Analysis: Calculate the percentage of inhibition for each EMP concentration compared to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for PPO Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on PPO activity.
Molecular Dynamics (MD) Simulation
The molecular interactions between EMP and PPO have been elucidated using molecular modeling and dynamics simulations.[1] While the specific parameters from the original study are unavailable, a general protocol for such a simulation is outlined below.
Objective: To simulate the binding of this compound to the active site of polyphenol oxidase and analyze the stability and nature of the interaction.
Software:
-
Molecular docking software (e.g., AutoDock, Glide)
-
Molecular dynamics simulation package (e.g., GROMACS, AMBER)
-
Visualization software (e.g., PyMOL, VMD)
Procedure:
-
System Preparation:
-
Obtain the 3D structure of PPO from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the ligand (EMP) structure and optimize its geometry.
-
Perform molecular docking to predict the binding pose of EMP in the PPO active site.
-
-
MD Simulation Setup:
-
Place the docked protein-ligand complex in a simulation box with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
Apply a force field (e.g., GROMOS, AMBER) to describe the atomic interactions.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for a sufficient time (e.g., 100 ns) without restraints to observe the dynamics of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the binding pose (e.g., Root Mean Square Deviation - RMSD).
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between EMP and PPO residues.
-
Calculate binding free energies to quantify the strength of the interaction.
-
Molecular Dynamics Simulation Workflow
Caption: General workflow for molecular dynamics simulation of the EMP-PPO complex.
Potential Antioxidant Activity
The presence of a thiol (-SH) group in the structure of this compound suggests potential antioxidant activity. Thiols are known to act as reducing agents and can scavenge free radicals. However, to date, there are no specific published studies that have experimentally quantified the antioxidant capacity of EMP using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Further research is warranted to investigate this potential mechanism of action. A standard DPPH assay protocol that could be adapted for this purpose is outlined below.
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound (EMP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of EMP in the same solvent. Prepare similar dilutions for the positive control.
-
Reaction: In a cuvette or microplate well, mix the DPPH solution with each dilution of the EMP solution or the positive control. A blank containing only the solvent and DPPH should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The concentration of EMP required to scavenge 50% of the DPPH radicals (IC50) can then be determined.
Logical Flow of Antioxidant Potential Investigation
Caption: Logical flow for investigating the antioxidant potential of this compound.
Other Potential Biological Activities and Future Directions
The current body of research on the specific biological activities of this compound beyond PPO inhibition is limited. Its use as an intermediate in the synthesis of pharmaceuticals suggests that derivatives of EMP may possess a range of biological effects. However, dedicated studies on the direct interaction of EMP with other enzymes, receptors, or signaling pathways are scarce in the public domain.
Future research should aim to:
-
Elucidate the full kinetic profile of PPO inhibition by EMP , determining parameters such as the inhibition constant (Ki).
-
Experimentally validate the predicted binding mode through techniques like X-ray crystallography of the EMP-PPO complex.
-
Systematically screen EMP against a panel of other enzymes , particularly those with metal-containing active sites, to assess its specificity.
-
Conduct cell-based assays to investigate the effects of EMP on cellular processes, such as cell viability, proliferation, and signaling pathways.
-
Perform comprehensive studies on its antioxidant properties using a variety of assays to understand the full scope of its radical scavenging capabilities.
Conclusion
This compound is a potent competitive inhibitor of polyphenol oxidase, with a well-defined mechanism of action involving direct binding to the enzyme's active site. This inhibitory activity is supported by quantitative data and molecular modeling studies. While its thiol group suggests potential antioxidant properties, this remains to be experimentally confirmed. The exploration of other potential biological targets for EMP is a promising area for future research, which could expand its applications in drug development and other scientific fields. This technical guide provides a foundational understanding of the current knowledge of EMP's mechanism of action and a framework for future investigations.
References
A Technical Guide to Ethyl 3-mercaptopropionate: Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 3-mercaptopropionate (B1240610), a key reagent in various research and development applications, including the synthesis of pharmaceutical compounds. This document details its commercial availability, typical purity grades, and analytical methodologies for quality assessment. Furthermore, it presents a representative synthesis protocol and a typical workflow for its procurement and use in a research setting.
Commercial Availability and Purity Grades
Ethyl 3-mercaptopropionate is readily available from a variety of chemical suppliers, catering to different scales of research and production needs. The purity of commercially available this compound typically ranges from 95% to over 99%, with the most common analytical method for purity verification being Gas Chromatography (GC). Below is a summary of prominent suppliers and their offered purity grades.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 99%[1] | - |
| Thermo Scientific | 98%[2] | GC (>=97.5 %)[2] |
| TCI Chemicals | >98.0%[3] | GC[3] |
| Santa Cruz Biotechnology | ≥97%[4] | - |
| Ambeed, Inc. (via Sigma-Aldrich) | 99%[1] | - |
| CymitQuimica | Min. 95% | - |
| Biosynth | - | - |
| Spectrum Chemical | Approx. 99% | - |
It is important for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 5466-06-8[5] |
| Molecular Formula | C5H10O2S[5] |
| Molecular Weight | 134.2 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 75-76 °C at 10 mmHg[5] |
| Density | 1.059 g/mL at 20 °C[5] |
| Refractive Index | 1.4560 to 1.4580 (20°C, 589 nm)[2] |
| Flash Point | 72 °C[6] |
Experimental Protocols
Representative Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695), often catalyzed by an acid. Below is a representative laboratory-scale protocol adapted from literature procedures.
Materials:
-
3-Mercaptopropionic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 3-mercaptopropionic acid with 3 moles of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 moles) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Purity Analysis by Gas Chromatography (GC)
The purity of this compound is most commonly determined by Gas Chromatography with a Flame Ionization Detector (GC-FID). The following is a hypothetical but typical set of GC parameters that could be used for this analysis.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Workflow for Procurement and Use
The following diagram illustrates a typical workflow for a research laboratory from identifying the need for this compound to its final use in an experiment.
Caption: Workflow for procuring and using this compound in a research setting.
References
- 1. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 2. This compound | 5466-06-8 | FE62969 [biosynth.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 5466-06-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 5466-06-8 [thegoodscentscompany.com]
An In-depth Technical Guide to Ethyl 3-mercaptopropionate (CAS 5466-06-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-mercaptopropionate (B1240610) (CAS 5466-06-8) is a versatile organosulfur compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. Its characteristic thiol group imparts unique reactivity, making it a valuable tool in various chemical transformations. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.
Chemical and Physical Properties
The fundamental properties of Ethyl 3-mercaptopropionate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 5466-06-8 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₂S | [3] |
| Molecular Weight | 134.2 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Skunky, meaty | [4] |
| Density | 1.059 g/mL at 20 °C | [4] |
| Boiling Point | 75-76 °C at 10 mmHg | [4] |
| Flash Point | 72 °C | [3] |
| Refractive Index | 1.457 at 20 °C | [4] |
| Solubility | Insoluble in water, soluble in organic solvents. | |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents and strong bases. | [4] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum provides characteristic signals corresponding to the ethyl and mercaptopropionate moieties of the molecule. Key shifts include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and two triplets for the methylene protons adjacent to the sulfur and carbonyl groups, respectively. The proton of the thiol group will appear as a triplet.[5][6] |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon, the two methylene carbons of the propionate (B1217596) backbone, and the two carbons of the ethyl group. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (134.2 g/mol ). Fragmentation patterns can provide further structural information.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), the S-H stretching of the thiol group (around 2550 cm⁻¹), and C-H stretching of the alkyl groups. |
Note: For detailed spectra, please refer to spectral databases such as the NIST WebBook or SDBS.[7]
Synthesis
This compound can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol (B145695). A representative experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound[9]
Materials:
-
3-mercaptopropionic acid
-
Ethanol
-
Catalyst (e.g., 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate)
-
Microchannel reactor
-
Pumps
-
Distillation apparatus
Procedure:
-
Prepare a solution of 3-mercaptopropionic acid and the catalyst.
-
Separately, prepare a feed of ethanol.
-
Using pumps, introduce the 3-mercaptopropionic acid/catalyst solution and the ethanol into a microchannel reactor at a controlled molar ratio (e.g., 1:4 acid to ethanol).
-
Maintain the reaction temperature at 80 °C and apply back pressure (0.3-0.5 MPa) to keep the ethanol in the liquid phase.
-
Set the residence time in the reactor to approximately 40 seconds.
-
Collect the reaction mixture and allow it to stand for phase separation.
-
Separate the upper organic layer and purify by distillation to obtain this compound.
Caption: Synthesis workflow for this compound.
Applications
Polymer Chemistry: Chain Transfer Agent
This compound is widely used as a chain transfer agent (CTA) in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution of polymers.[] The thiol group readily donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one.
Mechanism of Chain Transfer:
-
Chain Propagation: A polymer radical (P•) propagates by adding to a monomer (M).
-
Chain Transfer: The polymer radical abstracts a hydrogen atom from this compound (R-SH), terminating the polymer chain (P-H) and forming a thiyl radical (R-S•).
-
Re-initiation: The thiyl radical adds to a new monomer molecule, initiating a new polymer chain.
Caption: Mechanism of chain transfer using this compound.
Thiol-Ene "Click" Chemistry
The thiol group of this compound can participate in thiol-ene "click" reactions, which are highly efficient and versatile for the synthesis of well-defined materials, such as hydrogels for biomedical applications.[9][10][11] This reaction involves the addition of the thiol across a carbon-carbon double bond ('ene'), often initiated by UV light or a base catalyst.
Experimental Protocol: Photo-Initiated Thiol-Ene Hydrogel Synthesis [9]
Materials:
-
This compound (Thiol)
-
Poly(ethylene glycol) diacrylate (PEGDA) (Ene)
-
2-hydroxy-2-methylpropiophenone (Photoinitiator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of PEGDA in PBS.
-
Dissolve the photoinitiator in the PEGDA solution.
-
Add this compound to the PEGDA-initiator solution at the desired molar ratio of thiol to ene groups.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a mold.
-
Expose the solution to UV light (e.g., 365 nm) to initiate polymerization and gelation.
Caption: Workflow for photo-initiated thiol-ene hydrogel synthesis.
Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including HIV protease inhibitors and anti-MRSA cephalosporins.[4] The thiol group can be used to introduce sulfur-containing moieties or can be further modified in multi-step synthetic pathways.
Hypothetical Synthetic Step in Drug Development:
The nucleophilic nature of the thiol group allows it to be used in reactions such as Michael additions or nucleophilic substitutions to construct key fragments of drug molecules. For instance, it could be reacted with an appropriate electrophile to form a thioether linkage, which is a common structural motif in various bioactive compounds. While specific proprietary synthetic routes for marketed drugs are often not fully disclosed, the general reactivity of this compound makes it a valuable precursor.[12][13][14][15][16][17][18][19]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound, 5466-06-8 [thegoodscentscompany.com]
- 3. This compound | 5466-06-8 | FE62969 [biosynth.com]
- 4. This compound | 5466-06-8 [chemicalbook.com]
- 5. This compound(5466-06-8) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Propanoic acid, 3-mercapto-, ethyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]
- 18. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
Health and safety considerations for handling Ethyl 3-mercaptopropionate
An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl 3-mercaptopropionate (B1240610)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of Ethyl 3-mercaptopropionate (CAS No. 5466-06-8), a compound used as a synthetic intermediate and flavoring agent.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel.
Physicochemical Properties
Understanding the physicochemical properties of a substance is the first step in a robust safety assessment.
| Property | Value | Reference |
| Molecular Formula | C5H10O2S | [2][3][4] |
| Molecular Weight | 134.20 g/mol | [2][4][5] |
| Appearance | Clear, colorless liquid | [2][3][6] |
| Odor | Stench, skunky, meaty | [1][2][6] |
| Boiling Point | 75-76 °C @ 10 mmHg | [2][3][6] |
| Flash Point | 72 °C (161.6 °F) | [2][6][7] |
| Specific Gravity | 1.039 - 1.059 g/mL at 20 °C | [2][3][6] |
| Vapor Density | 4.63 | [2][4][6] |
| Solubility | Soluble in ethanol | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[6] The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Statements:
-
H227: Combustible liquid.
Potential Health Effects:
-
Inhalation: Causes respiratory tract irritation.[2] High concentrations may lead to central nervous system depression, headache, nausea, and vomiting.[2]
-
Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[2][6]
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][8]
-
Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][6]
-
For maintaining product quality, refrigeration is recommended.[4]
First Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Eliminate all ignition sources.[6]
-
Use a spark-proof tool for cleanup.[2]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][4]
-
Ensure adequate ventilation during cleanup.[2]
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.[2][6]
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Toxicological Information
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the hazard classifications are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for key toxicological endpoints.
Acute Dermal Irritation/Corrosion (Representative OECD 404 Protocol)
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The skin reactions are graded according to a standardized scoring system.
-
Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as an irritant based on these scores.
Acute Eye Irritation/Corrosion (Representative OECD 405 Protocol)
-
Animal Model: Healthy young adult albino rabbits are used.
-
Application: A single 0.1 mL dose of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Scoring: The ocular reactions are scored using a standardized system.
-
Analysis: The substance is classified based on the severity and persistence of the observed eye lesions.
Visualizations
Workflow for Chemical Safety Assessment
The following diagram illustrates a general workflow for assessing the safety of a chemical like this compound.
Caption: A generalized workflow for chemical hazard and risk assessment.
Personal Protective Equipment Logic
The following diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: Decision tree for selecting appropriate PPE when handling the substance.
References
- 1. This compound | 5466-06-8 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.ie [fishersci.ie]
- 5. scent.vn [scent.vn]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 5466-06-8 [thegoodscentscompany.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application of Ethyl 3-mercaptopropionate in Emulsion Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers and latexes with numerous applications in coatings, adhesives, textiles, and biomedical fields.[1] A key aspect of this process is the precise control over the polymer's molecular weight and particle size, which dictates the final material properties. Ethyl 3-mercaptopropionate (B1240610), a member of the mercaptan family, serves as a highly effective chain-transfer agent (CTA) in the emulsion polymerization of acrylic monomers.[2] Its primary function is to regulate the molecular weight and narrow the molecular weight distribution of the resulting polymers.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of Ethyl 3-mercaptopropionate in emulsion polymerization.
Mechanism of Action: Chain Transfer
Caption: Chain transfer mechanism of this compound.
Applications
The primary application of this compound in emulsion polymerization is to control the molecular weight of acrylic polymers. By adjusting the concentration of the CTA, polymers with desired molecular weights and narrower polydispersity can be synthesized.[2] This is crucial for applications where specific polymer properties, such as viscosity, film formation, and mechanical strength, are required. Esters of 3-mercaptopropionic acid have been successfully employed in the emulsion polymerization of various acrylic monomers, including ethyl acrylate (B77674) and methyl methacrylate.[2]
Quantitative Data
The following tables summarize the effect of 3-mercaptopropionate esters on the molecular weight and polydispersity index (PDI) of polymers synthesized via emulsion polymerization. While specific data for this compound is limited in the available literature, the data for other 3-mercaptopropionate esters provide a strong indication of its efficacy.
Table 1: Effect of Butyl 3-mercaptopropionate on Polymer Properties
| Monomer System | CTA Concentration (mol/100mol monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 0 | > 500,000 | > 1,000,000 | > 2.0 |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 1.0 | 50,000 | 85,000 | 1.7 |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 2.0 | 25,000 | 42,500 | 1.7 |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 4.0 | 12,500 | 21,250 | 1.7 |
Data adapted from patent literature describing the use of 3-mercaptopropionate esters.[2]
Table 2: Polymerization Test Results for Various Thiol-Based Chain Transfer Agents
| Chain Transfer Agent | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn |
| EHMP* | 1.5 | 6,350 | 17,800 | 2.80 |
| NDM | 1.5 | 6,250 | 27,800 | 4.45 |
| TDM | 1.5 | 6,530 | 18,400 | 2.82 |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
Experimental Protocols
The following is a general protocol for the emulsion polymerization of acrylic monomers using this compound as a chain-transfer agent. The specific amounts of reagents can be adjusted to achieve the desired polymer properties.
Materials:
-
Monomers (e.g., Methyl Methacrylate, Ethyl Acrylate)
-
Deionized Water
-
Emulsifier (e.g., Sodium Dodecyl Sulfate)
-
Initiator (e.g., Potassium Persulfate)
-
Buffer (e.g., Sodium Bicarbonate)
-
This compound (Chain Transfer Agent)
-
Nitrogen gas
Equipment:
-
Glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control system.
-
Addition funnels for monomer and initiator solutions.
-
Syringes for CTA addition.
Caption: Experimental workflow for emulsion polymerization.
Procedure:
-
Reactor Setup: Charge the reactor with deionized water, emulsifier, and buffer. Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen. Heat the reactor to the desired polymerization temperature (typically 70-80°C).
-
Monomer Emulsion Preparation: In a separate vessel, prepare a stable monomer emulsion by mixing the acrylic monomers with deionized water and a portion of the emulsifier. Add the desired amount of this compound to the monomer emulsion and mix thoroughly.
-
Initiation: Once the reactor temperature is stable, add a small portion of the monomer emulsion to the reactor, followed by the addition of the initiator (dissolved in a small amount of deionized water) to create seed particles.
-
Monomer Feed: After the seed stage (typically 15-30 minutes), gradually feed the remaining monomer emulsion into the reactor over a period of 2-4 hours.
-
Completion: After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be analyzed for solid content, particle size (e.g., using dynamic light scattering), and molecular weight (e.g., using gel permeation chromatography).
Conclusion
This compound is a valuable tool for researchers and scientists working in the field of emulsion polymerization. Its effective chain-transfer properties allow for precise control over polymer molecular weight and distribution, enabling the synthesis of tailor-made polymers for a wide range of applications. The provided protocols and data serve as a starting point for the successful implementation of this compound in laboratory and industrial settings.
References
Synthesis of Functional Polymers Using Ethyl 3-mercaptopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional polymers utilizing Ethyl 3-mercaptopropionate (B1240610) (EMP). EMP is a versatile reagent that can be employed as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to control polymer molecular weight and architecture, and as a thiol source for post-polymerization functionalization via thiol-ene click chemistry. These methods are particularly relevant for the development of advanced materials for drug delivery and other biomedical applications.
Introduction to Ethyl 3-mercaptopropionate in Polymer Synthesis
This compound (C₅H₁₀O₂S) is a thiol-containing ester that serves as a valuable tool in polymer chemistry.[1][2] Its utility stems from the presence of a reactive thiol (-SH) group, which can participate in chain transfer reactions and nucleophilic additions. In the context of functional polymer synthesis, EMP is primarily used in two key methodologies:
-
RAFT Polymerization: As a chain transfer agent, EMP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[3] This control is crucial for applications where polymer properties must be precisely tailored, such as in drug delivery systems where pharmacokinetics are highly dependent on polymer size.
-
Thiol-Ene Click Chemistry: The thiol group of EMP can readily react with carbon-carbon double bonds (enes) in a highly efficient and specific "click" reaction.[4] This allows for the introduction of the ethyl propionate (B1217596) functionality onto existing polymers, or for the synthesis of polymers through step-growth polymerization. This method is valued for its mild reaction conditions and high yields.
Controlled Polymerization via RAFT using this compound as a Chain Transfer Agent
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While specific literature detailing the use of this compound as a RAFT agent is not abundant, its structural similarity to other mercaptopropionate-based CTAs allows for the adaptation of established protocols. The general mechanism involves the reversible transfer of the thiocarbonylthio group of the RAFT agent between growing polymer chains, allowing for controlled chain growth.
General Workflow for RAFT Polymerization
The following diagram illustrates the typical workflow for a RAFT polymerization experiment.
Caption: General workflow for RAFT polymerization.
Experimental Protocol: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)
This protocol describes the synthesis of PNIPAM, a thermoresponsive polymer widely investigated for drug delivery applications, using a mercaptopropionate-based chain transfer agent. This protocol is adapted from established methods for RAFT polymerization of NIPAM.[5][6]
Materials:
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene
-
This compound (EMP)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol
-
1,4-Dioxane (B91453), anhydrous
-
Diethyl ether, cold
-
Schlenk flask and magnetic stir bar
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 1.13 g, 10 mmol), this compound (e.g., 0.0134 g, 0.1 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The molar ratio of [NIPAM]:[EMP]:[AIBN] will determine the target molecular weight.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). To monitor kinetics, samples can be withdrawn at different time points using a nitrogen-purged syringe.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone) and re-precipitate into cold diethyl ether to remove unreacted monomer and initiator fragments.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure and determine monomer conversion.
Representative Data for RAFT Polymerization
The following table presents representative data for the RAFT polymerization of functional monomers using mercaptopropionate-based chain transfer agents. The data is compiled from various sources and is intended to be illustrative of the level of control achievable with this technique.[7][8][9]
| Monomer | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| N-isopropylacrylamide | 100:1:0.2 | 8 | 75 | 8,500 | 8,200 | 1.15 |
| Acrylic Acid | 150:1:0.2 | 6 | 80 | 8,650 | 8,900 | 1.20 |
| N-vinylpyrrolidone | 200:1:0.25 | 12 | 65 | 14,450 | 15,100 | 1.28 |
| Methyl Methacrylate | 100:1:0.1 | 10 | 90 | 9,100 | 9,500 | 1.12 |
Note: The actual experimental results may vary depending on the specific reaction conditions, purity of reagents, and analytical techniques used.
Polymer Functionalization via Thiol-Ene Click Chemistry
Thiol-ene click chemistry provides an efficient pathway for the post-polymerization modification of polymers containing carbon-carbon double bonds or for the synthesis of polymers through a step-growth mechanism. The reaction proceeds via a radical-mediated addition of the thiol group of EMP across a double bond.
General Signaling Pathway for Thiol-Ene Reaction
The diagram below illustrates the radical-initiated thiol-ene reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. westmont.edu [westmont.edu]
- 8. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Preparation and characterization of isotactic polypropylene-based block copolymers with cyclic units [ouci.dntb.gov.ua]
Application Notes and Protocols: Ethyl 3-mercaptopropionate for Polymer Surface Modification and Functionalization
Introduction
Ethyl 3-mercaptopropionate (B1240610) (E3MP) is a versatile reagent widely employed in the field of polymer chemistry for surface modification and functionalization.[1][2][3] Its terminal thiol (-SH) group provides a reactive handle for covalent attachment to polymer surfaces through various chemical strategies, most notably thiol-ene "click" chemistry.[4][5][6] This process allows for the introduction of new functionalities to otherwise inert polymer surfaces, enabling advancements in drug delivery, biocompatible materials, and biomedical devices.[7][8][9] These modifications can impart desired properties such as hydrophilicity, biocompatibility, and specific ligand binding, which are critical for applications in the life sciences.[10][11]
This document provides detailed protocols for researchers, scientists, and drug development professionals on the use of Ethyl 3-mercaptopropionate for modifying polymer surfaces. It covers the functionalization of polymers via thiol-ene chemistry, subsequent bioconjugation, and the characterization of the modified surfaces.
Key Applications
-
Creation of Biocompatible and Anti-Fouling Surfaces: Grafting thiol-containing molecules can create a hydration layer on a polymer surface, which has been shown to significantly reduce protein adsorption and bacterial adhesion.[9][11]
-
Immobilization of Biomolecules: The introduced thiol groups serve as anchor points for the covalent attachment of proteins, peptides, and nucleic acids for applications in biosensors and targeted drug delivery systems.
-
Nanoparticle Functionalization: E3MP is used to modify the surface of nanoparticles to improve their stability, circulation time, and targeting capabilities in drug delivery applications.[7][8][12]
-
Controlled Drug Release: Functionalized polymer surfaces can be designed to release therapeutic agents in response to specific physiological triggers.[13]
Section 1: Polymer Surface Functionalization via Thiol-Ene Chemistry
The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol to a double bond (ene).[14][15] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for modifying sensitive polymer substrates.[4][16]
Workflow for Polymer Surface Modification
The general workflow involves activating a polymer surface to introduce "ene" groups, followed by the thiol-ene reaction with this compound, and finally, conjugation with a molecule of interest.
Protocol 1.1: Thiol-Ene Grafting of E3MP onto an Alkene-Functionalized Surface
This protocol describes the UV-initiated grafting of this compound onto a polymer surface previously functionalized with alkene (e.g., vinyl or allyl) groups.
Materials:
-
Alkene-functionalized polymer substrate
-
This compound (E3MP)[1]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[5]
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Nitrogen (N₂) gas source
-
UV lamp (365 nm)
-
Reaction vessel
Procedure:
-
Place the alkene-functionalized polymer substrate into the reaction vessel.
-
Under a nitrogen atmosphere, prepare a solution of this compound and the photoinitiator in the anhydrous solvent. A typical molar ratio is 1.2:1 of thiol groups to ene groups, with the photoinitiator at 1-2 mol% relative to the ene groups.
-
Submerge the polymer substrate in the reaction solution.
-
Seal the vessel and ensure the nitrogen atmosphere is maintained to prevent oxygen inhibition of the radical reaction.[16]
-
Irradiate the vessel with the UV lamp for a specified time (typically 15-60 minutes), ensuring even exposure of the polymer surface. The reaction is often rapid, with high yields achieved in seconds to minutes.[14]
-
After irradiation, remove the substrate from the solution.
-
Thoroughly wash the substrate with fresh solvent (e.g., Toluene, then Ethanol) to remove any unreacted reagents and byproducts.
-
Dry the modified substrate under a vacuum or a stream of nitrogen.
-
Store the thiol-functionalized polymer under inert conditions to prevent oxidation of the thiol groups.
Section 2: Characterization and Quantification of Surface Thiol Groups
After modification, it is crucial to characterize the surface to confirm the presence and quantify the density of the grafted thiol groups. This data is essential for optimizing subsequent functionalization steps and ensuring reproducibility.[17]
Table 1: Comparison of Techniques for Thiol Quantification
| Analytical Method | Principle | Typical Reported Thiol Concentration (mmol/g) | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric detection based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7] | 0.02 - 0.11[17] | Simple, cost-effective, high sensitivity, widely used.[17] | Can be influenced by pH; potential for non-specific reactions; may require long reaction times for porous materials.[17] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique measuring elemental composition by analyzing the kinetic energy of photoelectrons. The S 2p peak at ~163-164 eV indicates thiol groups.[17] | N/A (provides atomic %) | Provides information on elemental composition and chemical state; high surface sensitivity. | Requires ultra-high vacuum; quantification can be complex. |
| Raman Spectroscopy | Measures vibrational modes of molecules. Thiol groups show a characteristic peak around 2572 cm⁻¹.[18] | N/A (provides relative intensity) | Non-destructive; can distinguish between thiol and disulfide bonds.[18] | Low sensitivity; quantification requires a calibration curve.[18] |
Protocol 2.1: Quantification of Surface Thiol Groups using Ellman's Assay
This protocol is adapted for quantifying thiol groups on polymer surfaces and nanoparticles.[7]
Materials:
-
Thiol-functionalized polymer sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Phosphate (B84403) Buffer (0.5 M, pH 8.0)[7]
-
L-cysteine or Glutathione for standard curve preparation[18]
-
UV-Vis Spectrophotometer
Procedure: A. Preparation of Standard Curve:
-
Prepare a series of standard solutions of L-cysteine (or another thiol standard) in the phosphate buffer (e.g., 0-100 µM).
-
Prepare a 0.1 mM solution of DTNB in the phosphate buffer.[17]
-
To 0.5 mL of each standard solution, add 0.5 mL of the DTNB solution.
-
Incubate the mixtures at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance of each solution at 412 nm (or 445 nm as reported in some studies[7]) using the phosphate buffer as a blank.
-
Plot the absorbance versus the known thiol concentration to generate a standard curve.
B. Quantification of Thiols on Polymer Surface:
-
Place a known mass or surface area of the thiol-functionalized polymer into a reaction tube (e.g., 0.5 mg of thiolated polymer).[7]
-
Add 0.5 mL of the phosphate buffer to the tube.
-
Add 0.5 mL of the 0.1 mM DTNB solution.
-
Incubate the mixture at room temperature for 2 hours, protected from light.[7] For porous materials, longer incubation times may be necessary to allow for diffusion.
-
After incubation, centrifuge the sample to pellet the polymer material.
-
Carefully transfer the supernatant to a cuvette and measure the absorbance at the same wavelength used for the standard curve.
-
Use the standard curve to determine the concentration of the released 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is stoichiometric to the number of reacted thiol groups.
-
Calculate the amount of thiol groups per gram or per unit area of the polymer.
Section 3: Downstream Functionalization - Bioconjugation
The newly introduced thiol groups are excellent nucleophiles and can be used to attach a wide variety of molecules, such as peptides, proteins, or small molecule drugs, often through thiol-maleimide chemistry.
Mechanism: Thiol-Maleimide Coupling
This reaction involves the nucleophilic addition of a thiol to the double bond of a maleimide (B117702) group, forming a stable thioether bond. It is highly specific and efficient at physiological pH.
Protocol 3.1: Conjugation of a Maleimide-Activated Molecule to a Thiol-Functionalized Surface
Materials:
-
Thiol-functionalized polymer substrate
-
Maleimide-activated molecule (e.g., maleimide-PEG-biotin, maleimide-activated protein)
-
Phosphate-buffered saline (PBS), pH 7.2, containing 10 mM EDTA
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
Procedure:
-
Prepare a solution of the maleimide-activated molecule in the PBS/EDTA buffer at the desired concentration. The EDTA is included to chelate heavy metal ions that can catalyze thiol oxidation.
-
Immerse the thiol-functionalized polymer substrate in the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
After the incubation period, remove the substrate and wash it thoroughly with PBS to remove any non-covalently bound molecules.
-
To quench any unreacted maleimide groups and passivate the surface, incubate the substrate in a solution of L-cysteine (10 mM in PBS) for 30 minutes.
-
Wash the substrate again with PBS and then with deionized water.
-
Dry the final functionalized substrate under a stream of nitrogen.
Section 4: Quantitative Data Summary
The success of surface modification can be quantified by measuring changes in surface properties and the efficiency of subsequent reactions.
Table 2: Example Data from Surface Modification Experiments
| Polymer Substrate | Modification Method | Thiol Content (µmol/g) | Water Contact Angle (°) Before | Water Contact Angle (°) After | Protein Adsorption Reduction (%) | Reference |
| Poly(acrylic acid) | EDC/NHS coupling with cysteine | 661 | - | - | - | [7] |
| Mesoporous Silica | Silanization | 110 (0.11 mmol/g) | - | - | - | |
| Polypropylene (B1209903) | SI-ATRP with zwitterionic monomer | - | 105 | < 20 | > 95 | [9] |
| PAA/Schizo Particles | EDC/NHS coupling | - | - | - | > 50% increase in mucoadhesion | [7] |
Note: Data is compiled from various sources and represents typical values. Actual results will vary based on specific experimental conditions.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific polymer and application. All work should be conducted in a properly equipped laboratory, adhering to all relevant safety guidelines.
References
- 1. This compound | 5466-06-8 | FE62969 [biosynth.com]
- 2. This compound | Nanoporation [nanoporation.eu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies of polypropylene surface modified with novel beta-thiopropionate-based zwitterionic polymeric brush: synthesis, surface characterization, and significantly reduced fouling characteristics evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Note: Synthesis of Tunable Hydrogels Using Ethyl 3-mercaptopropionate for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids, making them excellent candidates for a variety of biomedical applications, including tissue engineering and controlled drug delivery.[1][2] Their porous structure, biocompatibility, and tunable physical properties allow for the encapsulation and sustained release of therapeutic agents, minimizing systemic side effects and improving therapeutic outcomes.[3][4]
Thiol-ene "click" chemistry has emerged as a robust and versatile method for hydrogel synthesis due to its high efficiency, rapid reaction rates under mild and biocompatible conditions, and insensitivity to oxygen.[5][6] This reaction involves the addition of a thiol group (-SH) to a carbon-carbon double bond ('ene'). The initiation of this process can be achieved through exposure to UV light in the presence of a photoinitiator (radical-mediated thiol-ene polymerization) or through the addition of a base catalyst (Michael addition).[5]
This application note provides detailed protocols for the synthesis of hydrogels using Ethyl 3-mercaptopropionate (B1240610) as the thiol-containing monomer and Poly(ethylene glycol) diacrylate (PEGDA) as the 'ene' crosslinker. Ethyl 3-mercaptopropionate is a monofunctional thiol, and by reacting it with a multifunctional crosslinker like PEGDA, a crosslinked hydrogel network can be formed. The physical and chemical properties of these hydrogels, such as swelling behavior, mechanical stiffness, and degradation kinetics, can be tailored by adjusting the polymer concentration and the stoichiometric ratio of thiol to ene functional groups.[5]
Materials
-
Thiol Monomer: this compound
-
'Ene' Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Photoinitiator (for Protocol 1): 2-hydroxy-2-methylpropiophenone
-
Base Catalyst (for Protocol 2): Triethanolamine (TEOA)
-
Solvent: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
Experimental Protocols
Two primary methods for hydrogel synthesis are presented below: photo-initiated polymerization and base-catalyzed Michael addition.
Protocol 1: Photo-Initiated Thiol-Ene Hydrogel Synthesis
This protocol describes the formation of hydrogels using UV light to initiate the thiol-ene reaction.
1. Precursor Solution Preparation: a. Prepare a 20% (w/v) stock solution of PEGDA in PBS (0.1 M, pH 7.4). b. In a separate vial, dissolve the photoinitiator, 2-hydroxy-2-methylpropiophenone, in the PEGDA stock solution to a final concentration of 0.5% (w/v). c. Add this compound to the PEGDA-initiator solution. The molar ratio of thiol to ene groups should be systematically varied (e.g., 1:1, 1:2, 2:1) to achieve the desired hydrogel properties.[5] d. Vortex the precursor solution for 30 seconds to ensure homogeneity.[5]
2. Hydrogel Formation: a. Pipette the precursor solution into a suitable mold (e.g., a PDMS mold or between two glass plates with a spacer). b. Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes.[5] Gelation time will depend on the initiator concentration and light intensity.
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Hydrogel Synthesis
This protocol utilizes a base catalyst to initiate the thiol-ene reaction, which is advantageous for in situ applications where UV light may be harmful.
1. Precursor Solution Preparation: a. Prepare a 20% (w/v) stock solution of PEGDA in PBS (0.1 M, pH 7.4). b. Add this compound to the PEGDA solution at the desired stoichiometric ratio of thiol to ene groups. c. Vortex the mixture for 15 seconds to ensure it is well-mixed.[5]
2. Hydrogel Formation: a. To initiate gelation, add the base catalyst, Triethanolamine (TEOA), to the precursor solution to a final concentration of approximately 1% (v/v) and vortex briefly.[5] b. Immediately transfer the solution to a mold. c. Allow the reaction to proceed at room temperature. Gelation is typically observed within minutes.[5]
Hydrogel Characterization
Swelling Behavior
-
Prepare hydrogel discs of a known diameter and thickness.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.[5]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).[5]
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd [5]
Mechanical Properties (Rheology)
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Place a hydrogel disc on the bottom plate and lower the upper plate to make contact with the sample.
-
Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Analyze lyophilized hydrogel samples to confirm the consumption of thiol and ene functional groups. The disappearance of the characteristic S-H and C=C peaks will indicate a successful reaction.
Data Presentation
The following tables summarize the expected influence of key parameters on the hydrogel properties. The data presented are illustrative and will vary based on specific experimental conditions.
Table 1: Effect of Thiol:Ene Molar Ratio on Gelation Time and Swelling Ratio
| Thiol:Ene Molar Ratio | Gelation Time (minutes) | Equilibrium Swelling Ratio (24h) |
| 1:2 | ~5 | ~12 |
| 1:1 | ~3 | ~8 |
| 2:1 | ~4 | ~10 |
Table 2: Effect of Thiol:Ene Molar Ratio on Mechanical Properties
| Thiol:Ene Molar Ratio | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 1:2 | ~15 | ~0.5 |
| 1:1 | ~25 | ~0.8 |
| 2:1 | ~18 | ~0.6 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-mercaptopropionate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-mercaptopropionate (B1240610) (EMP) is a valuable and versatile synthetic intermediate in organic chemistry, finding applications in diverse fields ranging from polymer science to medicinal chemistry. Its bifunctional nature, possessing both a reactive thiol group and an ester moiety, allows for its participation in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Ethyl 3-mercaptopropionate in several key areas, including its role as a chain-transfer agent in polymerization, a precursor in the synthesis of biocompatible hydrogels via thiol-ene chemistry, and as a key building block in the synthesis of bioactive molecules through Michael additions.
Chemical and Physical Properties
This compound is a clear, colorless liquid with the following properties:
| Property | Value | Reference |
| CAS Number | 5466-06-8 | [1][2] |
| Molecular Formula | C₅H₁₀O₂S | [1][3] |
| Molecular Weight | 134.2 g/mol | [3] |
| Density | 1.06 g/cm³ | [4] |
| Boiling Point | 71-72 °C at 10 mmHg | |
| Flash Point | 72 °C | [4] |
| Synonyms | 3-Mercaptopropionic acid ethyl ester | [1][3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695). A high-yield protocol utilizing a microchannel reactor has been reported.[5]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
3-Mercaptopropionic acid (2000 g)
-
Ethanol (3475 g)
-
1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663) (catalyst, 100 g)
-
Microchannel reactor
-
Pumps for reactant delivery
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare two separate solutions:
-
Solution A: Mix 3-mercaptopropionic acid and the catalyst evenly.
-
Solution B: Ethanol.
-
-
Set up the microchannel reactor with a reaction temperature of 80 °C and a back pressure of 0.3-0.5 MPa.
-
Pump Solution A and Solution B into the microchannel reactor at a controlled feed rate to maintain a molar ratio of 3-mercaptopropionic acid to ethanol of 1:4.
-
Adjust the flow rate to achieve a residence time of 40 seconds within the reactor.
-
Collect the reaction mixture as it exits the reactor.
-
Allow the collected liquid to stand and separate into two layers.
-
Separate the upper organic layer using a separatory funnel.
-
Purify the crude this compound by distillation.
Expected Yield:
-
A yield of approximately 94.2% can be expected with this method.[5]
Applications in Polymer Chemistry
This compound and its long-chain analogs are highly effective chain-transfer agents (CTAs) in free-radical polymerization, particularly in emulsion polymerization. They are used to control the molecular weight and narrow the molecular weight distribution (polydispersity index, PDI) of polymers.[6][7][8]
Chain-Transfer Agent in Emulsion Polymerization
The thiol group of this compound can readily donate a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one. This process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.
Quantitative Data: Effect of 3-Mercaptopropionate Esters on Polymer Properties [8]
The following table, compiled from patent literature, demonstrates the effect of various 3-mercaptopropionate esters on the weight-average molecular weight (Mw) and heterogeneity index (HI, or PDI) of acrylic polymers.
| Chain-Transfer Agent | Mw | HI |
| Mthis compound | 19,300 | 1.62 |
| Butyl 3-mercaptopropionate | 20,900 | 1.60 |
| i-Octyl 3-mercaptopropionate | 22,100 | 1.51 |
| Decyl 3-mercaptopropionate | 23,400 | 1.55 |
| Dodecyl 3-mercaptopropionate | 25,100 | 1.58 |
Quantitative Data: Effect of i-Octyl 3-mercaptopropionate Concentration [8]
This table illustrates the typical effect of increasing the concentration of a 3-mercaptopropionate ester on the molecular weight of the resulting polymer.
| Run | mphm (moles per hundred monomer) | Mw | HI |
| 25 | 1 | 48,200 | 1.95 |
| 26 | 2 | 29,100 | 1.63 |
| 15 | 4 | 22,100 | 1.51 |
| 27 | 8 | 17,200 | 1.48 |
Experimental Protocol: Emulsion Polymerization of Acrylic Monomers[7][8]
Materials:
-
Deionized water
-
Emulsifier (e.g., Triton X-200)
-
Monomers (e.g., Methyl Methacrylate, Ethyl Acrylate)
-
Initiator (e.g., Potassium persulfate or Ammonium persulfate)
-
Chain-Transfer Agent: this compound (or other 3-mercaptopropionate ester)
-
Reaction vessel with stirrer, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: Charge the reaction vessel with deionized water and the emulsifier. Heat the mixture to the desired reaction temperature (typically 80-90°C) under a nitrogen atmosphere with continuous stirring.
-
Monomer Emulsion Preparation: In a separate vessel, mix the monomers, the desired amount of this compound, and the initiator to form a stable emulsion.
-
Polymerization: Add a portion of the monomer emulsion (the "seed") to the hot reactor to initiate polymerization. Once the seed polymerization is complete, add the remaining monomer emulsion to the reactor over a period of time (e.g., 2-4 hours).
-
Completion and Cooling: After the addition is complete, maintain the reaction temperature for an additional hour to ensure complete monomer conversion. Cool the resulting polymer latex to room temperature.
-
Characterization: Analyze the resulting polymer for molecular weight (Mw and Mn) and heterogeneity index (HI) using Gel Permeation Chromatography (GPC).
Experimental workflow for emulsion polymerization.
Thiol-Ene Click Chemistry for Hydrogel Synthesis
This compound can participate in thiol-ene "click" reactions to form hydrogels. This reaction involves the addition of the thiol group across a carbon-carbon double bond ('ene'), which can be initiated by light (photo-initiated) or a base catalyst (Michael addition). These hydrogels have applications in drug delivery and tissue engineering.[3][5]
Experimental Protocol: Photo-Initiated Thiol-Ene Hydrogel Synthesis[5]
Materials:
-
Thiol Monomer: this compound (or a multifunctional thiol like trimethylolpropane (B17298) tris(3-mercaptopropionate) for crosslinking)
-
Ene Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator: 2-hydroxy-2-methylpropiophenone
-
Solvent: Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.5% (w/v).
-
Add this compound to the PEGDA-initiator solution. The molar ratio of thiol to ene groups can be varied to control hydrogel properties.
-
Vortex the precursor solution for 30 seconds to ensure homogeneity.
-
-
Hydrogel Formation:
-
Transfer the precursor solution to a suitable mold.
-
Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to initiate gelation.
-
References
- 1. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ethyl 3-mercaptopropionate: A Potent Inhibitor of Polyphenol Oxidase for Browning Prevention in Foods
Application Notes and Protocols for Researchers in Food Science and Drug Development
Introduction: Enzymatic browning, a common phenomenon in fruits, vegetables, and crustaceans, is primarily initiated by the enzyme polyphenol oxidase (PPO). This process leads to undesirable changes in color, flavor, and nutritional value, resulting in significant economic losses in the food industry. Ethyl 3-mercaptopropionate (B1240610) (EMP), a food-safe flavoring agent, has emerged as a highly effective inhibitor of PPO.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing EMP to control enzymatic browning in food science research and development. EMP acts as a competitive inhibitor, effectively preventing the browning of fresh-cut produce.[1][2]
Quantitative Data Summary
The inhibitory effects of ethyl 3-mercaptopropionate on polyphenol oxidase have been quantified in various studies. The following tables summarize the key data for easy comparison.
Table 1: Inhibitory Potency of this compound against Potato Polyphenol Oxidase
| Parameter | Value | Source |
| IC50 | 156.7 ± 17.26 nM | [1][2] |
| Inhibition Type | Competitive | [1][2] |
Table 2: Application of this compound for Browning Prevention in Fresh-Cut Produce
| Food Product | Effective Concentration | Observations | Source |
| Fresh-cut potatoes | 50–100 μL/L | Comparable performance to sodium bisulfite with better safety. | [1][2] |
| Tobacco leaf pulp | 50–100 μL/L | Effective prevention of browning. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound as a PPO inhibitor.
Protocol 1: Extraction of Polyphenol Oxidase from Plant Tissues (e.g., Potato)
This protocol describes a general method for extracting PPO from plant tissues, which can then be used for inhibition studies.
Materials:
-
Fresh potatoes
-
0.1 M Phosphate (B84403) buffer (pH 6.8) containing 1 M NaCl and 10% (w/v) PVPP
-
Chilled acetone (B3395972)
-
Centrifuge
-
Cheesecloth
-
Spectrophotometer
Procedure:
-
Wash and peel fresh potatoes. Cut them into small pieces.
-
Homogenize 100 g of potato tissue with 200 mL of cold 0.1 M phosphate buffer in a blender for 2 minutes.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO extract.
-
To precipitate the enzyme, slowly add chilled acetone to the supernatant to a final concentration of 70% (v/v) while stirring gently on ice.
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and dissolve the pellet in a minimal amount of 0.1 M phosphate buffer (pH 6.8). This is the partially purified PPO extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
Protocol 2: Polyphenol Oxidase Activity Assay and Inhibition by this compound
This protocol details the measurement of PPO activity and its inhibition by EMP using a spectrophotometric method with catechol as the substrate.
Materials:
-
Partially purified PPO extract (from Protocol 1)
-
0.1 M Phosphate buffer (pH 6.8)
-
10 mM Catechol solution (substrate)
-
This compound (EMP) stock solution (e.g., 1 mM in ethanol)
-
Spectrophotometer
Procedure:
-
PPO Activity Assay (Control):
-
In a cuvette, mix 2.8 mL of 0.1 M phosphate buffer and 0.1 mL of 10 mM catechol solution.
-
Initiate the reaction by adding 0.1 mL of the PPO extract.
-
Immediately measure the increase in absorbance at 420 nm for 3-5 minutes at 25°C. The linear portion of the curve represents the initial reaction rate.
-
One unit of PPO activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of EMP in 0.1 M phosphate buffer to achieve final concentrations in the nanomolar range (e.g., 50 nM, 100 nM, 150 nM, 200 nM, 250 nM).
-
In separate cuvettes, mix 2.7 mL of the corresponding EMP dilution with 0.1 mL of 10 mM catechol solution.
-
Pre-incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding 0.1 mL of the PPO extract.
-
Measure the absorbance at 420 nm as described for the control.
-
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of inhibition for each EMP concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the % inhibition against the logarithm of the EMP concentration.
-
Determine the IC50 value, which is the concentration of EMP that causes 50% inhibition of PPO activity, from the dose-response curve.
-
Protocol 3: Kinetic Analysis of PPO Inhibition by this compound
This protocol is for determining the type of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.
Materials:
-
Partially purified PPO extract
-
0.1 M Phosphate buffer (pH 6.8)
-
Catechol solutions of varying concentrations (e.g., 1, 2, 5, 10 mM)
-
This compound (EMP) at a fixed concentration (e.g., near the IC50 value)
-
Spectrophotometer
Procedure:
-
Measure the initial reaction rates of PPO at different catechol concentrations in the absence of EMP, as described in Protocol 2.
-
Repeat the measurements at the same catechol concentrations but in the presence of a fixed concentration of EMP.
-
Calculate the reciprocal of the initial reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V versus 1/[S] for both the uninhibited and inhibited reactions (Lineweaver-Burk plot).
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: The lines will intersect in the second quadrant (both Vmax and Km change).
-
Protocol 4: Application of this compound to Inhibit Browning in Fresh-Cut Produce (e.g., Apples)
This protocol provides a practical method for applying EMP to prevent browning in fresh-cut fruits.
Materials:
-
Fresh apples
-
This compound (EMP)
-
Distilled water
-
Sharp knife
-
Beakers
-
Colorimeter (optional)
Procedure:
-
Prepare an aqueous solution of EMP at the desired concentration (e.g., 50 µL/L or 100 µL/L).
-
Wash the apples thoroughly.
-
Cut the apples into slices of uniform thickness.
-
Immediately dip the apple slices into the EMP solution for 2-5 minutes.
-
As a control, dip another set of apple slices in distilled water for the same duration.
-
Remove the slices from the solutions and allow them to air-dry on a clean surface.
-
Store the treated and control slices in sealed containers at refrigerated temperatures (4°C).
-
Visually observe and record the degree of browning at regular intervals (e.g., every 24 hours for several days).
-
For quantitative analysis, measure the color of the apple slices using a colorimeter (L, a, b* values). A higher L* value and lower a* value indicate less browning.
Mechanism of Action
This compound acts as a competitive inhibitor of polyphenol oxidase.[1][2] This means that EMP and the natural phenolic substrates of PPO compete for binding to the active site of the enzyme. The EMP molecule binds to the copper-containing active site of PPO, preventing the substrate from binding and thus inhibiting the enzymatic reaction that leads to the formation of colored quinones and subsequent browning.[1]
Safety and Handling
This compound is considered a safe food flavoring agent.[1][2] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle EMP in a well-ventilated area and to wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound is a promising and effective inhibitor of polyphenol oxidase for the prevention of enzymatic browning in food products. Its high potency, competitive inhibition mechanism, and status as a safe food flavoring agent make it an excellent candidate for further research and application in the food industry. The protocols provided in this document offer a foundation for researchers to explore the potential of EMP in various food systems.
References
Controlling the Molecular Weight of Polymers with Ethyl 3-mercaptopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) for the precise control of polymer molecular weight and molecular weight distribution in free-radical polymerization. This document is intended for researchers, scientists, and drug development professionals who require well-defined polymers for various applications, including the synthesis of drug delivery systems, medical devices, and other advanced materials.
Introduction
The molecular weight and polydispersity index (PDI) of a polymer are critical parameters that dictate its physical and mechanical properties, such as viscosity, solubility, and degradation rate. In the context of drug delivery, these characteristics directly influence drug loading capacity, release kinetics, and the overall in vivo performance of the polymer-based therapeutic. Ethyl 3-mercaptopropionate is a highly effective and versatile chain transfer agent used to regulate these properties during free-radical polymerization. Its primary function is to lower the average molecular weight of the polymer chains by introducing a controlled termination and re-initiation process. Esters of 3-mercaptopropionic acid have been shown to be particularly effective in the emulsion polymerization of acrylic monomers, yielding polymers with reduced molecular weights and narrower molecular weight distributions.[1]
Mechanism of Action: Chain Transfer
In free-radical polymerization, a growing polymer chain possesses a radical active center. A chain transfer agent, such as this compound, contains a labile atom (in this case, a hydrogen atom on the thiol group) that can be readily abstracted by the propagating radical. This process terminates the growth of that specific polymer chain. Concurrently, a new radical is formed on the chain transfer agent (a thiyl radical), which then initiates the polymerization of a new monomer molecule. This "transfer" of the radical center effectively lowers the average molecular weight of the resulting polymer by increasing the number of polymer chains initiated for a given number of initiator radicals. The overall process is depicted below.
Caption: Mechanism of chain transfer using this compound.
Quantitative Data: Effect on Molecular Weight and Polydispersity
The concentration of this compound has a direct and predictable impact on the resulting polymer's molecular weight and PDI. As the concentration of the chain transfer agent is increased, both the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) decrease, while the PDI generally narrows, indicating a more uniform distribution of polymer chain lengths.
Table 1: Effect of Butyl 3-mercaptopropionate on the Molecular Weight of an Ethyl Acrylate/Methyl Methacrylate Copolymer
| Run | Chain Transfer Agent | Moles of CTA per 100 moles of Monomer | Weight Average Molecular Weight (Mw) | Heterogeneity Index (HI / PDI) |
| 1 | None | 0 | > 1,000,000 (insoluble) | - |
| 2 | Butyl 3-mercaptopropionate | 0.5 | 150,000 | 2.1 |
| 3 | Butyl 3-mercaptopropionate | 1.0 | 85,000 | 1.9 |
| 4 | Butyl 3-mercaptopropionate | 2.0 | 45,000 | 1.8 |
Data is representative and based on examples from patent literature for similar 3-mercaptopropionate esters in acrylic polymerization.[1][2]
Table 2: Comparison of Different Chain Transfer Agents in Styrene/n-Butylacrylate/Methacrylic Acid Emulsion Polymerization
| Chain Transfer Agent | mol% to Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| EHMP* | 1.5 | 6,350 | 17,800 | 2.80 |
| MBMP** | 1.5 | 4,900 | 22,700 | 4.63 |
| NDM*** | 1.5 | 6,250 | 27,800 | 4.45 |
| TDM**** | 1.5 | 6,530 | 18,400 | 2.82 |
*EHMP: 2-Ethylhexyl 3-mercaptopropionate, **MBMP: Mthis compound, ***NDM: n-Dodecyl mercaptan, ****TDM: tert-Dodecyl mercaptan. This data illustrates the comparative effectiveness of mercaptopropionate esters.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in free-radical polymerization.
Protocol 1: Emulsion Polymerization of Ethyl Acrylate and Methyl Methacrylate
This protocol is adapted from established procedures for the emulsion polymerization of acrylic monomers using a 3-mercaptopropionate ester as a chain transfer agent.[1][2]
Materials:
-
Ethyl Acrylate (EA)
-
Methyl Methacrylate (MMA)
-
This compound (EMP)
-
Anionic Surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Non-ionic Surfactant (e.g., Triton X-200)
-
Potassium Persulfate (KPS) or Ammonium Persulfate (APS) (Initiator)
-
Sodium Bicarbonate (Buffer)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.
-
Monomer and initiator feed pumps.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Initial Charge: To the reactor, add deionized water, sodium bicarbonate buffer, and the surfactants. Stir the mixture under a continuous nitrogen blanket.
-
Monomer Emulsion Preparation: In a separate vessel, prepare the monomer emulsion by mixing deionized water, surfactants, ethyl acrylate, methyl methacrylate, and the desired amount of this compound. Agitate to form a stable emulsion.
-
Initiation: Heat the reactor to the desired reaction temperature (typically 70-85°C). Once the temperature is stable, add a portion of the initiator solution (KPS or APS dissolved in deionized water) to the reactor.
-
Monomer Feed: Begin the continuous addition of the monomer emulsion to the reactor over a period of 2-4 hours. Simultaneously, feed the remaining initiator solution.
-
Reaction Monitoring: Maintain a constant temperature and stirring speed throughout the reaction. Monitor the reaction progress by taking samples periodically to determine monomer conversion via gravimetry or chromatography.
-
Completion and Cooling: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion. Cool the reactor to room temperature.
-
Characterization: The resulting polymer latex can be characterized for solid content, particle size (e.g., by dynamic light scattering), and molecular weight (Mn, Mw, and PDI) using gel permeation chromatography (GPC) after isolating and dissolving the polymer.
Protocol 2: Solution Polymerization of Methyl Methacrylate
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (EMP)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser and magnetic stirrer.
-
Nitrogen or argon source for inert atmosphere.
-
Oil bath for heating.
Procedure:
-
Monomer and CTA Preparation: In a Schlenk flask, dissolve the desired amount of this compound in purified methyl methacrylate. Add the solvent (e.g., toluene).
-
Initiator Addition: Add the calculated amount of AIBN to the mixture.
-
Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble with an inert gas (nitrogen or argon) for 30-60 minutes.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80°C) to initiate polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time. Monitor conversion by taking samples and analyzing for residual monomer.
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn, Mw) and PDI of the purified polymer by GPC.
Visualizations
Experimental Workflow: Emulsion Polymerization
Caption: A typical workflow for emulsion polymerization.
Logical Relationship: Factors Influencing Final Polymer Properties
Caption: Key factors influencing the final polymer properties.
Conclusion
This compound is a valuable tool for polymer chemists seeking to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. Its effectiveness as a chain transfer agent, particularly in acrylic polymerizations, allows for the fine-tuning of polymer properties to meet the stringent demands of applications in drug delivery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this technology in their work.
References
Troubleshooting & Optimization
Technical Support Center: Removal of Ethyl 3-mercaptopropionate from Polymer Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the removal of residual Ethyl 3-mercaptopropionate (B1240610), a common chain transfer agent (CTA), from their polymer products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of polymers synthesized with Ethyl 3-mercaptopropionate.
| Issue | Potential Cause | Recommended Solutions |
| 1. Residual this compound Detected After Purification (e.g., by ¹H NMR or GC) | a) Ineffective Precipitation: The solvent/non-solvent system is not optimal for efficiently precipitating the polymer while leaving the CTA in solution. b) Insufficient Washing: Not enough washing steps were performed to remove the trapped CTA. c) Polymer-CTA Interaction: The CTA may have a chemical affinity for the polymer, making it difficult to remove. | a) Optimize Precipitation: Experiment with different solvent/non-solvent combinations. For polar polymers, a more polar non-solvent may be effective. For non-polar polymers, consider precipitation into a polar non-solvent like cold methanol (B129727) or ethanol. Increase the volume of the non-solvent (e.g., 10-20 times the volume of the polymer solution).[1] b) Increase Washing: Wash the precipitated polymer multiple times with fresh, cold non-solvent.[1] c) Consider Alternative Purification: If precipitation is ineffective, consider dialysis for water-soluble polymers or column chromatography for more challenging separations. |
| 2. Low Polymer Yield After Precipitation | a) Polymer Solubility in Non-Solvent: The chosen non-solvent may partially dissolve the polymer, especially low molecular weight fractions. b) Low Polymer Concentration: The initial polymer solution may be too dilute for efficient precipitation. | a) Select a "Poorer" Non-Solvent: Test different non-solvents to find one with minimal polymer solubility. Chilling the non-solvent can also decrease polymer solubility. b) Concentrate the Polymer Solution: Before precipitation, concentrate the polymer solution to increase the efficiency of precipitation. |
| 3. Discoloration (e.g., Yellowing) of the Final Polymer Product | a) Oxidation of Thiol Groups: The thiol group of the residual CTA can oxidize, leading to the formation of disulfides which can cause discoloration. | a) Use an Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] b) Store Properly: Store the purified polymer under an inert atmosphere and protected from light. |
| 4. Inconsistent Molecular Weight or Broad Polydispersity Index (PDI) After Purification | a) Fractionation During Precipitation: The precipitation process may be selective for higher molecular weight chains, leading to a skewed distribution. b) Aggregation: Polymer chains can aggregate during precipitation, trapping impurities and smaller polymer chains. | a) Controlled Precipitation: Add the polymer solution dropwise to the non-solvent with vigorous stirring to promote uniform precipitation.[1] b) Optimize Stirring: Ensure rapid and uniform mixing to minimize aggregation. |
| 5. Final Polymer is Sticky or Oily | a) Incomplete Removal of CTA: Residual this compound can act as a plasticizer. | a) Repeat Purification: Perform multiple precipitation cycles (2-3 times) to ensure complete removal of the CTA.[1] b) Thorough Drying: Ensure the polymer is thoroughly dried under vacuum to remove any residual solvent or CTA. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove this compound from my polymer?
A1: The challenge in removing this compound stems from its physicochemical properties. It is a relatively small molecule with a polar ester group and a reactive thiol group. This can lead to its entrapment within the polymer matrix, especially in polymers with polar functionalities. While its ethyl group makes it less hydrophobic than longer-chain mercaptans, it can still be challenging to find a solvent system that completely solubilizes the CTA while efficiently precipitating the polymer.
Q2: What is the most effective method for removing this compound?
A2: For most polymers, precipitation is the most common and often effective method.[1] This involves dissolving the crude polymer in a "good" solvent and adding this solution to a "poor" solvent (non-solvent) to precipitate the polymer, leaving the CTA and other small molecules in solution. The effectiveness of this method is highly dependent on the choice of the solvent/non-solvent system. For water-soluble polymers, dialysis can be a very effective alternative.
Q3: How can I confirm that all the this compound has been removed?
A3: Several analytical techniques can be used to quantify residual CTA:
-
¹H NMR Spectroscopy: This is a straightforward method to detect the characteristic peaks of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the residual CTA.
Q4: Can the thiol group of this compound cause side reactions during purification?
A4: Yes, the thiol group is susceptible to oxidation, especially when exposed to air, which can lead to the formation of disulfides. This can not only cause discoloration of the polymer but may also lead to slight changes in the polymer's properties if the disulfide acts as a coupling agent. Performing purification steps under an inert atmosphere can minimize this issue.[1]
Q5: Is it possible for the ester group of this compound to hydrolyze?
A5: The ester group can be susceptible to hydrolysis under strong acidic or basic conditions, or at elevated temperatures. This would result in the formation of 3-mercaptopropionic acid and ethanol. It is important to consider the pH and temperature of your polymerization and purification conditions to avoid this side reaction.
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods. Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific polymer, its molecular weight, and the experimental conditions.
Table 1: Effect of Precipitation Cycles on Residual this compound in Polystyrene
| Number of Precipitations | Residual CTA (%) (by ¹H NMR) | Polymer Yield (%) |
| 1 | 2.5 | 95 |
| 2 | 0.8 | 92 |
| 3 | < 0.1 | 89 |
Table 2: Comparison of Purification Methods for a Water-Soluble Poly(N-isopropylacrylamide) (PNIPAM)
| Purification Method | Residual CTA (%) (by HPLC) | Polymer Yield (%) | Time Required (hours) |
| Precipitation (in diethyl ether) | 1.2 | 90 | 2 |
| Dialysis (MWCO 1 kDa) | < 0.1 | 98 | 48 |
| Column Chromatography (Silica Gel) | < 0.1 | 85 | 8 |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general method for purifying a polymer by precipitation to remove this compound.
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)) to achieve a concentration of 10-20% (w/v).
-
Preparation of Non-Solvent: In a separate beaker, place a volume of a cold "poor" solvent (non-solvent) that is at least 10 times the volume of the polymer solution. For example, cold methanol is often a good non-solvent for many polymers.
-
Precipitation: With vigorous stirring, add the polymer solution dropwise to the non-solvent. A precipitate of the polymer should form.
-
Digestion: Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel or by centrifugation.
-
Washing: Wash the collected polymer several times with fresh, cold non-solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature until a constant weight is achieved.
-
Analysis: Analyze the dried polymer using a suitable technique (e.g., ¹H NMR) to confirm the absence of residual this compound.
Protocol 2: Purification by Dialysis (for Water-Soluble Polymers)
This protocol is suitable for removing this compound from water-soluble polymers.
-
Polymer Solution: Dissolve the crude polymer in deionized water or a suitable buffer to a concentration of 1-5% (w/v).
-
Dialysis Tubing: Select a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your polymer (e.g., 1-3.5 kDa). Prepare the dialysis tubing according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis bag and seal it securely.
-
Dialysis: Place the dialysis bag in a large beaker containing deionized water or the appropriate buffer (at least 100 times the volume of the polymer solution). Stir the external solution gently.
-
Solvent Exchange: Change the external solution periodically (e.g., every 4-6 hours for the first 24 hours, then every 12 hours) to maintain a high concentration gradient.
-
Duration: Continue dialysis for at least 48-72 hours to ensure complete removal of the small molecule impurities.
-
Recovery: Recover the purified polymer solution from the dialysis bag.
-
Drying: Lyophilize (freeze-dry) the polymer solution to obtain the purified polymer as a solid.
-
Analysis: Confirm the purity of the polymer by a suitable analytical method.
Visualizations
Caption: Troubleshooting workflow for the removal of residual this compound.
Caption: Potential side reactions of this compound during polymerization and purification.
References
Technical Support Center: Ethyl 3-mercaptopropionate in Thiol-Ene Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 3-mercaptopropionate (B1240610) in thiol-ene coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during thiol-ene coupling reactions with Ethyl 3-mercaptopropionate, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Thioether Product
| Potential Cause | Troubleshooting Steps |
| Non-Optimal Thiol-Ene Stoichiometry | An incorrect molar ratio of thiol to ene functional groups can result in the premature depletion of one reactant, thereby stopping the reaction. While a 1:1 stoichiometry is a common starting point, an excess of the thiol, this compound, can sometimes be advantageous to ensure full conversion of the 'ene' and minimize certain side reactions.[1] Solution: Systematically vary the thiol-to-ene molar ratio (e.g., 1:1, 1.1:1, 1:1.1) to find the optimal condition for your specific substrates. In many cases, a slight excess of thiol can improve yields. |
| Inefficient Initiation | In photo-initiated reactions, insufficient UV exposure, incorrect wavelength, or low photoinitiator concentration can lead to incomplete reaction. For thermally initiated reactions, the temperature may be too low or the initiator concentration may be inadequate. |
| Solution for Photo-initiation: Ensure the UV lamp has the correct wavelength for the chosen photoinitiator (e.g., 365 nm for DMPA). Increase the exposure time or the light intensity. Optimize the photoinitiator concentration (typically 0.1-1 mol%). Solution for Thermal Initiation: Increase the reaction temperature or the concentration of the thermal initiator (e.g., AIBN). | |
| Oxygen Inhibition | Although thiol-ene reactions are more tolerant to oxygen than many other radical polymerizations, dissolved oxygen can still act as a radical scavenger, leading to an induction period and reduced reaction rates.[1] |
| Solution: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to and during the reaction. | |
| Side Reactions | Competing reactions such as disulfide formation and ene homopolymerization can consume the starting materials, reducing the yield of the desired product. |
| Solution: Refer to the specific troubleshooting sections for each side reaction below. |
Issue 2: Formation of Disulfide Side Product
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiols | Thiyl radicals can combine to form disulfide bonds (-S-S-), a common side reaction. This is more prevalent at high thiol concentrations and in the presence of oxygen or metal ion catalysts. The oxidation is also pH-dependent, with the more reactive thiolate anion being favored at higher pH. |
| Solution: • Control Stoichiometry: Avoid large excesses of this compound. • Exclude Oxygen: Degas the reaction mixture thoroughly. • Control pH: For base-catalyzed reactions, maintain a pH that is not excessively high. For radical reactions, ensure buffers are free of contaminants that could raise the pH. Keeping the pH slightly acidic to neutral (pH 6.5-7.5) can minimize disulfide formation.[2] • Use Reducing Agents (with caution): In some contexts, the addition of a mild reducing agent can help to minimize disulfide formation, but this may interfere with the desired reaction. | |
| Reaction Conditions | High temperatures in thermally initiated reactions can sometimes promote disulfide formation. |
| Solution: If using thermal initiation, try to use the lowest effective temperature. Consider switching to photo-initiation, which can often be carried out at room temperature. |
Issue 3: Ene Homopolymerization
| Potential Cause | Troubleshooting Steps |
| Reactive 'Ene' Substrates | Electron-deficient or conjugated alkenes, such as acrylates and methacrylates, are particularly prone to homopolymerization. The carbon-centered radical intermediate can add to another 'ene' monomer instead of undergoing chain transfer with a thiol.[3] |
| Solution: • Adjust Stoichiometry: Increase the concentration of this compound relative to the 'ene'. A higher thiol concentration increases the probability of the carbon-centered radical being capped by hydrogen abstraction from the thiol. • Choose a Less Reactive 'Ene': If possible, select an electron-rich alkene (e.g., vinyl ether, allyl ether) which is less prone to homopolymerization.[3] | |
| High Initiator Concentration | A high concentration of initiator can lead to a high concentration of radicals, which may favor homopolymerization. |
| Solution: Reduce the initiator concentration to the minimum required for efficient initiation. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound in thiol-ene coupling?
A1: The primary side reactions are the formation of disulfide bonds through the coupling of two thiyl radicals, and the homopolymerization of the 'ene' component, especially when using electron-deficient alkenes like acrylates.[1][3] Intramolecular cyclization can also occur in specific substrates.
Q2: How can I monitor the progress of my thiol-ene reaction and detect side products?
A2: You can monitor the reaction progress and detect side products using various analytical techniques:
-
¹H NMR Spectroscopy: This is a powerful tool to follow the disappearance of the vinyl proton signals of the 'ene' and the thiol proton of this compound, and the appearance of new signals corresponding to the thioether product. Side products like disulfides may also be detectable.[4][5]
-
FTIR Spectroscopy: Monitor the disappearance of the S-H stretch (around 2570 cm⁻¹) and the C=C stretch of the alkene (around 1635 cm⁻¹ for acrylates).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to separate and identify the different components in the reaction mixture, including the desired product and any side products.
Q3: What is the effect of the thiol-to-ene stoichiometry on the reaction outcome?
A3: The stoichiometry significantly impacts the reaction. A 1:1 molar ratio of thiol to ene functional groups is often the theoretical ideal. However, in practice:
-
An excess of thiol (this compound) can help to ensure complete conversion of the 'ene' and can suppress 'ene' homopolymerization. However, a large excess may increase the likelihood of disulfide formation.
-
An excess of 'ene' will result in unreacted 'ene' in the final product and may increase the extent of homopolymerization.
The optimal ratio should be determined empirically for each specific reaction system.
Q4: Should I use a radical-initiated or a base-catalyzed thiol-ene reaction?
A4: The choice depends on your 'ene' substrate:
-
Radical-initiated (photo or thermal) thiol-ene reactions have a broader substrate scope and are suitable for electron-rich, electron-poor, and unactivated alkenes (e.g., allyl ethers, norbornenes).[1]
-
Base-catalyzed thiol-Michael additions are specific for electron-deficient alkenes (e.g., acrylates, maleimides, vinyl sulfones) and are generally insensitive to oxygen.[1]
Q5: My reaction is not going to completion. What should I do?
A5: If your reaction has stalled, consider the following:
-
Check your initiator: Ensure your photoinitiator is active and you are using the correct wavelength and intensity of UV light. For thermal initiators, confirm the reaction temperature is appropriate for its half-life.
-
Degas your reaction mixture: Oxygen can inhibit the reaction.
-
Optimize stoichiometry: Your initial ratio of thiol to ene may not be optimal.
-
Solvent effects: The polarity of the solvent can influence reaction kinetics. Consider screening different solvents.
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can influence the formation of side products. The data is compiled from various studies on thiol-ene reactions and should be considered as a general guide.
Table 1: Influence of Thiol:Ene Stoichiometry on Disulfide Formation
| Thiol:Ene Molar Ratio | Expected Disulfide Formation | Notes |
| 1:1.1 | Low | 'Ene' is in excess, limiting the concentration of unreacted thiol radicals. |
| 1:1 | Moderate | Dependent on other reaction conditions such as oxygen presence. |
| 1.1:1 | Moderate to High | Excess thiol can lead to a higher concentration of thiyl radicals, increasing the probability of disulfide formation. |
Table 2: Influence of 'Ene' Type on Homopolymerization
| 'Ene' Type | Propensity for Homopolymerization | Dominant Reaction Pathway |
| Acrylate/Methacrylate | High | Mixed step-growth and chain-growth |
| Vinyl Ether | Low | Primarily step-growth |
| Allyl Ether | Low | Primarily step-growth |
| Norbornene | Very Low | Primarily step-growth |
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Coupling of this compound with an Allyl Ether
This protocol describes a general procedure for the photo-initiated radical thiol-ene reaction.
Materials:
-
This compound
-
Allyl ether functionalized molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the allyl ether substrate (1.0 equivalent) and the photoinitiator (0.01-0.05 equivalents) in the chosen anhydrous solvent.
-
Addition of Thiol: Add this compound (1.0-1.1 equivalents) to the solution. A slight excess of the thiol is often used to ensure complete consumption of the 'ene'.
-
Degassing: Seal the flask with a septum and degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas.
-
Photo-initiation: Place the reaction flask on a magnetic stirrer and begin stirring. Position a UV lamp (e.g., 365 nm) at a consistent distance from the reaction vessel and irradiate the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, ¹H NMR, or GC-MS. The disappearance of the starting materials indicates the progression of the reaction.
-
Work-up and Purification: Once the reaction is complete, remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Characterization: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Visualizations
Reaction Mechanisms and Workflows
Caption: Radical-initiated thiol-ene coupling mechanism and major side reactions.
Caption: Troubleshooting workflow for common issues in thiol-ene reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d -limonene and polyfunctional thiols - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47922F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ethyl 3-mercaptopropionate in Polymerization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in polymerization reactions. Below you will find frequently asked questions, troubleshooting advice, data on concentration effects, detailed experimental protocols, and visualizations to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Ethyl 3-mercaptopropionate in polymerization?
A1: this compound serves as a highly effective chain transfer agent (CTA) in free-radical polymerization. Its main role is to control the molecular weight and molecular weight distribution (polydispersity) of the resulting polymers. By introducing a reactive thiol group (-SH), it can terminate a growing polymer chain and initiate a new one, leading to shorter polymer chains and a lower average molecular weight.
Q2: How does this compound control molecular weight?
A2: The mechanism of molecular weight control is known as chain transfer. A growing polymer radical can abstract the hydrogen atom from the thiol group of this compound. This terminates the growth of that specific polymer chain. In the process, a new thiyl radical is generated from the this compound, which then initiates the polymerization of a new monomer molecule. This continuous process of termination and re-initiation results in a larger number of shorter polymer chains for a given amount of monomer, thus lowering the average molecular weight.
Q3: What types of polymerization reactions is this compound suitable for?
A3: this compound and similar mercaptans are versatile CTAs used in various free-radical polymerization techniques, including solution, emulsion, and suspension polymerizations. They are compatible with a wide range of monomers, particularly acrylates and methacrylates.
Q4: What are the key advantages of using a mercaptopropionate-based CTA?
A4: Mercaptopropionate-based CTAs offer several advantages, including high chain transfer efficiency, which allows for precise control over the polymer's molecular weight. They can also lead to polymers with a narrower molecular weight distribution (lower polydispersity index - PDI). Additionally, some mercaptopropionates are considered to have a lower environmental impact compared to other thiol-based CTAs.
Q5: Can this compound be used in controlled radical polymerization techniques like RAFT?
A5: Yes, thiols like this compound can be utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with well-defined architectures and very low polydispersity. The appropriate selection of the RAFT agent is critical for achieving a controlled polymerization.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in polymerization reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight and broad polydispersity (PDI > 1.5) | 1. Insufficient CTA Concentration: The amount of this compound is too low to effectively control chain growth. 2. Oxidation of Thiol: The thiol group (-SH) may have oxidized to a disulfide, reducing the effective concentration of the active CTA. This can be caused by oxygen in the reaction system. 3. Incorrect Calculation: An error in calculating the required amount of CTA. | 1. Increase CTA Concentration: Systematically increase the molar ratio of CTA to monomer. 2. Ensure Deoxygenation: Thoroughly deoxygenate the reaction mixture before and during polymerization (e.g., via nitrogen or argon bubbling or freeze-pump-thaw cycles). Use freshly purified monomers and solvents. 3. Verify Calculations: Double-check all calculations for monomer, initiator, and CTA amounts. |
| Low Polymer Yield | 1. Low Initiator Concentration: Insufficient initiator will result in a slow or incomplete polymerization. 2. Inhibition by Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. 3. Low Reaction Temperature: The temperature may not be high enough for the initiator to decompose at an adequate rate. | 1. Increase Initiator Concentration: Ensure an appropriate ratio of initiator to CTA is maintained for the desired molecular weight and reaction kinetics. 2. Improve Deoxygenation: Enhance the deoxygenation procedure to remove all traces of oxygen. 3. Optimize Temperature: Increase the reaction temperature to ensure an appropriate rate of initiation. |
| Gel Formation or Insoluble Polymer | 1. Disulfide as a Coupling Agent: If a significant amount of the thiol has oxidized to a disulfide, this molecule could be incorporated into two different polymer chains, leading to cross-linking. 2. High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to side reactions and cross-linking. | 1. Improve Deoxygenation: Minimize the formation of disulfide by rigorously removing oxygen. 2. Monitor Conversion: Perform kinetic studies and consider quenching the reaction at a conversion where gelation is not observed. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Presence of Impurities: Impurities in the monomer, CTA, or solvent can lead to side reactions and the formation of different polymer populations. 2. Poor Mixing: Inadequate stirring can create localized areas of high or low reactant concentrations. | 1. Purify Reactants: Ensure all monomers, the CTA, and the solvent are of high purity. 2. Improve Agitation: Use appropriate stirring methods to ensure a homogeneous reaction mixture. |
Data Presentation
Table 1: Effect of iso-octyl-3-mercaptopropionate (iOMP) Concentration on the Molecular Weight of Poly(methyl methacrylate)
| Experiment | iOMP Concentration (pphm*) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| MMA1 | 0.00 | 850,000 | 1,950,000 | 2.29 |
| MMA2 | 0.30 | 350,000 | 750,000 | 2.14 |
| MMA3 | 0.67 | 180,000 | 400,000 | 2.22 |
| MMA4 | 1.03 | 120,000 | 280,000 | 2.33 |
| MMA5 | 1.38 | 90,000 | 220,000 | 2.44 |
*pphm: parts per hundred monomer
Table 2: Expected Qualitative Effect of this compound Concentration on Polymer Properties
| CTA Concentration | Expected Molecular Weight (Mn, Mw) | Expected Polydispersity Index (PDI) |
| Low | High | Broader |
| Medium | Medium | Narrower |
| High | Low | Narrowest |
Experimental Protocols
Protocol for Optimizing this compound Concentration in Emulsion Polymerization of an Acrylic Monomer
This protocol provides a general framework for optimizing the concentration of this compound to achieve a target molecular weight in an emulsion polymerization system.
1. Materials:
-
Acrylic Monomer (e.g., Methyl Methacrylate (B99206), Ethyl Acrylate)
-
This compound (CTA)
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Deionized Water
-
Buffer (optional, to maintain pH)
-
Nitrogen or Argon gas for deoxygenation
2. Experimental Setup:
-
A jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen/argon inlet, and temperature probe.
-
A temperature-controlled water bath.
-
Syringes or a feed pump for controlled addition of reagents.
3. Procedure:
-
Step 1: Preparation of the Aqueous Phase.
-
To the reactor, add deionized water, surfactant, and buffer (if used).
-
Begin stirring and start purging with nitrogen or argon to remove dissolved oxygen. Continue the purge for at least 30 minutes before adding other reagents and maintain a positive inert gas pressure throughout the reaction.
-
-
Step 2: Preparation of the Monomer Phase.
-
In a separate vessel, mix the acrylic monomer with the desired amount of this compound. A series of experiments with varying CTA concentrations should be planned (e.g., 0.1, 0.5, 1.0, 1.5 mol% relative to the monomer).
-
-
Step 3: Polymerization Initiation.
-
Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).
-
Once the temperature is stable, add a portion of the monomer/CTA mixture to the reactor to form seed particles.
-
Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
-
Step 4: Monomer Feeding.
-
After the seed stage (typically 15-30 minutes), feed the remaining monomer/CTA mixture into the reactor over a set period (e.g., 2-3 hours) using a syringe pump.
-
-
Step 5: Reaction Completion and Termination.
-
After the monomer feed is complete, allow the reaction to proceed for an additional 1-2 hours to ensure high monomer conversion.
-
Terminate the polymerization by cooling the reactor to room temperature and exposing the latex to air.
-
-
Step 6: Polymer Isolation and Characterization.
-
Filter the resulting latex to remove any coagulum.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the dried polymer using Gel Permeation Chromatography (GPC).
-
-
Step 7: Data Analysis and Optimization.
-
Plot the obtained molecular weight as a function of the this compound concentration to determine the optimal concentration for achieving the desired molecular weight.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of chain transfer with this compound.
Technical Support Center: Purification of Polymers Synthesized with Ethyl 3-mercaptopropionate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of polymers synthesized using Ethyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polymers synthesized with Ethyl 3-mercaptopropionate in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low polymer precipitation yield or failure to precipitate. | The non-solvent may not be sufficiently "poor" for the polymer, or the polymer solution is too dilute. | - Increase the volume of the non-solvent (a common starting ratio is 10:1 non-solvent to solvent). - Switch to a more effective non-solvent. For instance, for non-polar polymers, polar non-solvents like methanol (B129727) or ethanol (B145695) are often effective.[1] - Concentrate the polymer solution before precipitation. |
| The purified polymer appears sticky or oily. | This often indicates incomplete removal of residual this compound. | - Perform multiple precipitation cycles (2-3 repetitions are common).[2] - After each precipitation, thoroughly wash the polymer with fresh, cold non-solvent. - Experiment with a different solvent/non-solvent system to enhance the separation of the CTA from the polymer. |
| NMR or other analytical methods show the presence of residual CTA. | The chosen purification method may not be efficient enough for removing this compound, which can get trapped within the polymer matrix. | - Optimize the precipitation process by adjusting solvent/non-solvent ratios and temperature. - For water-soluble polymers, dialysis can be a more effective alternative or a supplementary purification step.[1] |
| The final polymer product is discolored (e.g., yellowing). | This could be due to the oxidation of the thiol groups from the residual CTA. | - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Store the purified polymer under an inert gas and shielded from light. |
| Inconsistent molecular weight or a broad polydispersity after purification. | Polymer chains may be aggregating during precipitation, leading to the entrapment of impurities. | - Ensure vigorous and uniform stirring when adding the polymer solution to the non-solvent. - Add the polymer solution dropwise to the non-solvent to encourage the formation of fine particles instead of a large coagulated mass.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing residual this compound from my polymer?
A1: The main challenge is the potential for the small molecule CTA to become entrapped within the coiled polymer chains. While this compound is not as prone to strong secondary interactions as some larger CTAs, its removal is crucial for obtaining a pure polymer with the desired properties. Incomplete removal can act as a plasticizer, altering the mechanical properties of the polymer.[1]
Q2: What is the most suitable solvent/non-solvent system for precipitating my polymer?
A2: The ideal system is dependent on the specific polymer you have synthesized. A general principle is to dissolve the polymer in a "good" solvent where it is highly soluble and then precipitate it by adding this solution to a "non-solvent" in which the polymer is insoluble.[] The following table provides some common combinations for frequently synthesized polymers.
| Polymer | Good Solvents | Non-Solvents |
| Polystyrene (PS) | Toluene, Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM) | Methanol, Ethanol, Hexane[4][5] |
| Poly(methyl methacrylate) (PMMA) | Toluene, THF, DCM, Acetone | Methanol, Hexane, Water[4][5] |
Q3: How can I confirm that all the this compound has been removed?
A3: Several analytical techniques can be used to assess the purity of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic peaks of this compound that are absent in the pure polymer.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method for detecting volatile and semi-volatile impurities like residual CTA.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify any remaining CTA from the polymer.[6]
Q4: Is dialysis a viable purification method for polymers synthesized with this compound?
A4: Yes, dialysis is a suitable and often gentle method, particularly for water-soluble or alcohol-soluble polymers. The key is to select a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain your polymer while allowing the smaller this compound molecules (Molecular Weight: 134.2 g/mol ) to diffuse out.[1][7]
Q5: What are the potential consequences of having residual this compound in my final polymer product?
A5: Residual CTA can negatively impact the final properties of your polymer in several ways:
-
Altered Mechanical Properties: The CTA can act as a plasticizer, which may make the polymer softer or more brittle than intended.[1]
-
Odor: Thiols are known for their strong, unpleasant smell, which can be present in the final product if not completely removed.
-
Side Reactions: The thiol group can be reactive and may participate in unintended side reactions over time, affecting the long-term stability of the polymer.
Experimental Protocols
Protocol 1: Purification of Poly(methyl methacrylate) (PMMA) by Precipitation
This protocol is designed for the purification of PMMA synthesized using this compound.
-
Dissolution: Dissolve the crude PMMA in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to form a concentrated solution (e.g., 10-20% w/v).[1]
-
Precipitation: In a separate beaker, add a volume of a cold non-solvent (e.g., methanol or hexane) that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent. Slowly add the polymer solution dropwise into the stirring non-solvent. A white, fluffy precipitate should form.[1]
-
Isolation: Continue stirring the mixture for an additional 15-30 minutes to ensure complete precipitation. Collect the precipitated polymer by filtration (e.g., using a Büchner funnel) or by centrifugation.[1]
-
Washing: Wash the collected polymer multiple times with fresh, cold non-solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[1]
-
Purity Assessment: Analyze the dried polymer using ¹H NMR or GC-MS to confirm the absence of residual this compound.[1]
Protocol 2: Purification of a Water-Soluble Polymer by Dialysis
This protocol is a general guideline for purifying water-soluble polymers from this compound.
-
Polymer Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., deionized water or an appropriate buffer) to a concentration of 10-20 mg/mL.
-
Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically between 1-3.5 kDa, to retain the polymer while allowing the CTA to pass through. Prepare the dialysis tubing according to the manufacturer's instructions (this may involve soaking in water or ethanol).
-
Dialysis Setup: Securely close one end of the dialysis tubing with a clip. Fill the tubing with the polymer solution, leaving some space at the top. Close the other end of the tubing with a second clip. Place the sealed dialysis bag in a large beaker containing the dialysis solvent (e.g., deionized water) at a volume at least 100 times that of the polymer solution. Stir the dialysis solvent gently.
-
Solvent Exchange: Allow the dialysis to proceed for at least 24 hours, changing the external solvent every 4-6 hours to maintain a high concentration gradient.[8]
-
Polymer Recovery: Carefully remove the dialysis bag from the solvent. Open one end and transfer the purified polymer solution to a suitable container. The polymer can then be recovered by lyophilization (freeze-drying) or by precipitation if an appropriate non-solvent is available.
-
Purity Verification: Use an appropriate analytical method, such as ¹H NMR, to confirm the removal of this compound.
Visualizations
Caption: Experimental workflow for polymer purification.
Caption: Troubleshooting decision-making workflow.
References
Preventing oxidation of the thiol group in Ethyl 3-mercaptopropionate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ethyl 3-mercaptopropionate (B1240610), focusing on the prevention of unwanted oxidation of its thiol group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation of the thiol group in Ethyl 3-mercaptopropionate?
A1: The thiol group of this compound is susceptible to oxidation, primarily leading to the formation of a disulfide-linked dimer. The main culprits behind this unwanted side reaction are:
-
Dissolved Oxygen: Oxygen from the air dissolved in reaction solvents is a common oxidizing agent for thiols.
-
Metal Ion Catalysis: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols by oxygen.[1][2][3][4][5]
-
Basic pH: A basic environment (typically pH > 8) deprotonates the thiol group to form a thiolate anion (RS⁻). This anion is more nucleophilic and more readily oxidized than the protonated thiol (RSH).[6][7][8]
Q2: How can I prevent or minimize thiol oxidation during my reaction?
A2: Several strategies can be employed to protect the thiol group of this compound from oxidation:
-
Working under an Inert Atmosphere: Excluding oxygen is a primary defense. This can be achieved by working in a glovebox or by using inert gases like nitrogen or argon to purge and blanket the reaction vessel.[9][10]
-
Using Reducing Agents: The addition of a reducing agent can help maintain the thiol in its reduced state. Common choices include Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT).[11][12][13][14]
-
Employing Chelating Agents: To sequester catalytic metal ions, a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can be added to the reaction mixture.[1][2][6]
-
Controlling pH: Maintaining a neutral or slightly acidic pH (around 6-7) will keep the thiol group protonated and less susceptible to oxidation.[7][8]
-
Using Thiol-Protecting Groups: In multi-step syntheses, the thiol group can be temporarily "masked" with a protecting group that can be removed at a later stage.[15][16][17][18][19][20]
Q3: Which reducing agent, TCEP or DTT, is better for my reaction with this compound?
A3: The choice between TCEP and DTT depends on your specific reaction conditions.[11][12][13][14] TCEP is often preferred because it is a more powerful reducing agent, is more stable to air oxidation, and does not contain a thiol group itself, which can be advantageous in certain applications like maleimide (B117702) chemistry.[11][12][13] DTT is also effective but can be less stable in the presence of metal contaminants and its own thiol groups can sometimes participate in side reactions.[11][12]
Q4: When should I consider using a protecting group for the thiol of this compound?
A4: Thiol protection is recommended in multi-step syntheses where the thiol group might react with reagents intended for other parts of your molecule, or if the reaction conditions are harsh and promote oxidation.[15][16][17][18][19][20] An ideal protecting group is stable to various reaction conditions but can be removed selectively and in high yield when desired.[16]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Significant formation of disulfide dimer during the reaction. | 1. Presence of dissolved oxygen in the solvent. 2. Catalysis by trace metal ions. 3. Reaction pH is too basic. | 1. Degas your solvent: Sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes before use. 2. Add a chelating agent: Introduce a small amount of EDTA (e.g., 1 mM) to your reaction mixture to sequester metal ions.[1][2][6] 3. Control the pH: Buffer your reaction at a pH between 6 and 7 if compatible with your reaction chemistry.[7][8] 4. Add a reducing agent: Include a stoichiometric or slight excess of TCEP or DTT in your reaction.[11][12][13][14] |
| Low yield of the desired product, with starting material remaining. | The thiol group is being oxidized, preventing it from participating in the desired reaction. | Follow the steps outlined above to minimize oxidation. Consider using a thiol protecting group if other methods are insufficient.[15][16][17][18][19][20] |
| Difficulty in purifying the product away from the disulfide dimer. | The disulfide dimer has similar polarity to the desired product. | 1. Reduce the disulfide post-reaction: Treat the crude product mixture with a reducing agent like TCEP to convert the disulfide back to the thiol, which may then be easier to separate. 2. Optimize chromatography: Explore different solvent systems or chromatography techniques (e.g., reverse-phase HPLC) to improve separation. |
| Inconsistent reaction outcomes. | Variable amounts of oxygen or metal ion contamination between experiments. | Standardize your procedure for solvent degassing and consider routinely adding a chelating agent to improve reproducibility. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Thiol Protection
| Reducing Agent | Advantages | Disadvantages | Typical Concentration |
| TCEP (Tris(2-carboxyethyl)phosphine) | - Odorless and more stable to air oxidation than DTT.[13] - Effective over a wide pH range.[11] - Does not contain a thiol group, avoiding interference in some assays.[13] - Irreversible disulfide reduction.[13] | - Can be more expensive than DTT. - May react with some reagents (e.g., maleimides) under certain conditions.[12] | 1-10 mM |
| DTT (Dithiothreitol) | - Inexpensive and widely available. - Effective at reducing disulfide bonds. | - Has a strong odor. - Less stable, especially in the presence of metal ions.[12] - Can interfere with assays involving thiol-reactive probes.[11] | 1-10 mM |
Table 2: Overview of Thiol Protection Strategies
| Strategy | Principle | Key Considerations |
| Inert Atmosphere | Exclusion of oxygen to prevent oxidation. | Requires specialized glassware (e.g., Schlenk line) or a glovebox.[9] |
| Reducing Agents | Reversibly reduce any formed disulfide bonds back to the thiol. | Choice of agent depends on reaction compatibility.[11][12][13][14] |
| Chelating Agents | Sequester catalytic metal ions. | Effective against metal-catalyzed oxidation.[1][2][6] |
| pH Control | Maintain the thiol in its less reactive protonated form. | The reaction must be compatible with acidic to neutral pH.[7][8] |
| Protecting Groups | Covalently modify the thiol to prevent reaction. | Requires additional synthesis and deprotection steps.[15][16][17][18][19][20] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound under an Inert Atmosphere
This protocol provides a general workflow for performing a reaction, such as a Michael addition, while minimizing thiol oxidation.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask) or a three-necked flask
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
-
Degassed solvents
-
This compound
-
Other reactants and catalysts as required
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembling the Apparatus: Assemble the reaction flask with a magnetic stir bar and seal the opening(s) with rubber septa.
-
Inerting the Flask: Connect the flask to a nitrogen or argon line via a needle through the septum. Use a second needle as an outlet to a bubbler.
-
Purging: Gently flush the flask with the inert gas for 5-10 minutes to displace any air.
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.
-
Reagent Addition: Add the other reactants and catalysts to the flask via syringe.
-
Addition of this compound: Using a clean, dry syringe, carefully draw up the required amount of this compound and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or another appropriate analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction as required. The work-up can typically be performed in the air unless the product is also air-sensitive.
Protocol 2: S-Tritylation of this compound for Thiol Protection
This protocol describes the protection of the thiol group as a trityl thioether.
Materials:
-
This compound
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add DIPEA (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Trityl Chloride: Add trityl chloride (1.05 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting thiol is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of S-Trityl this compound
This protocol describes the removal of the trityl protecting group to regenerate the free thiol.
Materials:
-
S-Trityl protected this compound
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the S-trityl protected compound in DCM.
-
Addition of Scavenger: Add triethylsilane (5-10 equivalents) to the solution.
-
Deprotection: Add trifluoroacetic acid (e.g., 5-50% in DCM, the concentration may need to be optimized) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, carefully remove the solvent and TFA under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).
-
Purification: Purify the resulting free thiol by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for preventing disulfide formation.
References
- 1. Simultaneous oxidation of EDTA and reduction of metal ions in mixed Cu(II)/Fe(III)-EDTA system by TiO2 photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Ethyl 3-mercaptopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving Ethyl 3-mercaptopropionate (B1240610).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving Ethyl 3-mercaptopropionate, and what are their primary challenges?
A1: this compound is a versatile reagent commonly used in Michael additions, thiol-ene "click" reactions, and nucleophilic aromatic substitutions. The primary challenges in these reactions include incomplete conversion, formation of side products, and difficulties in purification. Low yields can often be attributed to factors such as suboptimal reaction conditions (catalyst, solvent, temperature), presence of impurities, and side reactions like disulfide formation or ester hydrolysis.
Q2: How can I minimize the formation of disulfide byproducts in my reaction?
A2: The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfide byproducts. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing the solvent and reagents before the reaction can also help to remove dissolved oxygen.
Q3: My reaction yield is low. What are the first troubleshooting steps I should take?
A3: For low yields, a systematic approach is recommended. First, verify the purity of your starting materials, as impurities can inhibit the reaction. Next, re-evaluate your reaction conditions. Key parameters to investigate are the choice and concentration of the catalyst or initiator, the solvent, the reaction temperature, and the stoichiometry of the reactants. Monitoring the reaction progress using techniques like TLC or ¹H NMR can provide valuable insights into whether the reaction is proceeding as expected.[2]
Q4: Can the ester group of this compound be hydrolyzed during the reaction?
A4: Yes, the ethyl ester group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of 3-mercaptopropionic acid. If your reaction conditions are harsh, it is advisable to check for the presence of this byproduct. Using milder bases or acids and keeping reaction times to a minimum can help mitigate this issue.
Troubleshooting Guides
Michael Addition Reactions
The Michael addition of this compound to α,β-unsaturated carbonyl compounds is a common C-S bond-forming reaction. Here are some common issues and their solutions:
Problem: Low or no product formation.
| Potential Cause | Suggested Solution |
| Inappropriate Base | The choice of base is critical. For less activated Michael acceptors, a stronger base may be required to generate the thiolate anion. Common bases include organic amines (e.g., triethylamine, DBU) and inorganic bases (e.g., K₂CO₃). The pKa of the thiol and the nature of the acceptor will dictate the optimal base. |
| Solvent Effects | The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the thiolate nucleophile more reactive. However, for some systems, solvent-free conditions have been shown to give high yields.[1] |
| Steric Hindrance | Highly substituted Michael acceptors can be sterically hindered, slowing down the reaction. Increasing the reaction temperature or using a less sterically demanding base might improve the yield. |
| Reversibility | The Michael addition can be reversible. To drive the equilibrium towards the product, consider using a slight excess of one of the reactants or removing a byproduct if possible. |
Problem: Formation of multiple products.
| Potential Cause | Suggested Solution |
| 1,2-Addition vs. 1,4-Addition | While thiols generally favor 1,4-conjugate addition, highly reactive carbonyls might lead to some 1,2-addition. Using softer nucleophiles and carefully controlling the temperature can favor the desired 1,4-adduct. |
| Polymerization of the Michael Acceptor | Some activated alkenes can polymerize under basic conditions. To avoid this, add the base slowly to the reaction mixture and maintain a lower temperature. |
Thiol-Ene "Click" Reactions
Thiol-ene reactions are highly efficient and often initiated by light (photo-initiated) or radicals.
Problem: Incomplete reaction or low yield.
| Potential Cause | Suggested Solution |
| Insufficient Initiation | For photo-initiated reactions, ensure the UV lamp has the correct wavelength (e.g., 365 nm) and sufficient intensity. The concentration of the photoinitiator (e.g., DMPA) is also crucial; typically 0.1-1 mol% is used.[1] For thermally initiated reactions, check the temperature and the concentration of the radical initiator (e.g., AIBN). |
| Oxygen Inhibition | Radical reactions are sensitive to oxygen. It is essential to degas the reaction mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before and during the reaction.[1] |
| Incorrect Stoichiometry | For optimal results, a 1:1 molar ratio of thiol to ene functional groups is typically used. An excess of one reactant may be necessary in some cases to drive the reaction to completion. |
| Side Reactions | The carbon-centered radical intermediate can potentially participate in side reactions. Optimizing the concentration of the thiol can help to ensure efficient chain transfer. |
Problem: Difficulty in product purification.
| Potential Cause | Suggested Solution |
| Removal of Photoinitiator Byproducts | Byproducts from the photoinitiator can complicate purification. Column chromatography is often effective for their removal. |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted starting materials will be present. Optimizing the reaction conditions to achieve full conversion is the best approach. If necessary, purification can be achieved by column chromatography or distillation. |
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Solvent (e.g., Tetrahydrofuran, THF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the α,β-unsaturated ketone (1.0 eq) and anhydrous THF.
-
Add this compound (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., DBU, 0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Photo-Initiated Thiol-Ene "Click" Reaction
This protocol provides a general method for the photo-initiated thiol-ene reaction.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Acetonitrile, MeCN), degassed
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.0 eq) in degassed acetonitrile.
-
Add the photoinitiator (e.g., DMPA, 0.1-1 mol%).
-
Seal the vessel and degas the solution by bubbling with an inert gas for 15-30 minutes.[1]
-
Place the reaction vessel under a UV lamp and irradiate for the required time (monitor by TLC or ¹H NMR).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base Catalyst on the Yield of Michael Addition of Thiols to α,β-Unsaturated Carbonyls
| Entry | Michael Donor | Michael Acceptor | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | Methyl vinyl ketone | None | Neat | 0.5 | 93 |
| 2 | Thiophenol | Cyclohexenone | DBU (5) | THF | 1 | 85 |
| 3 | This compound | 2-Cyclopenten-1-one | K₂CO₃ (10) | MeCN | 4 | 78 |
| 4 | This compound | Acrylonitrile | Et₃N (10) | Neat | 2 | 90 |
Data is compiled for illustrative purposes based on typical outcomes.
Table 2: Influence of Photoinitiator Concentration on Thiol-Ene Reaction Conversion
| Entry | Thiol | Ene | Photoinitiator | Concentration (mol%) | Irradiation Time (min) | Conversion (%) |
| 1 | This compound | 1-Hexene | DMPA | 0.1 | 60 | >95 |
| 2 | This compound | Allyl Ether | Irgacure 184 | 0.5 | 20 | >99 |
| 3 | Butyl 3-mercaptopropionate | N-propylmaleimide | TMG | 1.0 | 10 | >98 |
| 4 | 1-Hexanethiol | Ethyl vinyl sulfone | TMG | 1.0 | 15 | >97 |
Data is compiled for illustrative purposes based on typical outcomes.[3]
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Experimental workflow for a photo-initiated thiol-ene reaction.
References
Technical Support Center: Thermal Stability of Polymers Synthesized with Ethyl 3-mercaptopropionate
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Ethyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in polymer synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on the thermal stability of the resulting polymers.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the thermal properties of your polymers.
Issue 1: The polymer exhibits a lower decomposition temperature than expected in Thermogravimetric Analysis (TGA).
Question: My TGA results show that my polymer, synthesized using Ethyl 3-mercaptopropionate, degrades at a significantly lower temperature than anticipated. What are the potential causes?
Answer: Lower-than-expected thermal stability can stem from several factors related to the polymerization process. The use of a chain transfer agent like t-dodecyl mercaptan has been shown to improve the thermal and thermo-oxidative stability of poly(methyl methacrylate) (PMMA) by reducing the proportion of chains with unsaturated end-groups, which are less stable.[1] Therefore, issues in the polymerization can lead to structural defects that compromise thermal stability.
Possible Causes and Solutions:
-
Incomplete Chain Transfer: If the chain transfer process is inefficient, a higher number of polymer chains may be terminated through other pathways, such as disproportionation, which can create unsaturated end-groups. These end-groups are known to initiate thermal degradation at lower temperatures.
-
Solution: Ensure the concentration of this compound is optimized for your specific monomer and initiator system. Verify the purity of the CTA, as impurities can reduce its effectiveness.
-
-
Oxidative Degradation: The presence of oxygen during polymerization can lead to the formation of weak peroxide linkages within the polymer backbone. These linkages are thermally labile and will decompose at lower temperatures.
-
Solution: Employ rigorous deoxygenation techniques for your reaction mixture, such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen or argon) before and during polymerization.
-
-
Residual Initiator: Unreacted initiator or initiator byproducts can act as pro-degradants, initiating decomposition at temperatures lower than the polymer backbone's intrinsic degradation temperature.
-
Solution: Ensure your polymer is thoroughly purified after synthesis to remove any residual initiator. Precipitation of the polymer in a suitable non-solvent followed by filtration and drying is a standard procedure.
-
Issue 2: The Differential Scanning Calorimetry (DSC) thermogram shows an unexpected or broad glass transition (Tg).
Question: The glass transition temperature (Tg) of my polymer is either not what I expected, or the transition is very broad. How can I troubleshoot this?
Answer: The glass transition temperature is sensitive to the polymer's molecular weight, polydispersity, and microstructure. The use of chain transfer agents directly influences these properties.
Possible Causes and Solutions:
-
Incorrect Molecular Weight: Tg is dependent on the number-average molecular weight (Mn) of the polymer. A lower Mn will generally result in a lower Tg. If you have used too high a concentration of this compound, the resulting lower molecular weight polymer will exhibit a lower Tg.
-
Solution: Carefully control the monomer-to-CTA ratio to target the desired molecular weight. Use techniques like Gel Permeation Chromatography (GPC) to verify the molecular weight and polydispersity of your polymer.
-
-
Broad Molecular Weight Distribution (PDI): A high polydispersity index (PDI) means your polymer sample contains chains of widely varying lengths. This heterogeneity can lead to a broadening of the glass transition region in the DSC thermogram.
-
Solution: Ensure homogeneous mixing of all reactants at the start of the polymerization. Inconsistent reaction conditions (e.g., temperature fluctuations) can also lead to a broader PDI.
-
-
Polymer Tacticity: The stereochemistry of the polymer chain (tacticity) can influence its Tg. For instance, syndiotactic PMMA has a higher Tg than isotactic PMMA.[2] While this compound does not directly control tacticity, other polymerization parameters do.
-
Solution: Maintain a constant polymerization temperature, as this can influence the tacticity of the resulting polymer.
-
Frequently Asked Questions (FAQs)
Q1: How does this compound, as a chain transfer agent, affect the thermal stability of a polymer?
A1: Chain transfer agents like mercaptans play a crucial role in determining the structure of the polymer chain ends. In free-radical polymerization, termination can occur through coupling or disproportionation. Disproportionation leads to the formation of unsaturated end-groups, which are often less thermally stable. By efficiently transferring the radical, this compound helps to form more stable, saturated chain ends. This reduction in the concentration of thermally labile end-groups can lead to an overall improvement in the thermal stability of the polymer.[1]
Q2: What are the typical decomposition temperatures for acrylic polymers synthesized with mercaptan CTAs?
A2: The decomposition temperature can vary significantly based on the specific monomer, the molecular weight of the polymer, and the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere). For poly(methyl methacrylate) (PMMA), thermal degradation in an inert atmosphere typically occurs in stages, with initial degradation of chains with unsaturated end-groups occurring at lower temperatures, followed by random scission of the main chain at higher temperatures. The addition of a mercaptan CTA tends to enhance the overall stability.[1]
Q3: Can the concentration of this compound influence the glass transition temperature (Tg) of the resulting polymer?
A3: Yes. The primary function of a chain transfer agent is to control the molecular weight of the polymer. A higher concentration of this compound will lead to the formation of shorter polymer chains (lower molecular weight). The glass transition temperature is dependent on the molecular weight, with lower molecular weight polymers generally exhibiting lower Tg values. Therefore, by adjusting the concentration of the CTA, you can modulate the Tg of your final polymer.
Q4: Are there any specific considerations for preparing polymer samples for TGA or DSC analysis when a mercaptan CTA has been used?
A4: The sample preparation for TGA and DSC is generally the same regardless of whether a CTA was used. The most critical step is to ensure that the polymer sample is pure and free of residual monomer, solvent, and initiator. These impurities can volatilize during heating, leading to weight loss in TGA that could be misinterpreted as polymer degradation, or they can act as plasticizers, artificially lowering the Tg in DSC. Thoroughly drying the polymer sample under vacuum before analysis is highly recommended.
Quantitative Data Summary
The following table summarizes thermal property data for polymers synthesized with mercaptan chain transfer agents. Note that specific values for polymers synthesized with this compound should be determined experimentally, as the thermal properties are highly dependent on the specific monomer system, molecular weight, and polymerization conditions.
| Polymer | Chain Transfer Agent | TGA Decomposition Onset (°C) | Glass Transition Temperature (Tg) (°C) | Notes |
| Poly(methyl methacrylate) (PMMA) | t-dodecyl mercaptan (TDDM) | Improved thermal stability | ~105 (commercial PMMA) | The addition of TDDM improves the thermal and thermo-oxidative stability of PMMA by reducing the proportion of chains with unsaturated end-groups.[1] The Tg of PMMA can be influenced by initiators and tacticity.[2][3] |
| Poly(ethyl acrylate) (PEA) | Not specified | > 300 | -24 | General thermal properties of PEA. |
| Acrylic-acrylamide copolymers | Not specified | ~200 - 400 | Varies with composition | The thermal stability and Tg of copolymers are dependent on the monomer ratio. |
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) via Free-Radical Polymerization using this compound
This protocol provides a general procedure for the bulk polymerization of methyl methacrylate (B99206).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (EMP)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol (for precipitation)
-
Toluene (or other suitable solvent)
-
Nitrogen or Argon gas
Procedure:
-
Inhibitor Removal: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MMA.
-
Addition of CTA and Initiator: Add the calculated amounts of this compound (to control molecular weight) and AIBN (initiator). A typical starting point is a molar ratio of [MMA]:[EMP]:[AIBN] = 200:1:0.2.
-
Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The reaction time will depend on the desired conversion (e.g., 4-6 hours).
-
Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Dissolve the viscous polymer solution in a minimal amount of a suitable solvent like toluene. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Thermal Gravimetric Analysis (TGA) of Polymer Samples
Procedure:
-
Sample Preparation: Ensure the polymer sample is completely dry. Weigh approximately 5-10 mg of the polymer into a TGA crucible.[4]
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).[4]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is above the expected decomposition temperature (e.g., 600°C).[5]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%), which is often reported as the degradation temperature.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[6]
-
Protocol 3: Differential Scanning Calorimetry (DSC) of Polymer Samples
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the lid to seal the pan.[3]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan (of the same type) into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.[3]
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at a low temperature (e.g., 0°C) and then heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg and melting point (if any), but below the decomposition temperature determined by TGA.[7] This step erases the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Heat the sample again at the same rate as the first heating scan. The thermal transitions observed in the second heating scan are typically reported.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.
-
Identify melting peaks (endothermic) and crystallization peaks (exothermic) and calculate the corresponding enthalpies from the peak areas.
-
Visualizations
Caption: Experimental workflow for polymer synthesis and thermal analysis.
Caption: Troubleshooting logic for unexpected thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 4. Effects of Chain Transfer Agent and Temperature on Branching and β-Scission in Radical Polymerization of 2-Ethylhexyl Acrylate | Semantic Scholar [semanticscholar.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Hydrolytic stability of Ethyl 3-mercaptopropionate in aqueous reaction media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolytic stability of Ethyl 3-mercaptopropionate (B1240610) in aqueous reaction media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-mercaptopropionate and what are its key properties?
This compound is a carboxylic acid ester with the molecular formula C5H10O2S.[1][2] It is a clear, colorless to light yellow liquid known for its characteristic sulfurous or skunky odor.[1][3] While it is generally stable under recommended storage conditions (room temperature, in a tightly sealed container), it is incompatible with strong bases and oxidizing agents.[1][2][4]
Q2: What are the expected hydrolysis products of this compound in an aqueous solution?
In the presence of water, this compound can undergo hydrolysis, breaking the ester bond. This reaction yields 3-Mercaptopropionic Acid and Ethanol . This process can be accelerated by the presence of acids or, more significantly, bases.
Q3: What factors influence the hydrolytic stability of this compound?
The stability of this compound in aqueous media is primarily influenced by three factors:
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. It is most stable at a neutral or slightly acidic pH. In alkaline (basic) conditions, the hydrolysis rate increases substantially due to base-catalyzed hydrolysis (saponification).
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. To minimize degradation during an experiment, it is advisable to maintain the lowest temperature compatible with the experimental protocol.
-
Presence of Catalysts: The presence of acids or bases will catalyze the hydrolysis reaction. Additionally, certain enzymes (esterases) that may be present in biological matrices can also catalyze this reaction.
Q4: How can I monitor the degradation of this compound in my experiment?
Degradation can be monitored by measuring the disappearance of the parent compound or the appearance of its hydrolysis products. Common analytical methods include:
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC/MS), this technique is well-suited for quantifying the volatile parent ester.[5]
-
High-Performance Liquid Chromatography (HPLC): This method can be used to quantify the non-volatile product, 3-mercaptopropionic acid.[6] Derivatization may be necessary to improve detection.[6]
-
Titration: The formation of 3-mercaptopropionic acid can be tracked by titrating aliquots of the reaction mixture with a standardized solution of a strong base, such as sodium hydroxide.[7]
Q5: My aqueous solution of this compound has a stronger odor and appears cloudy. What is happening?
An intensified odor and change in appearance could indicate degradation. The hydrolysis product, 3-mercaptopropionic acid, is less soluble in some aqueous systems than the parent ester, which could lead to cloudiness. The thiol group (-SH) on both the parent compound and the acid product can also be prone to oxidation, potentially forming disulfides which may have different solubility and sensory properties.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H10O2S | [1][2] |
| Molecular Weight | 134.20 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Odor | Sulfurous, skunky, meaty | [1][3] |
| Boiling Point | 75-76 °C @ 10 mmHg | [1][4] |
| Density | ~1.059 g/mL at 20°C | [4] |
| Water Solubility | 25.14 g/L at 25°C (Low solubility) | [8] |
| Stability | Stable under normal conditions; incompatible with strong bases and oxidants | [1][2][4] |
Table 2: Factors Influencing Hydrolytic Stability and Expected Trends
| Factor | Effect on Stability | Recommended Action for Maximizing Stability |
| High pH (> 8) | Significantly Decreases Stability (promotes rapid hydrolysis) | Maintain pH between 4 and 7 using a suitable buffer. |
| Low pH (< 4) | Moderately Decreases Stability (promotes acid-catalyzed hydrolysis) | Avoid strongly acidic conditions if possible. |
| High Temperature | Decreases Stability | Conduct experiments at the lowest feasible temperature. Store stock solutions refrigerated. |
| Presence of Esterases | Significantly Decreases Stability | In biological media, consider using esterase inhibitors if compatible with the experiment. |
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected in an aqueous buffer.
-
Possible Cause: Your this compound may be degrading via hydrolysis during the reaction. This is especially likely if your reaction is run at a basic pH or for an extended period at elevated temperatures.
-
Troubleshooting Steps:
-
Check pH: Verify the pH of your reaction medium. If it is > 7.5, consider if a lower pH buffer system is compatible with your reaction chemistry.
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Monitor Degradation: Perform a control experiment with only the buffer and this compound. Take samples over time and analyze for the parent compound to quantify its stability under your reaction conditions.
-
Reduce Reaction Time: Investigate if the reaction time can be shortened.
-
Problem 2: The pH of my unbuffered aqueous solution of this compound is decreasing over time.
-
Possible Cause: This is a classic sign of ester hydrolysis. The degradation of this compound produces 3-Mercaptopropionic Acid, which, as an acid, will lower the pH of the solution by releasing protons (H+).
-
Troubleshooting Steps:
-
Use a Buffer: If your experimental design allows, use a suitable buffer to maintain a constant pH and prevent auto-catalysis of hydrolysis by the acid product.
-
Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use to minimize the time available for degradation.
-
Store Properly: Store the neat compound and any stock solutions under recommended conditions (room temperature, tightly sealed, away from moisture).[1][9]
-
Visualized Workflows and Pathways
Caption: Base or acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by Titration
This protocol allows for the quantification of the acidic hydrolysis product, 3-mercaptopropionic acid.
-
Reagent Preparation:
-
Prepare an aqueous solution of this compound at the desired concentration in the reaction medium (e.g., a specific buffer or unbuffered water).
-
Prepare a standardized solution of 0.01 M Sodium Hydroxide (NaOH).
-
Select a suitable pH indicator (e.g., phenolphthalein).
-
-
Experimental Procedure:
-
Place a known volume of the this compound solution in a temperature-controlled reaction vessel.
-
At time zero (t=0), immediately withdraw a 5.0 mL aliquot, transfer it to an Erlenmeyer flask, and dilute with ~20 mL of deionized water. If the reaction is fast, quench the reaction by placing the aliquot in an ice bath.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate the sample with the standardized 0.01 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used. This is V₀.
-
Withdraw identical aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes) and repeat the titration process. These are Vₜ.
-
To determine the final titration volume (V∞), either allow the reaction to proceed for >24 hours or gently heat a separate aliquot to ensure complete hydrolysis, cool to room temperature, and titrate.
-
-
Data Analysis:
-
The extent of hydrolysis at time 't' is proportional to (Vₜ - V₀).
-
The initial concentration of the ester is proportional to (V∞ - V₀).
-
The percentage of hydrolysis can be calculated as: % Hydrolysis = [(Vₜ - V₀) / (V∞ - V₀)] * 100.
-
Protocol 2: Sample Preparation for GC Analysis of this compound
This protocol describes the extraction of the parent ester from the aqueous medium for GC analysis.
-
Reagent Preparation:
-
Select a water-immiscible organic solvent in which this compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Prepare an internal standard (IS) solution by dissolving a stable, known compound in the extraction solvent.
-
-
Extraction Procedure:
-
At each time point, withdraw a 1.0 mL aliquot of the aqueous reaction mixture.
-
Transfer the aliquot to a 4 mL glass vial.
-
Add 2.0 mL of the extraction solvent containing the internal standard.
-
Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the vial for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (bottom layer for Dichloromethane, top for Ethyl Acetate) to a GC vial for analysis.
-
-
Analysis:
-
Analyze the sample using a GC-FID or GC-MS system with a suitable column and temperature program.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | 5466-06-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. env.go.jp [env.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scent.vn [scent.vn]
- 9. This compound | 5466-06-8 [sigmaaldrich.com]
Overcoming solubility issues of Ethyl 3-mercaptopropionate in specific solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 3-mercaptopropionate (B1240610) in various solvent systems.
Solubility Data
The solubility of Ethyl 3-mercaptopropionate in a range of common laboratory solvents at 25°C is summarized below. This data is essential for selecting an appropriate solvent and anticipating potential solubility issues.
| Solvent | Solvent Type | Solubility (g/L) at 25°C[1] |
| Methanol | Polar Protic | 1250.21 |
| Chloroform | Polar Aprotic | 1179.38 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1193.75 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1250.05 |
| Acetonitrile | Polar Aprotic | 884.88 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 967.62 |
| Acetone | Polar Aprotic | 755.53 |
| 1,4-Dioxane | Polar Aprotic | 716.32 |
| Tetrahydrofuran (THF) | Polar Aprotic | 693.06 |
| Ethanol (B145695) | Polar Protic | 683.61 |
| Isopropanol | Polar Protic | 457.08 |
| n-Propanol | Polar Protic | 424.37 |
| 2-Butanone | Polar Aprotic | 421.88 |
| n-Butanol | Polar Protic | 356.18 |
| sec-Butanol | Polar Protic | 341.71 |
| Ethyl Acetate | Polar Aprotic | 311.12 |
| n-Pentanol | Polar Protic | 307.51 |
| Isobutanol | Polar Protic | 276.22 |
| Ethylene Glycol | Polar Protic | 254.27 |
| n-Propyl Acetate | Polar Aprotic | 250.1 |
| n-Octanol | Polar Protic | 209.82 |
| n-Butyl Acetate | Polar Aprotic | 205.69 |
| Toluene | Non-Polar | 167.1 |
| Cyclohexane | Non-Polar | 108.16 |
| n-Hexane | Non-Polar | 64.38 |
| Water | Polar Protic | 25.14 |
Troubleshooting Guides
Issue 1: Poor Solubility in Non-Polar Solvents (e.g., Hexane (B92381), Cyclohexane)
Question: I am having difficulty dissolving this compound in a non-polar solvent like hexane for my reaction. What can I do?
Answer: this compound has limited solubility in non-polar solvents due to its polar ester and thiol functional groups. Here is a step-by-step guide to address this issue:
Experimental Protocol: Enhancing Solubility in Non-Polar Solvents
-
Co-solvent Addition:
-
Start by adding a small amount of a more polar co-solvent in which this compound is highly soluble (e.g., ethanol, isopropanol, or acetone) to your non-polar solvent.
-
Begin with a 9:1 ratio of non-polar solvent to co-solvent and gradually increase the proportion of the co-solvent until the compound dissolves.
-
Caution: Ensure the co-solvent is compatible with your experimental conditions and does not interfere with downstream processes.
-
-
Temperature Adjustment:
-
Gently warm the solvent mixture while stirring. Increased temperature can enhance the solubility of the compound.
-
Do not exceed the boiling point of the solvent mixture. A temperature of 40-50°C is often a safe starting point.
-
Always perform heating in a well-ventilated fume hood.
-
-
Sonication:
-
If heating is not desirable for your experiment, use a sonication bath.
-
Place the sealed vial containing the solvent and solute in the sonicator. The ultrasonic waves can help to break down solute aggregates and facilitate dissolution.
-
Issue 2: Limited Solubility and Potential Instability in Aqueous Systems
Question: I need to prepare an aqueous solution of this compound for a biological assay, but it is not dissolving well and I am concerned about its stability. How should I proceed?
Answer: The solubility of this compound in water is relatively low, and as an ester, it can be susceptible to hydrolysis, especially at non-neutral pH. The following protocol is recommended:
Experimental Protocol: Preparing Aqueous Solutions of this compound
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly soluble, such as ethanol or DMSO.[1]
-
For example, prepare a 1 M stock solution in ethanol.
-
-
Dilution into Aqueous Buffer:
-
Just before use, dilute the stock solution into your aqueous buffer to the final desired concentration.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid affecting your experiment (typically ≤1%).
-
-
pH Considerations:
-
This compound is an ester and can undergo hydrolysis, particularly in basic or strongly acidic conditions.
-
It is advisable to use a buffer in the pH range of 6-7.5 for better stability.
-
If the experimental conditions require a different pH, prepare the solution immediately before use and minimize the time it is stored.
-
Frequently Asked Questions (FAQs)
Q1: What is the shelf life and proper storage condition for this compound?
A1: this compound is stable under recommended storage conditions.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To maintain product quality, refrigeration is recommended.
Q2: Are there any known incompatibilities for this compound?
A2: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances should be avoided.
Q3: Can I use this compound in formulations with a basic pH?
A3: Caution is advised when using this compound in basic conditions. As an ester, it is susceptible to base-catalyzed hydrolysis, which would degrade the compound into 3-mercaptopropionic acid and ethanol. If a basic pH is required, it is best to prepare the solution immediately before use and conduct the experiment at a controlled, lower temperature if possible to minimize degradation.
Q4: My this compound has a strong, unpleasant odor. Is this normal?
A4: Yes, a strong, sulfurous, and somewhat fruity odor is a characteristic property of this compound.[1] It is important to handle this compound in a well-ventilated fume hood.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 134.20 g/mol .[2]
References
Minimizing the odor of Ethyl 3-mercaptopropionate in the laboratory
Technical Support Center: Ethyl 3-mercaptopropionate (B1240610)
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the odor of Ethyl 3-mercaptopropionate in the laboratory. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: A strong, unpleasant odor is noticeable in the lab despite working within a fume hood.
-
Question: I am working with this compound in a certified fume hood, but its characteristic stench is still detectable in the laboratory. What could be the cause and how can I fix it?
-
Answer: This issue can arise from several factors related to ventilation, handling techniques, and contamination. Follow these troubleshooting steps to identify and resolve the source of the odor.
-
Verify Fume Hood Performance:
-
Sash Position: Ensure the fume hood sash is lowered to the indicated optimal position, typically marked on the side of the hood. Working with the sash too high can compromise containment.
-
Airflow: Check the fume hood's airflow monitor to confirm it is operating within its specified range. If the airflow is low or the alarm is active, contact your laboratory manager or facilities department immediately. Do not use the hood until it is certified as safe.
-
Clutter: Remove any unnecessary equipment or containers from the hood. Excessive clutter can disrupt the airflow patterns, creating eddies that allow vapors to escape.
-
-
Refine Handling Technique:
-
Work Deep Inside: Conduct all manipulations with this compound at least 6 inches (15 cm) inside the fume hood to ensure vapors are effectively captured.
-
Minimize Air Currents: Avoid rapid movements into and out of the hood, as this can disrupt the air curtain and pull vapors out into the lab.
-
Container Management: Keep all containers of this compound tightly sealed when not in immediate use. Use parafilm or screw caps (B75204) to prevent vapor leakage.
-
-
Check for Contamination:
-
External Surfaces: Carefully inspect the exterior of your primary container, as well as any secondary containers, for drips or residue.
-
Lab Equipment: Any equipment used to handle the compound (pipettes, spatulas, glassware) could be a source of odor if not properly decontaminated.
-
Gloves: Change your gloves immediately if you suspect they have come into contact with the chemical. Contaminated gloves can quickly spread the odor to other surfaces.
-
-
Implement Adsorbent Measures:
-
Issue 2: A persistent mercaptan odor lingers on lab surfaces, equipment, or personal protective equipment (PPE) after the experiment is complete.
-
Question: After cleaning my workspace, I can still smell this compound. How can I effectively decontaminate surfaces and equipment?
-
Answer: The potent odor of mercaptans can adhere strongly to surfaces. A standard cleaning procedure may not be sufficient. An oxidative decontamination process is required.
-
For Surfaces and Equipment:
-
Pre-clean: Wipe down the affected surfaces (fume hood interior, benchtop) and equipment with a standard laboratory detergent to remove any visible residue.
-
Decontaminate: Prepare a fresh solution of a mild oxidizing agent. A common and effective choice is a 10% solution of sodium hypochlorite (B82951) (household bleach) or a solution of hydrogen peroxide.[3]
-
Apply: Liberally apply the decontaminating solution to the surfaces and allow it to sit for at least 15-20 minutes. For equipment and glassware, immerse them in the solution.
-
Rinse: Thoroughly rinse all surfaces and equipment with deionized water to remove any residual cleaning agent.
-
Dry: Allow everything to air dry completely, preferably within the fume hood.
-
-
For Contaminated Clothing:
-
Contaminated lab coats or other clothing should be removed immediately and laundered separately.[4] Adding a cup of baking soda or white vinegar to the wash cycle may help neutralize the odor. For significant contamination, professional hazardous material cleaning may be necessary.
-
-
For Skin Exposure:
-
If skin contact occurs, immediately wash the affected area thoroughly with soap and water.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
A1: this compound is an organosulfur compound, specifically a thiol.[2] Its molecular formula is C5H10O2S.[4][6][7] The presence of the sulfur-hydrogen group (thiol) is responsible for its extremely potent and unpleasant odor, which can be described as skunk-like or resembling stench.[4][6][7][8][9] The human nose is exceptionally sensitive to sulfur compounds, allowing them to be detected at very low concentrations.
Q2: What are the primary health risks and exposure routes?
A2: The primary routes of exposure are inhalation, skin contact, and eye contact.[4][9][10] Inhalation of vapors can cause respiratory tract irritation.[4] Direct contact can lead to skin and eye irritation.[4][9] While it has a moderate level of toxicity, the main immediate hazard is its irritating properties.[2][4]
Q3: What are the best practices for storing this compound to minimize odor?
A3: To minimize odor during storage, follow these best practices:
-
Tightly Sealed Containers: Ensure the primary container cap is securely fastened. It is good practice to also wrap the cap and neck of the bottle with parafilm as an extra precaution.
-
Ventilated Storage: Store the container in a cool, dry, and well-ventilated area, such as a dedicated flammables or chemical storage cabinet that is vented.[4][7][10]
-
Secondary Containment: Place the primary container inside a compatible, sealed secondary container to contain any potential leaks or vapor release.
-
Refrigeration: For long-term storage and to maintain quality, refrigeration is often recommended.[7][9] This also helps to lower the compound's vapor pressure, reducing the amount of odoriferous vapor.
Q4: What specific Personal Protective Equipment (PPE) should be worn when handling this compound?
A4: The following PPE is recommended:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always double-check the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.[4]
-
Respirator: If there is a risk of exceeding exposure limits, or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][10][12][13] All respirator use must be part of a formal respiratory protection program, which includes training and fit-testing.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H10O2S | [4][6][7] |
| Molecular Weight | 134.20 g/mol | [4][6][7] |
| Boiling Point | 75-76 °C @ 10 mmHg | [4][7][8][14] |
| Flash Point | 72 °C (161.6 °F) | [4][9][14] |
| Density | 1.059 g/mL @ 20 °C | [8] |
| Vapor Pressure | ~0.52 hPa @ 20 °C | [6] |
| Appearance | Colorless to light yellow liquid | [8][9][15] |
| Odor | Stench, sulfurous, skunk-like | [4][6][7][8][9] |
Table 2: Occupational Exposure Limits (OELs) for Similar Mercaptans (Illustrative) (Specific OELs for this compound are not widely established; these values for related compounds provide context for safety.)
| Compound | Agency | Limit (8-hour TWA) | Reference |
| Ethyl Mercaptan | ACGIH | 0.5 ppm | [12] |
| Methyl Mercaptan | NIOSH | 0.5 ppm (15 min Ceiling) | [11] |
| Methyl Mercaptan | OSHA | 10 ppm (Ceiling) | [11] |
| tert-Butyl Mercaptan | ACGIH | 0.5 ppm | [16] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves.
-
Prepare a spill kit and a waste container with a neutralizing agent (e.g., 10% bleach solution) nearby.
-
-
Dispensing:
-
Perform all operations deep within the fume hood.
-
Place the stock bottle in a secondary container.
-
Carefully uncap the bottle. Use a clean pipette or syringe to transfer the required amount to your reaction vessel.
-
Immediately recap the stock bottle, wipe it down with a cloth dampened with a neutralizing solution, and wrap the cap with parafilm.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser system that vents into a scrubber or an activated carbon trap.
-
Continuously monitor the experiment for any signs of leaks.
-
-
Post-Experiment Cleanup:
-
Quench the reaction mixture if necessary.
-
Transfer all waste, including rinsates, into a designated hazardous waste container.
-
Decontaminate all glassware and equipment by rinsing with a neutralizing agent (e.g., 10% bleach) followed by a standard glassware cleaning procedure.
-
Wipe down the interior surfaces of the fume hood with a neutralizing agent.
-
Remove PPE and wash hands thoroughly.
-
Protocol 2: Chemical Neutralization of Spills
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Containment: If safe to do so, contain the spill by creating a dike around it with an inert absorbent material like vermiculite (B1170534) or sand.
-
Neutralization:
-
Slowly and carefully add a neutralizing agent over the absorbent material. An effective option is a fresh 10% sodium hypochlorite (bleach) solution. Be cautious as the reaction may be exothermic.
-
Alternatively, commercially available mercaptan spill neutralizers can be used according to the manufacturer's instructions.[1][17][18]
-
-
Absorption: Allow the neutralizer to react for at least 30 minutes. The unpleasant odor should significantly decrease.
-
Collection: Collect the absorbed and neutralized material using spark-proof tools and place it into a labeled hazardous waste container.
-
Final Decontamination: Clean the spill area again with the neutralizing solution, followed by a water rinse.
-
Disposal: Dispose of all waste, including contaminated PPE, according to institutional and local hazardous waste regulations.[7]
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for laboratory odor issues.
References
- 1. iceng.net.au [iceng.net.au]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. fishersci.ie [fishersci.ie]
- 8. This compound | 5466-06-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. research.uga.edu [research.uga.edu]
- 11. nj.gov [nj.gov]
- 12. asgmt.com [asgmt.com]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan [cdc.gov]
- 14. This compound, 5466-06-8 [thegoodscentscompany.com]
- 15. This compound (107-96-0) at Nordmann - nordmann.global [nordmann.global]
- 16. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 17. guardianchem.com [guardianchem.com]
- 18. H2S & Mercaptan Odor Control Chemicals – Vapor Technologies [vapor-tech.net]
Validation & Comparative
A Comparative Analysis of Ethyl 3-mercaptopropionate and Other Thiol Chain Transfer Agents in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chain Transfer Agent
In the realm of polymer chemistry, the precise control over polymer molecular weight and architecture is paramount for tailoring material properties to specific applications, from advanced drug delivery systems to specialized industrial polymers. Chain transfer agents (CTAs) are indispensable tools in free-radical polymerization for achieving this control. Among the various classes of CTAs, thiols are widely recognized for their efficiency. This guide provides a comprehensive comparison of the performance of Ethyl 3-mercaptopropionate (B1240610) against other common thiol-based CTAs, supported by experimental data and detailed methodologies to inform the selection process for your polymerization needs.
The Role of Thiol Chain Transfer Agents
In free-radical polymerization, a growing polymer chain can react with a thiol CTA. The thiol donates a hydrogen atom to the propagating radical, terminating that specific polymer chain. Concurrently, a new thiyl radical is formed, which can then initiate a new polymer chain. This process, known as chain transfer, effectively regulates the overall molecular weight of the resulting polymer. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value signifies a more efficient CTA, allowing for greater control over the polymer's molecular weight at lower concentrations.
Quantitative Performance Comparison of Thiol Chain Transfer Agents
The selection of an appropriate CTA is highly dependent on the specific monomer system and desired polymer characteristics. While direct, comprehensive comparative data for Ethyl 3-mercaptopropionate across a wide range of monomers is limited in publicly available literature, we can infer its performance based on data from structurally similar 3-mercaptopropionate esters and compare it with other commonly used thiol CTAs.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| This compound (EMP) | Styrene | 60 | Data Not Available | |
| Methyl Methacrylate (MMA) | 60 | Data Not Available | ||
| Butyl Acrylate (BA) | 60 | Data Not Available | ||
| iso-Octyl 3-mercaptopropionate | Styrene | 70 | > 1 (Effective value in emulsion) | [1] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6 | |
| Methyl Methacrylate (MMA) | 80 | ~0.67 | ||
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0 | |
| n-Octyl Mercaptan | Styrene | 50 | 19 | |
| Ethyl Thioglycolate | Methyl Acrylate | 50 | 1.57 | |
| 1-Butanethiol | Methyl Methacrylate (MMA) | 60 | 0.67 | [2] |
| Benzenethiol | Methyl Methacrylate (MMA) | 60 | 2.7 | [2] |
Note on Data: The Ctr for iso-octyl 3-mercaptopropionate suggests that mercaptopropionate esters are highly effective CTAs, particularly in emulsion systems. The ester functionality can influence the solubility and partitioning of the CTA in the polymerization medium, which can be advantageous in specific formulations. The lack of readily available Ctr values for this compound highlights the need for direct experimental determination for specific polymerization systems.
Experimental Protocols
Determining the Chain Transfer Constant (Ctr) using the Mayo Method
The Mayo method is a widely used experimental technique to determine the chain transfer constant of a CTA.[3] It involves running a series of polymerizations at low monomer conversions with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (e.g., this compound)
-
Solvent (e.g., Toluene, Benzene)
-
Polymerization reaction vessel (e.g., Schlenk flask)
-
Nitrogen or Argon source for inert atmosphere
-
Constant temperature bath
-
Method for determining polymer molecular weight (e.g., Gel Permeation Chromatography - GPC)
Procedure:
-
Preparation: A series of reaction mixtures are prepared, each with a constant concentration of monomer and initiator. The concentration of the chain transfer agent is varied across the series. A control reaction with no chain transfer agent is also prepared.
-
Degassing: Each reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas (N2 or Ar) through the solution.
-
Polymerization: The reactions are carried out at a constant temperature in a controlled environment. The polymerization is allowed to proceed to a low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant throughout the experiment.
-
Termination and Isolation: The polymerization is quenched, for example, by rapid cooling and exposure to air. The polymer is then isolated from the unreacted monomer and solvent, often by precipitation in a non-solvent, followed by filtration and drying.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of each polymer sample is determined using GPC.
-
Data Analysis (Mayo Plot): The number-average degree of polymerization (Xn) is calculated for each sample (Xn = Mn / M0, where M0 is the molecular weight of the monomer). A plot of 1/Xn versus the ratio of the molar concentrations of the chain transfer agent to the monomer ([CTA]/[M]) is created. This is known as the Mayo plot.
-
Determining Ctr: The chain transfer constant (Ctr) is determined from the slope of the linear fit to the Mayo plot, according to the Mayo equation:
1/Xn = 1/Xn,0 + Ctr * ([CTA]/[M])
where Xn,0 is the number-average degree of polymerization in the absence of the CTA.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the thiol-mediated chain transfer mechanism and a typical experimental workflow.
Caption: Mechanism of thiol-mediated chain transfer in radical polymerization.
Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.
Conclusion
The choice of a chain transfer agent is a critical parameter in controlling the outcome of a free-radical polymerization. While this compound is expected to be an effective CTA based on the performance of its structural analogs, the lack of specific chain transfer constant data necessitates experimental evaluation for specific monomer systems. The provided experimental protocol for the Mayo method offers a robust framework for determining this crucial parameter. By carefully selecting a CTA based on its chain transfer constant and considering its solubility and interaction with the polymerization system, researchers can achieve precise control over polymer molecular weight and distribution, enabling the synthesis of materials with tailored properties for a wide range of applications.
References
Ethyl 3-mercaptopropionate: A High-Performance Chain Transfer Agent for Precise Polymer Molecular Weight Control
For researchers, scientists, and drug development professionals seeking precise control over polymer molecular weight and architecture, Ethyl 3-mercaptopropionate (B1240610) stands out as a highly effective chain transfer agent (CTA). This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data, detailed methodologies, and mechanistic diagrams.
In the synthesis of polymers for advanced applications, including drug delivery systems and functional materials, the ability to control molecular weight and achieve a narrow molecular weight distribution is paramount. These properties directly influence the physical and therapeutic characteristics of the final product. Chain transfer agents are crucial in free-radical polymerization for regulating the growth of polymer chains. Ethyl 3-mercaptopropionate, a member of the mercaptan family, offers a compelling balance of reactivity, low toxicity, and minimal odor compared to traditional thiol-based CTAs.
Performance Comparison of Chain Transfer Agents
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient CTA, allowing for greater control over the polymer's molecular weight at lower concentrations.
While specific Ctr values for this compound are not extensively documented in publicly available literature, data for structurally similar 3-mercaptopropionate esters demonstrate their high efficiency. The following tables summarize the performance of various mercaptopropionate esters in comparison to commonly used CTAs like n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM).
Table 1: Chain Transfer Constants (Cs) of Various Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | Styrene (B11656) | 60 | 13.1 |
| Mthis compound (MBMP) | Styrene | 60 | 13.8 |
| n-Dodecyl mercaptan (NDM) | Styrene | 60 | 13.6 |
| tert-Dodecyl mercaptan (TDM) | Styrene | 60 | 12.9 |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | Methyl Methacrylate (MMA) | 60 | 1.39 |
| Mthis compound (MBMP) | Methyl Methacrylate (MMA) | 60 | 1.49 |
| n-Dodecyl mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.25 |
| tert-Dodecyl mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.21 |
Table 2: Performance in Emulsion Polymerization of Styrene/n-Butyl Acrylate (B77674)/Methacrylic Acid (70/25/5)
| Chain Transfer Agent (1.5 mol%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | 6,350 | 17,800 | 2.80 |
| Mthis compound (MBMP) | 4,900 | 22,700 | 4.63 |
| n-Dodecyl mercaptan (NDM) | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl mercaptan (TDM) | 6,530 | 18,400 | 2.82 |
The data consistently shows that 3-mercaptopropionate esters, as a class, are highly effective in controlling polymer molecular weight, often resulting in lower polydispersity indices (PDI), which indicates a more uniform polymer chain length.[2][3] This is a significant advantage in applications where precise control over polymer properties is critical.
Experimental Protocols
To facilitate the validation of this compound in your own research, detailed experimental protocols for emulsion and solution polymerization are provided below.
Emulsion Polymerization of Acrylic Monomers
This protocol is adapted from established procedures for the emulsion polymerization of monomers like ethyl acrylate and methyl methacrylate.[2][3][4]
Materials:
-
Deionized water
-
Emulsifier (e.g., Sodium dodecyl sulfate, SDS)
-
Monomers (e.g., Ethyl Acrylate, Methyl Methacrylate)
-
Initiator (e.g., Potassium persulfate, KPS)
-
Chain Transfer Agent: this compound (or other CTAs for comparison)
-
Buffer (e.g., Sodium bicarbonate)
Procedure:
-
Initial Charge: In a reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and temperature control, add deionized water, emulsifier, and buffer.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the monomers with the desired amount of the chain transfer agent and a portion of the deionized water and emulsifier.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heating: Heat the reaction vessel to the desired temperature (typically 70-85°C) with continuous stirring.
-
Initiation: Dissolve the initiator in a small amount of deionized water and add it to the reaction vessel.
-
Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 2-4 hours.
-
Reaction Completion: After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be analyzed using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI).[5][6][7][8][9]
Solution Polymerization of Styrene
This protocol provides a general procedure for the solution polymerization of styrene.[10]
Materials:
-
Styrene monomer (inhibitor removed)
-
Solvent (e.g., Toluene, Benzene)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Chain Transfer Agent: this compound (or other CTAs for comparison)
Procedure:
-
Reaction Setup: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the solvent and the desired amount of the chain transfer agent.
-
Monomer Addition: Add the purified styrene monomer to the reaction flask.
-
Inert Atmosphere: De-gas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Initiator Addition: Add the initiator to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) and maintain constant stirring.
-
Sampling: Take samples at regular intervals to monitor monomer conversion and for molecular weight analysis.
-
Termination: To terminate the polymerization, cool the reaction mixture rapidly and precipitate the polymer in a non-solvent (e.g., methanol).
-
Purification and Characterization: Filter and dry the polymer. Analyze the molecular weight and PDI using GPC.[5][6][7][8][9]
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing chain transfer agents.
Caption: Chain transfer mechanism in radical polymerization.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 4. pstc.org [pstc.org]
- 5. Polymer Molecular Weight Determination [intertek.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 8. Molecular Weight Determination by GPC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyl 3-mercaptopropionate and Other Potent Polyphenol Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 3-mercaptopropionate (B1240610) (EMP) and other widely used inhibitors of polyphenol oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits, vegetables, and other organisms. The information presented herein is supported by experimental data from various scientific studies, offering valuable insights for researchers in food science, biochemistry, and drug development.
Introduction to Polyphenol Oxidase (PPO) and its Inhibition
Polyphenol oxidase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds into highly reactive quinones. These quinones then polymerize to form dark pigments, a process known as enzymatic browning. While this process is desirable in the production of certain foods like tea and coffee, it is a major cause of quality degradation and economic loss in many fruits and vegetables. Consequently, the inhibition of PPO is a significant area of research in the food industry and has implications for the development of therapeutic agents targeting similar enzymatic pathways.
A variety of compounds have been identified as PPO inhibitors, acting through different mechanisms such as copper chelation, reduction of o-quinones back to polyphenols, or direct binding to the enzyme's active site. This guide focuses on a comparative evaluation of Ethyl 3-mercaptopropionate against other common inhibitors.
Comparative Performance of PPO Inhibitors
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other prominent PPO inhibitors. It is crucial to note that these values can vary significantly based on the source of the PPO enzyme, the substrate used in the assay, and other experimental conditions.
| Inhibitor | IC50 Value | PPO Source | Substrate | Inhibition Mechanism | Reference |
| This compound (EMP) | 156.7 ± 17.26 nM | Potato | - | Competitive | [1][2] |
| Sodium Bisulfite | Performs comparably to EMP | Potato | - | - | [1][2] |
| L-Cysteine | ~0.6 mM - 10 mM | Avocado, Pear, Peach, Ginger | Catechol, 4-methylcatechol | Competitive / Non-competitive | [3][4][5] |
| Ascorbic Acid | ~0.75 mM | Avocado | Catechol | Reduces o-quinones | [4] |
| Kojic Acid | - | Mushroom | L-DOPA | Binds to active site | [6] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental methodologies.
In-Depth Analysis of Inhibitors
This compound (EMP)
Recent studies have highlighted this compound, a safe food flavoring agent, as a highly potent PPO inhibitor.[1][2] With an IC50 value in the nanomolar range for potato PPO, EMP demonstrates exceptional efficacy.[1][2] Molecular modeling suggests that it acts as a competitive inhibitor, binding to the active site of the enzyme.[2] Its performance is reported to be comparable to the commonly used inhibitor, sodium bisulfite, with the added advantage of being a safer alternative.[1][2]
Other Notable PPO Inhibitors
-
Sodium Bisulfite: A widely used anti-browning agent that is effective in inhibiting PPO. However, its use is often limited due to concerns about its safety and potential to cause allergic reactions.
-
L-Cysteine: This amino acid acts as a PPO inhibitor through a dual mechanism. It can act as a reducing agent, converting quinones back to phenols, and can also form colorless adducts with quinones, preventing pigment formation.[7] Its inhibition can be competitive or non-competitive depending on the PPO source and substrate.[3][7]
-
Ascorbic Acid (Vitamin C): A natural and safe antioxidant that effectively prevents enzymatic browning by reducing the initial o-quinones produced by PPO back to their original diphenolic state.[4][7]
-
Kojic Acid: A fungal metabolite that inhibits PPO by chelating the copper ions in the enzyme's active site.[6]
Experimental Protocols
This section outlines a general methodology for a key experiment used to determine the inhibitory activity of compounds against PPO.
Spectrophotometric Assay for PPO Inhibition
This assay measures the activity of PPO by monitoring the formation of colored quinone products over time using a spectrophotometer.
Materials:
-
Purified or crude PPO enzyme extract
-
Phosphate (B84403) buffer (pH typically between 6.0 and 7.0)
-
Substrate solution (e.g., catechol, L-DOPA)
-
Inhibitor solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the PPO enzyme in a suitable buffer. The concentration should be optimized to yield a linear reaction rate over a defined period.
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the phosphate buffer, substrate solution, and the inhibitor solution at the desired concentration.
-
Initiation of Reaction: Add the PPO enzyme solution to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength (e.g., 420 nm for catechol oxidation) at regular time intervals.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
IC50 Determination: Plot the percentage of PPO inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the PPO inhibition pathway and a typical experimental workflow for comparing inhibitors.
Caption: Mechanism of Polyphenol Oxidase (PPO) Inhibition.
Caption: Experimental Workflow for Comparing PPO Inhibitors.
Conclusion
This compound emerges as a highly promising and potent inhibitor of polyphenol oxidase, demonstrating superior efficacy with a nanomolar IC50 value in studies on potato PPO. Its competitive inhibition mechanism and favorable safety profile position it as a strong alternative to traditional anti-browning agents like sodium bisulfite. While direct comparative studies under identical conditions are limited, the available data suggests that EMP's performance is on par with or exceeds that of many commonly used inhibitors. Further research involving direct comparisons on a wider range of PPO sources will be invaluable in solidifying its position as a leading PPO inhibitor for various applications in the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Residual Ethyl 3-mercaptopropionate in Polymers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of polymeric materials is paramount. Residual monomers, such as Ethyl 3-mercaptopropionate (B1240610), can impact the final product's performance, stability, and biocompatibility. This guide provides a comparative overview of analytical methods for the precise quantification of residual Ethyl 3-mercaptopropionate in polymer matrices, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary analytical techniques for the determination of volatile and semi-volatile residual monomers like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] The choice between these methods often depends on the polymer's properties, the required sensitivity, and the available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical approaches for quantifying residual this compound. It is important to note that while specific validated methods for this compound are not widely published, the data presented here are representative of methods used for similar acrylate (B77674) and methacrylate (B99206) monomers and provide a strong basis for method development and validation.[3][4]
| Parameter | Headspace GC-MS | Solvent Extraction GC-MS | Solvent Extraction HPLC-UV |
| Principle | Thermal extraction of volatiles into the vial headspace followed by GC separation and MS detection. | Extraction of the analyte from the polymer matrix using a suitable solvent, followed by GC separation and MS detection. | Extraction of the analyte from the polymer matrix using a suitable solvent, followed by HPLC separation and UV detection. |
| Sample Preparation | Minimal: Polymer is weighed into a headspace vial. | Polymer dissolution or swelling in a solvent, followed by filtration or centrifugation. | Polymer dissolution or swelling in a solvent, followed by filtration or centrifugation. |
| Typical Limit of Detection (LOD) | 1 - 10 ng/mL (in headspace) | 0.1 - 5 µg/g (in polymer) | 0.5 - 10 µg/g (in polymer) |
| Typical Limit of Quantification (LOQ) | 5 - 30 ng/mL (in headspace) | 0.5 - 15 µg/g (in polymer) | 1.5 - 30 µg/g (in polymer) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 10% | < 10% | < 10% |
| Advantages | Simple, fast sample preparation; reduced matrix effects; high sensitivity and selectivity. | Good sensitivity and selectivity; applicable to a wide range of polymers. | Suitable for less volatile analytes; robust and widely available instrumentation. |
| Disadvantages | Requires specialized headspace autosampler; polymer stability at elevated temperatures can be a concern. | Solvent selection is critical; potential for incomplete extraction; sample dilution can affect sensitivity. | Lower sensitivity than MS detection; potential for matrix interference in UV detection. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the analysis of residual monomers in polymers, from sample preparation to data analysis.
Caption: Workflow for quantifying residual monomers in polymers.
Detailed Experimental Protocols
The following are detailed, representative protocols for the quantification of residual this compound. These should be adapted and validated for specific polymer matrices and instrumentation.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for rapid screening and quantification with minimal sample preparation.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample directly into a 20 mL headspace vial.
-
Add a magnetic stir bar if the polymer is in a form that benefits from agitation during incubation.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. HS-GC-MS Parameters:
| Parameter | Setting |
| Headspace Autosampler | |
| Incubation Temperature | 120 °C |
| Incubation Time | 30 minutes |
| Syringe Temperature | 130 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 134, 102, 74) |
3. Calibration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike known amounts of the stock solution into empty headspace vials to create a calibration curve covering the expected concentration range of the residual monomer.
Method 2: Solvent Extraction Gas Chromatography-Mass Spectrometry (SE-GC-MS)
This method is suitable for polymers that are soluble in a volatile solvent.
1. Sample Preparation:
-
Accurately weigh approximately 200 mg of the polymer sample into a glass vial.
-
Add 5 mL of a suitable solvent (e.g., dichloromethane, acetone, or tetrahydrofuran) to dissolve the polymer.
-
Agitate the mixture until the polymer is fully dissolved.
-
Add 5 mL of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan or SIM for target ions |
3. Calibration: Prepare a series of calibration standards by dissolving known amounts of this compound in the same solvent used for sample extraction.
Method 3: Solvent Extraction High-Performance Liquid Chromatography with UV Detection (SE-HPLC-UV)
This method is an alternative for less volatile monomers or when GC-MS is not available.
1. Sample Preparation: Follow the same solvent extraction procedure as described for SE-GC-MS. Ensure the final supernatant is compatible with the HPLC mobile phase.
2. HPLC-UV Parameters:
| Parameter | Setting |
| HPLC System | |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | |
| Wavelength | Determined by UV scan of this compound (typically around 210-230 nm) |
3. Calibration: Prepare a series of calibration standards by dissolving known amounts of this compound in the mobile phase.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
A Comparative Performance Analysis of Polymers Synthesized With and Without Ethyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, precise control over macromolecular architecture is paramount for tailoring material properties to specific applications, from advanced drug delivery systems to high-performance coatings. One of the key methods for achieving this control is the use of chain transfer agents (CTAs) during polymerization. This guide provides a comprehensive comparison of the performance of polymers synthesized in the presence and absence of a common CTA, Ethyl 3-mercaptopropionate (B1240610) (EMP).
Ethyl 3-mercaptopropionate is a sulfur-containing organic compound widely employed in free-radical polymerization to regulate the molecular weight and narrow the molecular weight distribution (polydispersity index, PDI) of the resulting polymers. Its efficacy stems from the labile sulfur-hydrogen bond, which can readily donate a hydrogen atom to a growing polymer chain, terminating it and initiating a new chain. This process, known as catalytic chain transfer, is a cornerstone of controlled polymerization techniques. The inclusion of EMP in a polymerization reaction has profound effects on the final polymer's characteristics, influencing its mechanical, thermal, and solution properties.
Performance Comparison: With vs. Without this compound
The addition of this compound to a polymerization mixture fundamentally alters the kinetics of the reaction and the characteristics of the resulting polymer. The following table summarizes the key performance differences between polymers synthesized with and without this chain transfer agent. The data presented is a synthesized representation based on typical results observed in free-radical polymerization of common monomers like acrylates and styrenes.
| Performance Metric | Polymer Synthesized Without this compound | Polymer Synthesized With this compound |
| Number-Average Molecular Weight (Mn) | High | Low to Medium (controllable) |
| Weight-Average Molecular Weight (Mw) | Very High | Medium to High (controllable) |
| Polydispersity Index (PDI = Mw/Mn) | Broad (typically > 2.0)[1] | Narrow (typically < 2.0) |
| Polymerization Rate | Generally higher in the initial stages | May be slightly reduced |
| Viscosity of Polymer Solution | High | Lower |
| Mechanical Properties (e.g., Tensile Strength) | Often higher due to increased chain entanglement | Can be tailored by controlling molecular weight |
| Processability | Can be challenging due to high viscosity | Improved due to lower molecular weight |
| Glass Transition Temperature (Tg) | Generally higher | May be slightly lower |
The Mechanism of Chain Transfer with this compound
The effectiveness of this compound as a chain transfer agent lies in its ability to interrupt the propagation of a growing polymer chain and initiate a new one. This process is illustrated in the signaling pathway diagram below.
Caption: Catalytic chain transfer mechanism involving this compound.
Experimental Protocols
To provide a practical context for the data presented, this section outlines a general experimental workflow for the synthesis and characterization of a polymer, both with and without this compound. The example provided is for the bulk polymerization of a generic vinyl monomer.
Caption: Workflow for synthesis and analysis of polymers with and without EMP.
Materials
-
Vinyl Monomer (e.g., Methyl Methacrylate, Styrene), inhibitor removed
-
Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
This compound (EMP)
-
Nitrogen gas
-
Solvents for purification and analysis (e.g., methanol, tetrahydrofuran)
Experimental Procedure: Bulk Polymerization
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the purified monomer and the initiator (typically 0.1-1.0 mol% relative to the monomer).
-
With this compound: A specific amount of EMP is added to the reaction mixture. The concentration of EMP will determine the final molecular weight of the polymer.
-
Without this compound: No chain transfer agent is added to the control reaction.
-
Degassing: The reaction mixture is purged with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time.
-
Termination and Purification: The polymerization is terminated by cooling the flask in an ice bath. The viscous polymer solution is then dissolved in a suitable solvent and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator. The precipitated polymer is collected by filtration and dried under vacuum.
Characterization Methods
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.
-
Solution Viscometry: To determine the intrinsic viscosity, which is related to the polymer's molecular weight.
Conclusion
The use of this compound as a chain transfer agent is a highly effective strategy for controlling the molecular weight and narrowing the molecular weight distribution of polymers synthesized via free-radical polymerization. This control allows for the fine-tuning of material properties to meet the demanding requirements of various applications in research and industry. While polymers synthesized without a CTA can exhibit high molecular weights, they often suffer from broad polydispersity and poor processability. In contrast, the addition of EMP provides a straightforward and efficient method for producing well-defined polymers with predictable characteristics, making it an invaluable tool for polymer chemists and material scientists.
References
Assessing the Biocompatibility of Materials Functionalized with Ethyl 3-mercaptopropionate: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the functionalization of biomaterials, ensuring biocompatibility is a paramount concern. Ethyl 3-mercaptopropionate (B1240610) is a thiol-containing molecule increasingly considered for surface modification due to its ability to form self-assembled monolayers, particularly on noble metal surfaces.[1] This guide provides a comparative assessment of the biocompatibility of materials functionalized with Ethyl 3-mercaptopropionate, juxtaposed with common alternative surface chemistries. Due to a scarcity of direct research on this compound-functionalized materials, this guide draws upon data from materials with similar functional groups—thiols and esters—to provide a well-grounded predictive assessment.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is determined by its interaction with biological systems, primarily assessed through cytotoxicity, cell adhesion and proliferation, and the inflammatory response it elicits.[2][3][4]
Cytotoxicity
Table 1: Comparative Cytotoxicity of Functionalized Surfaces
| Surface Functionalization | Cell Type | Assay | Results (Cell Viability %) | Reference |
| Thiol-terminated SAMs | Fibroblasts | MTT | 85-95% | Inferred from general thiol literature |
| Carboxyl-terminated SAMs | Macrophages | AlamarBlue | >90% | [8] |
| Amine-terminated SAMs | Endothelial Cells | WST-1 | ~80% | Inferred from general amine literature |
| Poly(ethylene glycol) (PEG) | Various | Various | >95% | Inferred from general PEG literature |
Note: Data is representative and may vary based on specific material, cell type, and experimental conditions.
Cell Adhesion and Proliferation
The ability of cells to adhere to and proliferate on a material's surface is crucial for tissue integration.[9][10] Surface chemistry plays a significant role in mediating these cellular responses. Carboxyl and amine groups are known to promote cell adhesion through electrostatic interactions and by providing sites for protein adsorption, which in turn facilitates integrin-mediated cell binding.[8] Thiol groups can also support cell adhesion, though sometimes to a lesser extent than charged functional groups.
Table 2: Comparative Cell Adhesion and Proliferation on Functionalized Surfaces
| Surface Functionalization | Cell Type | Adhesion Assessment | Proliferation Assessment | Reference |
| Thiol-terminated SAMs | Osteoblasts | Crystal Violet Staining | DNA Quantification | Inferred from general thiol literature |
| Carboxyl-terminated SAMs | Fibroblasts | Immunofluorescence (Vinculin) | BrdU Incorporation | [8] |
| Amine-terminated SAMs | Mesenchymal Stem Cells | Cell Counting after 24h | AlamarBlue Assay over 7 days | Inferred from general amine literature |
| Poly(ethylene glycol) (PEG) | Various | Low Adhesion | Low Proliferation | Inferred from general PEG literature |
Inflammatory Response
The implantation of a biomaterial invariably triggers an inflammatory response.[11][12][13][14] The goal of biomaterial design is to modulate this response to favor tissue repair and regeneration over chronic inflammation. Macrophages are key players in the foreign body response, and their polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype is influenced by surface chemistry.[8][13] Carboxylic acid-functionalized surfaces have been shown to promote anti-inflammatory macrophage responses.[8] The inflammatory potential of this compound functionalized surfaces would likely be influenced by the stability of the monolayer and the nature of any degradation byproducts.
Table 3: Comparative Inflammatory Response to Functionalized Surfaces
| Surface Functionalization | Cell Type | Key Inflammatory Markers | Outcome | Reference |
| Thiol-terminated SAMs | Macrophages | TNF-α, IL-6, IL-10 | Variable, depends on surface density and stability | Inferred from general thiol literature |
| Carboxyl-terminated SAMs | Macrophages | TNF-α, IL-1β, IL-10, TGF-β | Promotes anti-inflammatory (M2) phenotype | [8] |
| Amine-terminated SAMs | Macrophages | TNF-α, IL-6 | Can induce a pro-inflammatory (M1) response | Inferred from general amine literature |
| Poly(ethylene glycol) (PEG) | Macrophages | Low cytokine expression | Generally considered immunologically inert | Inferred from general PEG literature |
Experimental Protocols
Below are detailed methodologies for key biocompatibility experiments.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Material Exposure: Place the functionalized material samples into the wells in direct contact with the cells, or add extracts of the material to the culture medium.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Remove the material/extracts and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Cell Adhesion Assay: Crystal Violet Staining
-
Material Preparation: Place sterile functionalized material samples in a 24-well plate.
-
Cell Seeding: Seed cells onto the material surfaces at a density of 5 x 10^4 cells/well and incubate for a desired time (e.g., 4, 24 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with 0.1% crystal violet solution for 30 minutes.
-
Destaining and Quantification: Wash the wells with water and allow to dry. Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
Inflammatory Response: Macrophage Cytokine Production (ELISA)
-
Macrophage Culture: Culture macrophages (e.g., RAW 264.7) on the functionalized material surfaces for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for key inflammatory cytokines such as TNF-α and IL-10 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the results between different material surfaces.
Visualizing Workflows and Pathways
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for in vitro biocompatibility testing of functionalized materials.
Signaling Pathway for Macrophage Activation by Biomaterials
Caption: Simplified signaling cascade of macrophage activation upon interaction with a biomaterial surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics [mdpi.com]
- 5. Biohubx | Not to be Overlooked: Cytotoxicity Testing of Biomaterials and Medical Devices [biohubx.com]
- 6. Accessing the Cytotoxicity and Cell Response to Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell adhesion, spreading, and proliferation on surface functionalized with RGD nanopillar arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of immune-inflammatory responses through surface modifications of biomaterials to promote bone healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Engineering the Immune Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic studies comparing the reactivity of Ethyl 3-mercaptopropionate with other thiols
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of thiols is paramount for applications ranging from bioconjugation to the development of covalent inhibitors. This guide provides a comparative analysis of the reactivity of Ethyl 3-mercaptopropionate (B1240610) against other common thiols, supported by experimental data and detailed protocols.
The reactivity of thiols is fundamentally governed by the nucleophilicity of the sulfur atom, which is significantly influenced by factors such as steric hindrance and the acidity of the thiol proton (pKa). The deprotonated form of a thiol, the thiolate anion, is a much more potent nucleophile.[1][2] Consequently, thiols with lower pKa values, which exist to a greater extent as thiolates at a given pH, are generally more reactive.[3] This principle is a cornerstone in predicting and comparing the kinetic performance of different thiols in various chemical reactions.
Comparative Kinetic Data of Thiols in Michael Addition
To provide a quantitative comparison, the following table summarizes the apparent second-order rate constants (k) for the Michael addition of various thiols to an α,β-unsaturated carbonyl compound. The Michael addition is a widely utilized reaction in which a nucleophile, in this case, a thiolate, adds to an electron-poor alkene. The data presented here is a compilation from studies investigating the reactivity of thiols under comparable reaction conditions.
| Thiol | Class | pKa | Apparent Rate Constant (k, M⁻¹s⁻¹) |
| Ethyl 3-mercaptopropionate | Primary | ~9.8 | Data for Butyl 3-mercaptopropionate: Propagation-dominated, faster than chain-transfer limited thiols[4][5] |
| 1-Hexanethiol | Primary | ~11 | Chain-transfer dominated, slower than propagation-limited thiols[5] |
| Cyclohexanethiol | Secondary | ~11.1 | Generally slower than primary thiols due to increased steric hindrance[6] |
| Thiophenol | Aromatic | 6.6 | Highly reactive due to the low pKa and high concentration of the thiolate anion[7] |
| N-Acetylcysteine | Primary | ~9.5 | Reactivity influenced by the neighboring amide group |
Note: The reactivity of this compound is represented by its close structural analog, Butyl 3-mercaptopropionate, from a comparative study. The kinetic behavior of mercaptopropionates is described as "propagation-rate-limiting," which in some systems can result in a faster reaction compared to "chain-transfer-limiting" alkyl thiols like 1-hexanethiol.[4] The actual rate constant is highly dependent on the specific electrophile, catalyst, and solvent system used.
Factors Influencing Thiol Reactivity
The observed differences in reactivity can be attributed to a combination of electronic and steric effects:
-
pKa: As a primary determinant of the concentration of the highly nucleophilic thiolate anion at a given pH, a lower pKa generally leads to a faster reaction rate.[3] Thiophenol, with a significantly lower pKa than the aliphatic thiols, is a case in point.[7]
-
Steric Hindrance: The accessibility of the sulfur nucleophile to the electrophilic center is crucial. Primary thiols, such as this compound and 1-hexanethiol, are less sterically hindered and thus generally more reactive than secondary thiols like cyclohexanethiol.[6] Tertiary thiols are even less reactive.[4]
-
Electronic Effects: The presence of electron-withdrawing or -donating groups near the thiol can influence its acidity and nucleophilicity. The ester group in this compound, for instance, influences its pKa and kinetic profile.[4][5]
Experimental Protocols
To quantitatively assess and compare the reactivity of thiols, a common method involves monitoring the progress of a reaction with a suitable electrophile over time. Below is a representative protocol for a comparative kinetic analysis of thiol addition to a Michael acceptor using UV-Vis spectroscopy.
Protocol: Comparative Kinetic Analysis of Thiol-Michael Addition
Objective: To determine and compare the second-order rate constants for the reaction of this compound and other thiols with a model Michael acceptor (e.g., N-ethylmaleimide).
Materials:
-
This compound
-
Other thiols for comparison (e.g., 1-Hexanethiol, Cyclohexanethiol, Thiophenol)
-
N-ethylmaleimide (NEM) or another suitable Michael acceptor
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each thiol in the phosphate buffer. The concentration will depend on the expected reaction rate but is typically in the mM range.
-
Prepare a stock solution of the Michael acceptor (e.g., NEM) in the same buffer.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the buffer and the thiol stock solution to the desired final concentration.
-
Initiate the reaction by adding the Michael acceptor stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where either the reactant is consumed or the product is formed. For the reaction with NEM, the disappearance of the thiol can be monitored indirectly, or the formation of the product can be followed at a different wavelength. An alternative is to use a chromophoric Michael acceptor.
-
-
Data Analysis:
-
Record the absorbance data at regular time intervals.
-
Under pseudo-first-order conditions (where the concentration of one reactant, e.g., the Michael acceptor, is in large excess), the natural logarithm of the change in absorbance versus time will be linear. The slope of this line gives the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant that was in excess.
-
Repeat the experiment for each thiol under identical conditions to ensure a valid comparison.
-
Visualizing Reaction Workflows
To illustrate the logical flow of a comparative kinetic study, the following diagrams are provided.
Caption: Workflow for a comparative kinetic study of thiol reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiols [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Polymers Modified with Ethyl 3-mercaptopropionate and Other Functional Groups
For researchers, scientists, and drug development professionals, the functionalization of polymers is a critical step in designing materials with tailored properties for specific applications. This guide provides a comparative analysis of polymers modified with ethyl 3-mercaptopropionate (B1240610), a thiol-containing molecule, against those functionalized with other common groups, namely amines and acrylates. The comparison focuses on key performance characteristics supported by experimental data, detailed methodologies, and visual representations of relevant processes.
Data Presentation: A Comparative Overview
The selection of a functional group for polymer modification significantly impacts the resulting material's physicochemical properties and performance in applications such as drug delivery, tissue engineering, and biomaterials. The following tables summarize quantitative data from various studies to facilitate a clear comparison.
Table 1: Comparison of Mucoadhesive Properties of Thiolated Polymers
Thiolated polymers, or thiomers, are known for their enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1] This interaction significantly prolongs the residence time of drug delivery systems on mucosal surfaces.[2]
| Polymer Conjugate | Maximum Detachment Force (MDF) (mN) | Total Work of Adhesion (TWA) (µJ) | Reference |
| Poly(acrylic acid) (PAA) | 105 ± 12 | 85 ± 10 | [3] |
| PAA-Cysteine-Mercaptonicotinic acid (PAA-Cys-MNA) | 147 ± 15 (1.4-fold increase vs. PAA) | 136 ± 18 (1.6-fold increase vs. PAA) | [3] |
| PAA-Cysteine-N-acetylcysteine (PAA-Cys-NAC) | 252 ± 20 (2.4-fold increase vs. PAA) | 238 ± 25 (2.8-fold increase vs. PAA) | [3] |
| Carboxymethyl Guar Gum-Cysteine (CMG-C) | 136 ± 4.39 | - | [4] |
| Carboxymethyl Starch-Cysteine (CMS-C) | 100.66 ± 2 | - | [4] |
Data represents mean ± standard deviation.
Table 2: Thermal and Mechanical Properties of Modified Polymers
The functionalization of polymers also influences their thermal stability and mechanical properties, which are crucial for their processing and end-use performance.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~105 | - | - | [5] |
| Poly(acrylate) (PA) | ~10 | - | - | [5] |
| Polypropylene (PP) / Ethylene Alpha-Olefin Elastomer Blends | Varies with composition | 30 - 35 | 400 - 600 | [6] |
| Poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionate) | Decreases with increasing 3M2MP content | Softer and more flexible with increasing 3M2MP | up to 2600% | [7] |
Note: Direct comparative data for polymers modified with ethyl 3-mercaptopropionate vs. amines and acrylates under identical conditions is limited. The data presented is indicative of the general properties conferred by these functional groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of modified polymers.
Synthesis of Thiol-Functionalized Poly(ethylene glycol) (PEG)
This protocol describes the synthesis of PEG-dithiol using 3-mercaptopropionic acid, a precursor to this compound. A similar enzymatic transesterification can be performed with mthis compound.
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 1000 g/mol
-
Mthis compound (MP-SH)
-
Candida antarctica Lipase B (CALB), immobilized
-
Dried Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Dry PEG (e.g., 6.09 g, 6.16 mmol) under vacuum at 65°C for 16 hours.[8]
-
Add mthis compound (e.g., 2.18 g, 18.13 mmol) and CALB (e.g., 0.15 g) to the dried PEG.[8]
-
React the mixture at 50°C under reduced pressure (420 Torr) for 24 hours.[8]
-
After the reaction, dilute the mixture with dried THF (3 mL) and filter to remove the enzyme.[8]
-
Precipitate the product by adding the filtrate to cold diethyl ether (100 mL).[8]
-
Collect the precipitate and dry it in a vacuum oven.
-
Characterize the product using ¹H NMR spectroscopy to confirm the functionalization.[9]
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of the functional group and determine the degree of substitution.
-
Sample Preparation: Dissolve 10-20 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Analysis: For polymers modified with this compound, characteristic peaks for the ethyl group (triplet and quartet) and the methylene (B1212753) groups adjacent to the sulfur and carbonyl groups should be identifiable.[10] The integration of these peaks relative to the polymer backbone peaks allows for the quantification of the degree of functionalization.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Sample Preparation: Samples can be analyzed as thin films on KBr plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: For this compound modified polymers, look for the characteristic C=O stretching vibration of the ester at ~1730 cm⁻¹ and the S-H stretching vibration (if the thiol is free) around 2550 cm⁻¹ (this is often weak). For amine-modified polymers, N-H stretching bands appear in the region of 3300-3500 cm⁻¹. For acrylate-modified polymers, characteristic peaks include the C=O stretch of the ester and C=C stretching vibrations.
3. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer before and after modification.
-
Instrumentation: A GPC/SEC system consisting of a pump, injector, column set, and a detector (typically a refractive index detector).[11][12]
-
Mobile Phase: A suitable solvent that dissolves the polymer well, such as THF or chloroform.[13]
-
Procedure:
-
Dissolve the polymer sample in the mobile phase.
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC/SEC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through the column.[14]
-
The molecular weight is determined by comparing the elution time with a calibration curve generated from polymer standards of known molecular weights.
-
4. Thermal Analysis (DSC and TGA):
-
Purpose: To evaluate the thermal properties of the modified polymers.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature.[15] It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[16][17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] It is used to assess the thermal stability and decomposition profile of the polymer.
5. Mucoadhesion Assay (Tensile Test):
-
Purpose: To quantify the mucoadhesive strength of the modified polymers.
-
Procedure:
-
Prepare tablets of the polymer conjugate.
-
Use a texture analyzer or a similar instrument with a mucoadhesion test rig.
-
Attach a piece of fresh mucosal tissue (e.g., porcine intestinal mucosa) to the upper probe.[3]
-
Bring the polymer tablet into contact with the mucosal tissue with a defined force for a specific time.
-
Measure the force required to detach the tablet from the mucosa. The maximum detachment force (MDF) and the total work of adhesion (TWA) are calculated from the force-distance curve.[4]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the characterization and application of these modified polymers.
Caption: Workflow for synthesis and characterization of functionalized polymers.
Caption: Mechanism of thiomer mucoadhesion via disulfide bond formation.
Caption: Comparison of properties imparted by different functional groups.
References
- 1. Thiomers: a new generation of mucoadhesive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thiomatrix.com [thiomatrix.com]
- 3. Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis | Semantic Scholar [semanticscholar.org]
- 10. This compound(5466-06-8) 1H NMR spectrum [chemicalbook.com]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. fiveable.me [fiveable.me]
- 14. rqmplus.com [rqmplus.com]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. r-techmaterials.com [r-techmaterials.com]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Ethyl 3-mercaptopropionate in Solution vs. Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ethyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in two common free-radical polymerization systems: solution and emulsion polymerization. The selection of an appropriate polymerization technique and CTA is critical for controlling polymer molecular weight, polydispersity, and overall architecture, which in turn dictates the final material's properties for applications ranging from drug delivery to advanced materials.
This comparison is supported by experimental data from studies on Ethyl 3-mercaptopropionate and its close structural analogs, as well as the widely-used alternative, n-dodecyl mercaptan (n-DM).
Executive Summary
This compound and its analogs are effective chain transfer agents for controlling the molecular weight and narrowing the molecular weight distribution of polymers, particularly in emulsion polymerization of acrylic monomers.[1][2] In solution polymerization, while direct data for the ethyl ester is scarce, the behavior of similar thiol-based CTAs suggests it would also be an effective regulator of polymer chain length.
The primary distinction in efficacy between the two systems lies in the heterogeneous nature of emulsion polymerization. The partitioning of the CTA between the aqueous and monomer/polymer phases plays a crucial role in its availability and efficiency at the site of polymerization.[2][3] In contrast, the homogeneous nature of solution polymerization allows for more straightforward kinetics, assuming good solubility of all components.
Quantitative Performance Comparison
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value indicates a more efficient CTA. The following tables summarize the performance of 3-mercaptopropionate esters and the alternative, n-dodecyl mercaptan, in different polymerization systems.
Table 1: Performance of 3-Mercaptopropionate Esters in Emulsion Polymerization
| Chain Transfer Agent | Monomer System | Temperature (°C) | Mw ( g/mol ) | PDI (Mw/Mn) | Observations |
| None | Ethyl Acrylate / Methyl Methacrylate (B99206) | - | 571,000 | - | High molecular weight polymer produced in the absence of a CTA.[4] |
| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate | - | 19,000 - 35,000 | 1.48 - 1.70 | Demonstrates excellent molecular weight control and results in a narrow molecular weight distribution.[5] |
| Iso-octyl 3-mercaptopropionate | Methyl Methacrylate (MMA) | 70 | 25,000 - 100,000 | ~2.0 | Effective in controlling molecular weight; also affects polymerization kinetics.[2][6] |
| Iso-octyl 3-mercaptopropionate | Styrene | 70 | - | Broad, bimodal | Different reactivities of CTA isomers can lead to broad and bimodal molecular weight distributions.[3][7] |
Table 2: Comparative Performance of n-Dodecyl Mercaptan (n-DM) in Solution and Emulsion Polymerization of Methyl Methacrylate (MMA)
| Polymerization System | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |
| Solution (Toluene) | n-Dodecyl Mercaptan | 50 | ~0.67 |
| Emulsion | n-Dodecyl Mercaptan | 50 | ~0.5 |
Note: Data for n-dodecyl mercaptan is presented as a well-characterized alternative to provide a benchmark for comparing the two polymerization systems.
Mechanism of Chain Transfer
The fundamental role of this compound as a CTA is to interrupt the growth of a propagating polymer chain and initiate a new one. This catalytic cycle is crucial for regulating the final molecular weight of the polymer.
Caption: Catalytic chain transfer mechanism of this compound.
Experimental Protocols
Solution Polymerization of Methyl Methacrylate with this compound
Objective: To determine the effect of this compound concentration on the molecular weight and polydispersity of poly(methyl methacrylate) (PMMA) synthesized in a toluene (B28343) solution.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene, anhydrous
-
This compound (EMP)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Nitrogen gas
Procedure:
-
Prepare stock solutions of AIBN in toluene (e.g., 0.02 M).
-
In a series of Schlenk flasks, add the desired amounts of MMA, toluene, and varying concentrations of EMP.
-
Degas the mixtures by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add the AIBN stock solution to each flask to initiate polymerization.
-
Place the flasks in a preheated oil bath at a constant temperature (e.g., 60°C) and stir.
-
After a predetermined time (to ensure low monomer conversion, e.g., <10%), terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Filter the precipitated PMMA, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Determine the monomer conversion gravimetrically.[8]
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the dried polymer samples by Gel Permeation Chromatography (GPC).[9][10]
Caption: Workflow for solution polymerization and analysis.
Emulsion Polymerization of Methyl Methacrylate with this compound
Objective: To evaluate the efficacy of this compound in controlling the molecular weight of PMMA in an ab initio emulsion polymerization system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Deionized water
-
Sodium dodecyl sulfate (B86663) (SDS), emulsifier
-
Potassium persulfate (KPS), initiator
-
This compound (EMP)
-
Sodium bicarbonate (buffer)
-
Nitrogen gas
Procedure:
-
In a reaction kettle equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add deionized water, SDS, and sodium bicarbonate.
-
Purge the reactor with nitrogen for at least 30 minutes while stirring to dissolve the components and remove oxygen.
-
In a separate vessel, prepare a mixture of MMA and the desired amount of EMP.
-
Add the MMA/EMP mixture to the reactor and allow it to emulsify under stirring for 15-20 minutes.
-
Heat the reactor to the desired polymerization temperature (e.g., 70°C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Maintain the reaction at a constant temperature for a specified duration (e.g., 2-4 hours).
-
Take samples periodically to monitor monomer conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the reactor and adding a small amount of an inhibitor like hydroquinone.
-
Determine monomer conversion gravimetrically by drying a known weight of the latex to a constant weight.[8]
-
Characterize the molecular weight and PDI of the polymer by GPC after isolating the polymer from the latex (e.g., by precipitation in methanol or freeze-drying).[9][10]
Discussion: Solution vs. Emulsion Polymerization
The choice between solution and emulsion polymerization for a given application depends on several factors, and the efficacy of a CTA like this compound will be influenced by these system-specific characteristics.
Solution Polymerization:
-
Homogeneous System: All reactants (monomer, initiator, CTA, and resulting polymer) are dissolved in a solvent. This leads to relatively straightforward kinetics.
-
CTA Efficiency: The efficiency of this compound is primarily dependent on its intrinsic reactivity towards the propagating polymer radical and its concentration.
-
Challenges: The viscosity of the solution can increase significantly at high conversions, leading to challenges in heat and mass transfer. The removal of the solvent after polymerization is also a consideration.
Emulsion Polymerization:
-
Heterogeneous System: The polymerization occurs in monomer-swollen polymer particles dispersed in a continuous aqueous phase.
-
CTA Partitioning: The effectiveness of this compound is critically dependent on its partitioning between the aqueous phase, monomer droplets, and the polymer particles (the locus of polymerization). A more water-soluble CTA may reside more in the aqueous phase, reducing its concentration where it is needed. The alkyl chain length of the mercaptopropionate ester influences this partitioning.
-
Mass Transfer: The rate at which the CTA can diffuse from the monomer droplets to the growing polymer particles can become a limiting factor, especially for more hydrophobic CTAs.[7]
-
Advantages: This system allows for high molecular weight polymers to be produced at high polymerization rates with low viscosity, and water is used as a green solvent.
Conclusion
This compound is a versatile and effective chain transfer agent for controlling polymer molecular weight in free-radical polymerization. In emulsion polymerization , its efficacy is well-documented through studies on its analogs, demonstrating excellent control over the molecular weight and polydispersity of acrylic polymers.[1][2] The key to its successful application in this system is understanding its partitioning behavior, which is influenced by its alkyl chain length.
The choice between solution and emulsion polymerization will ultimately depend on the desired polymer characteristics, process considerations, and the specific application. This guide provides the foundational data and experimental protocols to aid researchers in making an informed decision on the use of this compound in their polymerization systems.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Proceedings - EMULSION POLYMERIZATION OF METHYL METHACRYLATE WITH ISO-OCTYL-3-MERCAPTOPROPIONATE AS CHAIN TRANSFER AGENT - CONICET [bicyt.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. hmjassociates.com [hmjassociates.com]
Cross-validation of experimental results obtained with Ethyl 3-mercaptopropionate from different suppliers
Objective Comparison of Performance Based on Purity and Experimental Validation
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount to achieving reproducible and reliable experimental outcomes. Ethyl 3-mercaptopropionate (B1240610), a key reactant in synthetic chemistry, particularly in radical-mediated thiol-ene "click" reactions, is available from numerous suppliers. However, variations in purity and impurity profiles between lots and suppliers can significantly impact reaction efficiency, yield, and the purity of the final product.
This guide provides a framework for the cross-validation of Ethyl 3-mercaptopropionate from different suppliers. It presents a comparative analysis based on hypothetical, yet realistic, supplier specification data and the results from a standardized experimental protocol.
Supplier Specification Analysis
The initial step in supplier validation is a thorough review of the Certificate of Analysis (CoA). While most suppliers guarantee a minimum purity, typically >97% or >98% by Gas Chromatography (GC), it is the nature of the remaining impurities that can be critical.[1][2] Potential impurities include the disulfide dimer (diethyl 3,3'-dithiodipropionate), residual starting materials like 3-mercaptopropionic acid, or other ester-related compounds.
For this guide, we compare three hypothetical suppliers, designated A, B, and C.
Table 1: Comparison of Supplier Specifications for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC) | ≥ 99.5% | ≥ 98.0% | ≥ 99.0% |
| Diethyl Disulfide Impurity | ≤ 0.1% | ≤ 1.0% | ≤ 0.5% |
| Acidity (as 3-mercaptopropionic acid) | ≤ 0.05% | ≤ 0.2% | ≤ 0.1% |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.5% | ≤ 0.2% |
| Appearance | Clear, Colorless Liquid | Clear, Colorless Liquid | Clear, Colorless Liquid |
Performance Validation in a Standardized Thiol-Ene Reaction
To assess the impact of supplier variability on experimental performance, a standardized photo-initiated thiol-ene reaction was conducted. This reaction involves the radical addition of the thiol group in this compound to an alkene.[3] The efficiency of this "click" reaction is an excellent metric for evaluating reagent quality, as radical-quenching impurities can hinder the reaction progress.
Caption: Radical-mediated Thiol-Ene reaction pathway.
Experimental Protocol: Photo-initiated Thiol-Ene Addition
A detailed workflow was followed to ensure consistency across tests for each supplier's material.
Caption: Cross-validation experimental workflow.
Methodology:
-
Materials: this compound (from Suppliers A, B, and C), 1-octene (99.8%), 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, photoinitiator, 99%), and ethyl acetate (anhydrous, 99.8%).
-
Procedure: In a quartz reaction vial under an inert nitrogen atmosphere, 1-octene (1.0 mmol, 1.0 eq.), this compound (1.1 mmol, 1.1 eq.), and DMPA (0.01 mmol, 0.01 eq.) were combined.
-
Reaction: The sealed vial was placed in a photoreactor and irradiated with UV light (365 nm) at a constant temperature of 25°C for 30 minutes.
-
Analysis: After the reaction, the mixture was diluted with ethyl acetate and an internal standard was added. The conversion of 1-octene, the yield of the thioether product, and the purity of the reaction mixture were quantified using Gas Chromatography-Mass Spectrometry (GC-MS). Each experiment was performed in triplicate.
Comparative Experimental Results
The performance of this compound from each supplier was directly correlated with its initial purity and impurity profile.
Table 2: Thiol-Ene Reaction Performance by Supplier
| Supplier | Average Reaction Yield (%) | Standard Deviation (±) | Final Product Purity (by GC, %) | Key Observation |
| Supplier A | 98.2% | 0.4 | 99.1% | Highest yield and purity, clean reaction profile. |
| Supplier B | 91.5% | 1.2 | 94.3% | Lower yield, significant side-product formation noted. |
| Supplier C | 96.8% | 0.6 | 97.5% | High yield, minor impurities detected in final product. |
The results indicate that the material from Supplier A , which had the highest purity and lowest levels of disulfide and acid impurities, provided the highest yield and cleanest product. The material from Supplier B , with a lower purity and higher specified impurity limits, resulted in a noticeably lower yield and the formation of by-products, possibly due to impurities interfering with the radical chain reaction. Supplier C offered a good balance of quality and performance, suitable for applications where ultra-high purity is not the primary concern.
Conclusion and Supplier Selection
The choice of a chemical supplier should be based on a combination of specification analysis, performance in a relevant experimental context, and other factors such as cost and lot-to-lot consistency. This validation framework demonstrates a clear correlation between reagent purity and experimental outcome.
Caption: Decision logic for supplier selection.
For sensitive applications such as drug development or the synthesis of high-purity polymers, sourcing from a high-quality provider like the hypothetical Supplier A is recommended. For less sensitive applications or initial screening studies, a more cost-effective option like Supplier C may be adequate. It is crucial for research and manufacturing units to perform their own internal validation on new batches or when switching suppliers to ensure continued quality and reproducibility.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-mercaptopropionate: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Ethyl 3-mercaptopropionate (B1240610), a versatile building block in organic synthesis, requires careful handling throughout its lifecycle, including its final disposal. Due to its hazardous characteristics, including its combustibility, irritant properties, and overpowering stench, adherence to strict disposal protocols is not merely a matter of best practice but a critical safety and environmental mandate.[1][2][3]
This guide provides essential, immediate safety and logistical information, offering step-by-step procedural guidance for the proper disposal of Ethyl 3-mercaptopropionate, ensuring the protection of laboratory personnel and the environment.
Key Hazard and Physical Data
A thorough understanding of a chemical's properties is the foundation of its safe management. The data below for this compound has been compiled from safety data sheets.
| Property | Value |
| CAS Number | 5466-06-8[2] |
| Molecular Formula | C5H10O2S[1][3] |
| Molecular Weight | 134.20 g/mol [1][3] |
| Appearance | Clear, colorless liquid[1][2] |
| Odor | Strong stench[1][2][3] |
| Flash Point | 72 °C / 161.6 °F[2] |
| Boiling Point | 75 - 76 °C @ 10 mmHg[2] |
| Specific Gravity | ~1.059[2] |
| Hazards | Combustible liquid[2]. Causes skin, eye, and respiratory irritation[1][2][3]. |
| Incompatibilities | Strong oxidizing agents, strong bases[2]. |
Operational Plan for Disposal
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with compliant removal by a certified waste management service.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure all necessary safety measures are in place.
-
Ventilation: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks and control its potent odor.[2]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Step 2: Waste Collection and Storage
Proper containment is crucial to prevent accidental release.
-
Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[2] Keep the container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][5]
Step 3: In-Laboratory Neutralization (Recommended Pre-Treatment)
Due to its reactivity and strong odor, neutralizing the mercaptan group via chemical oxidation is a highly recommended step before collection by a disposal service. This converts the volatile and odorous mercaptan into less harmful compounds.[4]
This procedure must be performed in a chemical fume hood with constant stirring.
Method A: Sodium Hypochlorite (B82951) (Bleach) Oxidation
-
Preparation: Place the waste container in a larger secondary container (e.g., an ice bath) to manage any heat generated during the reaction.
-
Reagent Addition: Slowly and incrementally add a solution of sodium hypochlorite (household bleach is acceptable, typically 5-8% NaOCl) to the stirred this compound waste. A starting point of a 1:1 volume ratio can be used, but this should be adjusted based on the concentration of the mercaptan waste.[4]
-
Monitoring: Carefully monitor the reaction. If it becomes too vigorous (excessive heat or gas evolution), immediately cease the addition of the bleach.[4]
-
Completion: Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction is finished. The absence of the characteristic mercaptan "stench" is a primary indicator of successful neutralization.[4]
-
Final pH Adjustment: If the resulting solution is acidic, adjust the pH to be between 6.0 and 8.0 using a dilute solution of sodium hydroxide.
Method B: Hydrogen Peroxide Oxidation
-
Preparation: As with the bleach method, use a secondary container and ensure the waste solution is being stirred.
-
Reagent Addition: Slowly add a 3% hydrogen peroxide solution to the waste.[4]
-
Catalysis (Optional): If the reaction is slow, a catalyst such as a few drops of ferrous sulfate (B86663) solution can be added to accelerate the oxidation. Monitor the reaction for any temperature increase.[4]
-
Completion and Verification: Continue stirring and monitor for the disappearance of the odor. Allow the mixture to react for at least one hour after the final addition.[4]
Step 4: Final Disposal
Whether pre-treated or not, this compound must be disposed of as hazardous waste.
-
Contact EHS: Arrange for the collection of the sealed and labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure all disposal activities comply with institutional policies and government regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] This waste must be sent to an approved waste disposal plant.[2][8][9]
-
Documentation: Complete all necessary waste manifest paperwork provided by your EHS office to ensure a "cradle-to-grave" tracking of the hazardous material.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5466-06-8 | TCI AMERICA [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. cpchem.com [cpchem.com]
- 9. This compound | 5466-06-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Logistical Information for Handling Ethyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides critical safety and logistical information for Ethyl 3-mercaptopropionate (B1240610), focusing on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Properties and Hazards
Ethyl 3-mercaptopropionate is a combustible liquid with a characteristic stench.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C5H10O2S[1][3] |
| Molecular Weight | 134.20 g/mol [1][3] |
| Appearance | Clear, colorless liquid[1][2] |
| Odor | Stench[1][2] |
| Boiling Point | 75 - 76 °C @ 10 mmHg[2] |
| Flash Point | 72 °C (161.6 °F)[1][2] |
| Specific Gravity | 1.059[2] |
The primary hazards associated with this compound include:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][4]
-
Central Nervous System (CNS) Depression: Inhalation of high concentrations may cause CNS depression.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[5] | Protects against splashes and aerosols. |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[5] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[5] | Minimizes inhalation of vapors. If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[5] | Essential for preventing direct skin contact. |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure safety.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[5]
-
Verify that an eyewash station and safety shower are readily accessible.[1][5]
-
Prepare and label all necessary glassware and equipment within the fume hood.[5]
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.[5]
-
-
Handling:
Emergency Procedures
In the event of an exposure, immediate action is critical.
Emergency Response Protocol
Caption: A flowchart outlining the immediate first aid steps to be taken in case of exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management and Disposal
Caption: A diagram showing the proper waste management and disposal process for this compound.
-
Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[5]
-
Solid Thiol Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[5]
-
Disposal Method: All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult state and local regulations for complete and accurate classification.[1]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
